Cyclohexanone Tosylhydrazone
Description
The exact mass of the compound Cyclohexanone p-Toluenesulfonylhydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132029. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexylideneamino)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVYCATQIGYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288458 | |
| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4545-18-0 | |
| Record name | 4545-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4545-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on Cyclohexanone Tosylhydrazone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclohexanone tosylhydrazone is a cornerstone reagent in modern organic synthesis, prized for its stability and versatility as a precursor to highly reactive intermediates. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and key applications. We will delve into the mechanistic details of its most important transformations—the Shapiro and Bamford-Stevens reactions—offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this powerful synthetic tool.
Introduction: The Strategic Importance of this compound
In the landscape of synthetic organic chemistry, the ability to predictably and efficiently form carbon-carbon and carbon-heteroatom bonds is paramount. This compound has emerged as a critical synthon, primarily due to its role as a stable, crystalline, and easily handled precursor to reactive species such as diazo compounds, carbenes, and vinyllithium reagents.[1] Its application spans from fundamental academic research to the intricate multi-step synthesis of pharmaceuticals and agrochemicals.[2]
The true value of this compound lies in the controlled generation of these transient intermediates, which can then be trapped by a wide array of electrophiles or undergo concerted cycloadditions and rearrangements. This guide will provide the necessary foundational knowledge and practical protocols to harness the full synthetic potential of this versatile molecule.
Molecular Structure and Physicochemical Properties
A thorough understanding of a reagent's intrinsic properties is the bedrock of its effective application.
Molecular Structure
This compound is formed from the condensation of cyclohexanone and p-toluenesulfonylhydrazide (tosylhydrazine).[2] The molecule features a cyclohexane ring bonded to a hydrazone moiety, which is in turn substituted with an electron-withdrawing tosyl group.[2] This specific arrangement of functional groups is the key to its unique reactivity.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are essential for its handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂S[2][3] |
| Molecular Weight | 266.36 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder[3] |
| Melting Point | Not available (decomposes) |
| Solubility | Soluble in many organic solvents; insoluble in water.[3] |
| CAS Number | 4545-18-0[2][3] |
Safety and Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses.[1] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a robust and high-yielding condensation reaction. The choice of conditions is critical to drive the reaction to completion and ensure a high-purity product.
Underlying Mechanism
The synthesis proceeds via the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon of cyclohexanone.[2] This is followed by a dehydration step to form the stable C=N bond of the hydrazone. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic addition.[2][4]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is optimized for both yield and purity.
Materials:
-
Cyclohexanone
-
p-Toluenesulfonylhydrazide
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Stirring apparatus
-
Filtration equipment (Büchner funnel, filter flask)
Procedure:
-
Dissolution: Dissolve p-toluenesulfonylhydrazide in a minimal amount of warm ethanol in a suitable flask equipped with a magnetic stirrer.
-
Addition of Ketone: To this solution, add one equivalent of cyclohexanone.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Stir the mixture at room temperature. The product, being less soluble, will begin to precipitate as a white solid. The reaction can be gently warmed to ensure completion.
-
Isolation: After the reaction is complete (typically monitored by TLC), cool the mixture in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Self-Validation: The identity and purity of the synthesized this compound can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).[1]
Key Synthetic Transformations
The synthetic utility of this compound is most evident in its conversion to other valuable intermediates.
The Shapiro Reaction: A Route to Vinyllithium Reagents
The Shapiro reaction is a powerful transformation that converts tosylhydrazones into alkenes, proceeding through a vinyllithium intermediate.[5] This reaction is highly valued for its ability to generate a nucleophilic vinyl carbon, which can then react with various electrophiles.
Mechanistic Rationale: The reaction requires two equivalents of a strong organolithium base (e.g., n-butyllithium).[5][6] The first equivalent deprotonates the acidic N-H proton of the hydrazone. The second equivalent abstracts a proton from the carbon alpha to the C=N bond, forming a dianion.[1][7] This dianion then undergoes a spontaneous elimination of lithium p-toluenesulfinate, followed by the extrusion of nitrogen gas to yield the vinyllithium species.[7]
Caption: Simplified workflow of the Shapiro Reaction.
Causality in Experimental Design: The use of two equivalents of a strong, non-nucleophilic base is critical. The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and the resulting vinyllithium intermediate. The choice of solvent (often THF or ether) is also important for solvating the lithium species. The Shapiro reaction generally leads to the formation of the less substituted (kinetic) alkene product.[8][9]
The Bamford-Stevens Reaction: Generating Carbenes and Alkenes
The Bamford-Stevens reaction is another base-mediated decomposition of tosylhydrazones to form alkenes.[10] A key distinction from the Shapiro reaction is that it typically uses weaker bases (e.g., sodium methoxide) and the nature of the intermediate depends on the solvent.[11]
Mechanistic Dichotomy:
-
Aprotic Solvents: In aprotic solvents, the reaction proceeds through the formation of a diazo compound, which then loses nitrogen to generate a carbene intermediate.[8][12] This carbene can then undergo rearrangements or insertions.
-
Protic Solvents: In protic solvents, the diazo intermediate can be protonated to form a diazonium ion, which subsequently loses nitrogen to form a carbocation.[8][12][13] This carbocation can then undergo rearrangement to form the more stable, thermodynamically favored alkene.[8][12]
Caption: Divergent pathways of the Bamford-Stevens Reaction.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons of the tosyl group, the aliphatic protons of the cyclohexane ring, and the N-H proton.[1][14] |
| ¹³C NMR | Resonances for the carbons of the cyclohexane ring, the aromatic carbons, the methyl group of the tosyl moiety, and the C=N carbon.[14][15] |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3200-3300 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and strong S=O stretching bands for the sulfonyl group.[1] |
Conclusion and Future Directions
This compound is a robust and versatile reagent that serves as a gateway to a rich array of synthetic transformations. Its ability to be readily converted into vinyllithium reagents and carbenes/carbocations makes it an indispensable tool for the construction of complex molecular frameworks. As the field of organic synthesis continues to evolve, we can anticipate the development of new, innovative applications for this classic synthon, particularly in the realm of transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis.[1][16]
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The Formation of Cyclohexanone Tosylhydrazone: A Mechanistic and Practical Examination
<Technical Guide >
Abstract
This technical guide provides an in-depth analysis of the formation of cyclohexanone tosylhydrazone, a critical intermediate in contemporary organic synthesis. We will explore the underlying reaction mechanism, from the initial nucleophilic attack to the final dehydration step. This guide will also present validated experimental protocols, characterization data, and a discussion of the compound's synthetic utility, particularly in the context of the Shapiro and Bamford-Stevens reactions. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile chemical transformation.
Introduction: The Significance of Tosylhydrazones
Tosylhydrazones, formed from the condensation of an aldehyde or ketone with tosylhydrazine, are stable, often crystalline solids.[1] Their importance in organic synthesis stems from their role as precursors to a variety of reactive intermediates, most notably diazo compounds and carbenes.[1][2] this compound, in particular, serves as a gateway to constructing complex molecular architectures, enabling transformations such as alkene synthesis and carbon-carbon bond formation.[1][3] Its utility is prominently showcased in powerful synthetic methods like the Shapiro and Bamford-Stevens reactions, which allow for the conversion of a carbonyl group into a double bond.[3][4]
The Core Mechanism: A Stepwise Elucidation
The formation of this compound from cyclohexanone and p-toluenesulfonylhydrazide (tosylhydrazine) is a condensation reaction, specifically the formation of an imine-like derivative.[1] The reaction proceeds through a well-defined, multi-step mechanism.
Step 1: Nucleophilic Attack and the Tetrahedral Intermediate
The reaction initiates with the nucleophilic attack of the terminal amino group (-NH2) of tosylhydrazine on the electrophilic carbonyl carbon of cyclohexanone.[2][5] The lone pair of electrons on the nitrogen atom is drawn to the partially positive carbon of the carbonyl group. This attack breaks the π-bond of the carbonyl, pushing the electrons onto the oxygen atom and resulting in the formation of a tetrahedral intermediate known as a carbinolamine.[2]
dot graph "Mechanism_Step_1" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Reactants Cyclohexanone [label="Cyclohexanone"]; Tosylhydrazine [label="Tosylhydrazine"]; Plus1 [label="+"];
// Intermediate Tetrahedral_Intermediate [label="Tetrahedral Intermediate (Carbinolamine)"];
// Arrows Cyclohexanone -> Plus1 [arrowhead=none]; Plus1 -> Tosylhydrazine [arrowhead=none]; Tosylhydrazine -> Tetrahedral_Intermediate [label="Nucleophilic Attack", fontcolor="#34A853"];
// Nodes with structures (using HTML-like labels for better formatting) Cyclohexanone [label=<
Cyclohexanone
];
Tosylhydrazine [label=<
Tosylhydrazine
];
Tetrahedral_Intermediate [label=<
Tetrahedral Intermediate
];
Step 2: Proton Transfer
Following the formation of the carbinolamine, a series of proton transfers occur. The negatively charged oxygen atom is protonated, often by a solvent molecule or a trace amount of acid catalyst, while the newly added nitrogen is deprotonated. This step is crucial for setting up the subsequent elimination of water.
Step 3: Dehydration
The final step is the elimination of a water molecule (dehydration) to form the stable C=N double bond of the tosylhydrazone.[1] This elimination is often facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a good leaving group (H₂O).[1] The lone pair on the adjacent nitrogen then forms the double bond, expelling the water molecule.
Experimental Protocols: A Self-Validating System
The synthesis of this compound can be achieved through various methods. The choice of method often depends on the desired scale, purity requirements, and available resources.
Classical Method: Acid Catalysis in Ethanol
This is a widely used and reliable method for preparing tosylhydrazones.
Protocol:
-
To a solution of cyclohexanone (1.0 equivalent) in ethanol, add p-toluenesulfonylhydrazide (1.0 equivalent).
-
Add a catalytic amount of hydrochloric acid.[6]
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The ethanol serves as a good solvent for both reactants. The hydrochloric acid acts as a catalyst by protonating the carbonyl oxygen of cyclohexanone, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack.[1] Refluxing provides the necessary activation energy for the dehydration step. Cooling and crystallization allow for easy isolation of the pure product.
Solvent-Free Mechanochemical Grinding
A more recent and environmentally friendly approach involves the use of mechanochemistry.
Protocol:
-
In a mortar, combine cyclohexanone (1.0 equivalent) and p-toluenesulfonylhydrazide (1.0 equivalent).[5][7]
-
Grind the mixture thoroughly with a pestle at room temperature.[7]
-
The reaction is typically complete within minutes, which can be confirmed by TLC.[5][7]
-
The resulting solid product can be used directly or purified by washing with a non-polar solvent like petroleum ether.[7]
Causality: The mechanical force from grinding provides the energy to overcome the activation barrier of the reaction, promoting molecular diffusion and interaction without the need for a solvent.[5] This method is often faster and produces high yields of the desired product.[5][7]
Spectroscopic Characterization: Validating the Structure
Confirmation of the formation of this compound is achieved through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the N-H proton. The chemical shifts of the alpha-protons on the cyclohexane ring will be shifted downfield compared to cyclohexanone.[8][9] |
| ¹³C NMR | A characteristic signal for the C=N carbon, typically in the range of 150-160 ppm. Signals for the carbons of the cyclohexyl ring and the tosyl group will also be present. The carbonyl carbon signal of cyclohexanone (around 210 ppm) will be absent.[9] |
| IR Spectroscopy | Disappearance of the strong C=O stretching band of cyclohexanone (around 1715 cm⁻¹). Appearance of a C=N stretching band (around 1640 cm⁻¹) and an N-H stretching band (around 3200 cm⁻¹). |
Synthetic Utility: A Precursor to Alkenes
This compound is a valuable intermediate, primarily for the synthesis of alkenes via elimination reactions. The two most prominent named reactions utilizing tosylhydrazones are the Shapiro reaction and the Bamford-Stevens reaction.
The Shapiro Reaction
The Shapiro reaction involves the treatment of a tosylhydrazone with two equivalents of a strong organolithium base (e.g., n-butyllithium) to produce an alkene.[10][11] The reaction proceeds through a vinyllithium intermediate, which can then be quenched with an electrophile (like water) to give the alkene.[11][12] A key feature of the Shapiro reaction is that it typically forms the less substituted (kinetic) alkene product.[13]
The Bamford-Stevens Reaction
The Bamford-Stevens reaction also converts tosylhydrazones to alkenes but typically uses a strong base like sodium methoxide in a protic solvent.[14][15] This reaction proceeds through a diazo intermediate.[13][14] Depending on the solvent, the mechanism can involve either a carbocation (in protic solvents) or a carbene (in aprotic solvents).[13][15] The Bamford-Stevens reaction generally favors the formation of the more substituted (thermodynamic) alkene.[13]
Conclusion
The formation of this compound is a fundamental and highly efficient transformation in organic synthesis. A thorough understanding of its mechanism, coupled with reliable experimental protocols, empowers researchers to effectively utilize this versatile intermediate. Its role as a precursor in powerful alkene-forming reactions like the Shapiro and Bamford-Stevens reactions underscores its continued importance in the construction of complex organic molecules for various applications, including drug discovery and materials science.
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ChemTube3D. Bamford-Stevens reaction Step 1. [Link]
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National Institutes of Health. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. [Link]
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National Institutes of Health. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC. [Link]
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ACS Publications. One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines | Organic Letters. [Link]
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ResearchGate. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. [Link]
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ResearchGate. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts | Request PDF. [Link]
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PubMed. Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. [Link]
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ACS Publications. Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions | Accounts of Chemical Research. [Link]
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PubMed. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclohexanone Tosylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Cyclohexanone Tosylhydrazone
This compound is a crystalline solid that serves as a pivotal intermediate in modern organic synthesis.[1] Its significance primarily stems from its role as a stable and readily accessible precursor to reactive species, most notably diazo compounds and carbenes. This property makes it an indispensable reagent in a variety of powerful carbon-carbon bond-forming reactions, including the Shapiro and Bamford-Stevens reactions, which are fundamental transformations in the synthesis of complex organic molecules.[1] A thorough understanding of its spectroscopic properties is therefore essential for researchers to ensure the purity of the synthesized intermediate and to monitor the progress of subsequent reactions. This guide provides a detailed overview of the synthesis and spectroscopic characterization of this compound, grounded in established chemical principles.
Molecular Structure and Key Reactive Intermediates
The structure of this compound features a cyclohexylidene moiety linked to a tosylhydrazide group. The tosyl group (p-toluenesulfonyl) is an excellent leaving group, a property that is central to the compound's reactivity.
Caption: Molecular structure of this compound.
Upon treatment with a strong base, this compound can be converted into a highly reactive diazo intermediate. This transformation is the foundational step for its subsequent utility in various synthetic applications.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is a well-established procedure that involves the condensation of cyclohexanone with p-toluenesulfonohydrazide. The reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by a small amount of acid.
Materials and Reagents:
-
Cyclohexanone
-
p-Toluenesulfonohydrazide (Tosylhydrazine)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Deionized Water
-
Ice Bath
-
Buchner Funnel and Filter Flask
-
Filter Paper
Step-by-Step Procedure:
-
Dissolution of Reagents: In a round-bottom flask, dissolve p-toluenesulfonohydrazide in ethanol. The amount of ethanol should be sufficient to fully dissolve the solid, and gentle warming may be applied if necessary.
-
Addition of Cyclohexanone: To the solution of p-toluenesulfonohydrazide, add an equimolar amount of cyclohexanone.
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the reaction mixture to catalyze the condensation reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the product is often indicated by the precipitation of a white solid.
-
Isolation of the Product: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol or water to remove any unreacted starting materials and the acid catalyst.
-
Drying: Dry the purified this compound, for instance, in a vacuum oven, to obtain a white crystalline solid.
Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3200-3100 | N-H stretch | Medium, sharp |
| 3100-3000 | Aromatic C-H stretch | Weak to medium |
| 2950-2850 | Aliphatic C-H stretch | Strong, multiple bands |
| ~1600 | C=N stretch | Medium |
| ~1500 | Aromatic C=C stretch | Medium |
| 1350-1300 & 1170-1150 | S=O stretch (sulfonyl) | Strong, two bands |
The presence of the N-H stretching frequency is a clear indicator of the hydrazone functionality. The strong absorptions corresponding to the sulfonyl (S=O) group are characteristic of the tosyl moiety. The C=N stretch, while present, may be of medium intensity. The aliphatic C-H stretching bands will arise from the cyclohexyl ring. For comparison, the parent cyclohexanone exhibits a strong C=O stretching band around 1715 cm⁻¹.[2] This peak will be absent in the spectrum of the pure tosylhydrazone product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will display signals corresponding to the protons of the cyclohexyl ring and the tosyl group.
| Chemical Shift (δ, ppm) | Proton(s) | Multiplicity | Integration |
| ~7.8 | Aromatic (ortho to SO₂) | Doublet | 2H |
| ~7.3 | Aromatic (meta to SO₂) | Doublet | 2H |
| ~2.4 | Methyl (CH₃) | Singlet | 3H |
| ~2.2-2.5 | Cyclohexyl (α to C=N) | Multiplet | 4H |
| ~1.5-1.8 | Cyclohexyl (β, γ to C=N) | Multiplet | 6H |
| Variable | N-H | Broad singlet | 1H |
The aromatic protons of the tosyl group will appear as two distinct doublets in the downfield region of the spectrum. The singlet for the methyl group protons will be observed around 2.4 ppm. The protons on the cyclohexyl ring will appear as multiplets in the aliphatic region, with the protons alpha to the C=N double bond expected to be the most deshielded. The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Carbon(s) |
| ~160 | C=N |
| ~143 | Aromatic (ipso-SO₂) |
| ~135 | Aromatic (ipso-CH₃) |
| ~129 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
| ~35-40 | Cyclohexyl (α to C=N) |
| ~25-30 | Cyclohexyl (β, γ to C=N) |
| ~21 | Methyl (CH₃) |
The carbon of the C=N double bond is expected to have a chemical shift in the range of 160 ppm. The aromatic carbons of the tosyl group will appear in the typical aromatic region (120-150 ppm). The aliphatic carbons of the cyclohexyl ring will be observed in the upfield region, with the carbon alpha to the C=N bond being the most downfield among them. For reference, the carbonyl carbon in cyclohexanone appears at approximately 212 ppm.[3]
The Shapiro Reaction: A Key Application
The synthetic utility of this compound is prominently demonstrated in the Shapiro reaction. This reaction involves the treatment of the tosylhydrazone with two equivalents of a strong base, such as an organolithium reagent, to generate a vinyllithium species, which can then be quenched with an electrophile. This provides a powerful method for the formation of substituted alkenes.
Caption: A simplified workflow of the Shapiro reaction.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. A comprehensive understanding of its spectroscopic characteristics is paramount for its effective utilization. This guide provides a framework for the synthesis and detailed interpretation of the expected IR and NMR spectra of this important compound. While a definitive, publicly archived experimental dataset is elusive, the principles outlined herein, based on established spectroscopic trends and data from analogous compounds, offer a robust guide for researchers in the field. The provided experimental protocol for its synthesis, coupled with the detailed analysis of its expected spectroscopic features, equips scientists with the necessary knowledge to confidently prepare and characterize this key synthetic intermediate.
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The Dual Nature of Cyclohexanone Tosylhydrazone: A Technical Guide to its Stability and Reactivity
Introduction: A Versatile Intermediate in Modern Organic Synthesis
Cyclohexanone tosylhydrazone is a cornerstone reagent in the arsenal of synthetic organic chemists.[1] This stable, crystalline solid serves as a pivotal precursor to highly reactive intermediates, primarily diazo compounds and carbenes.[2][3] Its significance lies in its ability to facilitate a range of powerful transformations, most notably the Shapiro and Bamford-Stevens reactions, which provide strategic access to alkenes.[1][4][5] This guide offers an in-depth exploration of the stability and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to effectively harness its synthetic potential.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₃H₁₈N₂O₂S, is formed through the condensation of cyclohexanone and p-toluenesulfonohydrazide (tosylhydrazine).[1] The molecule features a cyclohexane ring attached to a hydrazone moiety, which is further substituted with a tosyl group. This structural arrangement is key to its reactivity.
| Property | Value | Reference |
| CAS Number | 4545-18-0 | [1][2] |
| Molecular Weight | 266.36 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [6] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [1][6] |
Spectroscopic characterization is crucial for verifying the purity and identity of this compound.[2] Key spectroscopic signatures include a proton NMR signal for the N-H proton typically found between δ 8.5–9.5 ppm, and infrared absorption bands for the N-H stretch (3250–3350 cm⁻¹) and the C=N stretch (1600–1650 cm⁻¹).[2]
Stability Profile and Handling Considerations
Generally, this compound is stable under ambient conditions, making it a convenient and easily handled reagent.[1] However, its stability is compromised by certain conditions:
-
Sensitivity to Strong Acids and Bases: The compound can decompose in the presence of strong acids or bases.[1]
-
Thermal Decomposition: Elevated temperatures can lead to decomposition, which is a critical consideration during synthesis and in its subsequent reactions.[2] Careful temperature control is necessary to minimize the formation of byproducts.[2]
Safety Precautions: Handling this compound requires standard laboratory safety measures. It is classified as a skin and eye irritant.[6] Therefore, the use of personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory.[2][6] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
Synthesis of this compound: Protocols and Optimization
The synthesis of this compound is a straightforward condensation reaction.[7] Both traditional and modern, more sustainable methods are available.
Conventional Synthesis Protocol
This method involves the reaction of cyclohexanone with tosylhydrazine, often with acid catalysis.[1]
Step-by-Step Methodology:
-
To a solution of tosylhydrazine in a suitable solvent such as ethanol or methanol, add cyclohexanone.[8]
-
A catalytic amount of an acid, like hydrochloric acid, can be added to facilitate the reaction.[1][7]
-
The reaction mixture is typically stirred at room temperature or with gentle heating.[1]
-
The product, being a solid, often precipitates out of the solution upon formation or cooling.
-
The crystalline product is then collected by filtration, washed with a cold solvent to remove impurities, and dried.
Solvent-Free Mechanochemical Synthesis
A greener and more efficient alternative to conventional methods is solvent-free synthesis using mechanical grinding.[1][3] This approach significantly reduces reaction times and waste.[1]
Step-by-Step Methodology:
-
In a mortar, combine equimolar amounts of cyclohexanone and p-toluenesulfonohydrazide.[3]
-
Grind the mixture thoroughly with a pestle at room temperature.[3]
-
The reaction is typically complete within minutes, as monitored by thin-layer chromatography (TLC).[3]
-
The resulting solid product can be purified by washing with a non-polar solvent like petroleum ether to remove any unreacted starting material.[3]
Reactivity: A Gateway to Diverse Chemical Transformations
The reactivity of this compound is dominated by its decomposition under basic conditions to form a diazo intermediate, which is the precursor to a carbene or a vinyllithium species.[2][3] This reactivity is at the heart of the Bamford-Stevens and Shapiro reactions.
The Bamford-Stevens Reaction: Formation of Alkenes via Carbene or Cationic Intermediates
First reported in 1952, the Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base, such as sodium methoxide or sodium hydride, to generate an alkene.[9][10] The reaction mechanism and the final product are highly dependent on the solvent system used.[9][11]
Mechanism in Protic Solvents: In protic solvents like methanol or ethylene glycol, the diazo intermediate formed upon decomposition of the tosylhydrazone can be protonated to form a diazonium ion.[11][12] This unstable species readily loses nitrogen gas to generate a carbocation, which then eliminates a proton to form the more substituted, thermodynamically stable alkene.[9][11]
Caption: Bamford-Stevens reaction mechanism in protic solvents.
Mechanism in Aprotic Solvents: In aprotic solvents, the diazo compound decomposes to form a carbene intermediate.[11][12] This carbene can then undergo a 1,2-hydride shift to yield the alkene.[9]
Caption: Bamford-Stevens reaction mechanism in aprotic solvents.
The Shapiro Reaction: Regioselective Alkene Synthesis via Vinyllithium Intermediates
Developed by Robert H. Shapiro in 1967, this reaction utilizes two equivalents of a strong organolithium base, such as n-butyllithium, to convert a tosylhydrazone into an alkene.[4][13] A key feature of the Shapiro reaction is its ability to generate the less substituted, kinetically favored alkene, which is complementary to the outcome of the Bamford-Stevens reaction.[11][12]
Mechanism of the Shapiro Reaction:
-
The first equivalent of the organolithium base deprotonates the more acidic N-H proton of the tosylhydrazone, forming an anion.[2]
-
The second equivalent of base abstracts a proton from the carbon atom alpha to the C=N bond, creating a dianion.[2]
-
This dianion then undergoes elimination of the tosylate group to form a vinyl diazonium intermediate, which rapidly loses nitrogen gas to generate a vinyllithium species.[2]
-
Quenching of the vinyllithium intermediate with a proton source (e.g., water) yields the final alkene product.[13]
Caption: Shapiro reaction mechanism.
| Reaction | Base | Solvent | Key Intermediate | Product |
| Bamford-Stevens | NaOMe, NaH | Protic or Aprotic | Carbocation or Carbene | More substituted (thermodynamic) alkene |
| Shapiro | 2 eq. R-Li | Aprotic | Vinyllithium | Less substituted (kinetic) alkene |
Transition-Metal-Catalyzed Reactions
The diazo compound generated in situ from this compound can also engage with various transition metal catalysts (e.g., based on palladium, rhodium, or copper) to form metal-carbene intermediates.[2] These intermediates are highly valuable in a variety of transformations, including cyclopropanations, C-H insertion reactions, and cross-coupling reactions.[2][5]
Conclusion
This compound is a remarkably versatile and reliable reagent in organic synthesis. Its stability under ambient conditions, coupled with its rich and predictable reactivity under basic conditions, makes it an indispensable tool for the construction of carbon-carbon double bonds and for accessing reactive carbene intermediates. A thorough understanding of the mechanistic nuances of the Bamford-Stevens and Shapiro reactions, as well as appropriate handling and synthetic protocols, empowers researchers to strategically employ this reagent in the synthesis of complex molecules for a wide range of applications, including pharmaceuticals and agrochemicals.[1]
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Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - NIH. (n.d.). Retrieved from [Link]
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Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC. (n.d.). Retrieved from [Link]
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Cyclohexanone Tosylhydrazone: A Comprehensive Technical Guide to Diazo Compound Generation and Synthetic Applications
Abstract
Cyclohexanone tosylhydrazone is a cornerstone reagent in modern organic synthesis, valued for its stability and role as a reliable precursor to the highly reactive diazocyclohexane intermediate.[1] This guide provides an in-depth technical exploration of its synthesis, the mechanistic nuances of its conversion to diazo compounds, and the subsequent synthetic transformations that these powerful intermediates can undergo. We will delve into the causality behind experimental choices in key protocols, such as the Shapiro and Bamford-Stevens reactions, and provide detailed, field-proven methodologies for researchers, scientists, and drug development professionals. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with actionable experimental guidance.
Introduction: The Strategic Importance of Diazo Precursors
Diazo compounds are a versatile class of organic molecules characterized by the C=N₂ functional group.[2] Their significance in synthetic chemistry stems from their ability to serve as precursors to carbenes and carbenoids, highly reactive intermediates that can undergo a wide array of transformations including cyclopropanations, C-H insertions, and cycloadditions.[3][4][5] However, the inherent instability and potential explosiveness of many low-molecular-weight diazo compounds necessitate their in situ generation from stable, easily handled precursors.[2][6] N-tosylhydrazones, formed from the condensation of ketones or aldehydes with p-toluenesulfonylhydrazide (tosylhydrazine), have emerged as exceptionally effective and widely used diazo precursors due to their crystalline, stable nature.[7][8][9]
This compound, in particular, serves as an excellent model and a synthetically useful substrate for generating diazocyclohexane, which is a key intermediate for accessing a variety of cyclohexane-containing scaffolds found in numerous natural products and pharmaceuticals.[10]
Synthesis of this compound
The formation of a tosylhydrazone is a condensation reaction between a ketone and tosylhydrazine.[7] The reaction proceeds via nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to form the C=N double bond.[7][11]
Causality in Synthetic Methodologies
Two primary methods for the synthesis of this compound are prevalent: the conventional acid-catalyzed solution-phase method and a modern solvent-free mechanochemical approach.
-
Conventional Method: The use of an acid catalyst, such as hydrochloric acid, is crucial as it protonates the carbonyl oxygen of cyclohexanone. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic tosylhydrazine.[7] Ethanol is a common solvent as it effectively dissolves both reactants while allowing for easy removal post-reaction.
-
Solvent-Free Grinding: This environmentally friendly method relies on mechanical force to promote the reaction.[11] Grinding the solid reactants together increases the surface area and facilitates molecular diffusion, allowing the reaction to proceed rapidly without the need for a solvent. This method often leads to higher yields and significantly shorter reaction times.[11]
Experimental Protocols
Protocol 2.2.1: Conventional Acid-Catalyzed Synthesis
-
To a 250 mL round-bottom flask, add p-toluenesulfonylhydrazide (18.6 g, 0.1 mol).
-
Add 100 mL of absolute ethanol and stir until the solid is mostly dissolved.
-
Add cyclohexanone (9.8 g, 0.1 mol) to the slurry, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Stir the mixture at room temperature. A mildly exothermic reaction may be observed, and the tosylhydrazone product will begin to crystallize within minutes.[12]
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Cool the flask in an ice bath to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Protocol 2.2.2: Solvent-Free Mechanochemical Synthesis
-
In a mortar, combine cyclohexanone (4.9 g, 50 mmol) and p-toluenesulfonylhydrazide (9.3 g, 50 mmol).
-
Grind the mixture vigorously with a pestle at room temperature.
-
The reaction is typically complete within 1-5 minutes, often indicated by a change in the consistency of the solid.[11]
-
The resulting solid is the high-purity this compound product. Recrystallization from ethanol can be performed if necessary.
Quantitative Data Summary
| Parameter | Conventional Method | Solvent-Free Grinding |
| Reaction Time | 1-2 hours | 1-5 minutes |
| Typical Yield | 85-95% | >95%[11] |
| Solvent Required | Yes (e.g., Ethanol) | No |
| Catalyst | Acid (e.g., HCl) | None |
Generation of Diazocyclohexane: Mechanistic Pathways
The conversion of this compound to a diazo intermediate is the critical step that unlocks its synthetic potential. This transformation is base-mediated and can proceed through different pathways, most notably those defined by the Bamford-Stevens and Shapiro reactions.[1][13] The choice of base and reaction conditions dictates the ultimate fate of the diazo intermediate.
The Bamford-Stevens Reaction
The Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH).[14][15][16] The reaction proceeds through the formation of a diazo compound, which can then decompose to a carbene or a carbocation depending on the solvent system.[1][14]
-
In Aprotic Solvents: The diazo intermediate decomposes to form a carbene, which can then undergo rearrangements or other reactions.[14][17]
-
In Protic Solvents: The diazo compound is protonated to form a diazonium ion, which then loses N₂ to generate a carbocation. This carbocation typically rearranges to form the most thermodynamically stable (i.e., more substituted) alkene.[14][15][17]
The Shapiro Reaction
The Shapiro reaction is a modification of the Bamford-Stevens reaction that uses two or more equivalents of a very strong organolithium base, such as n-butyllithium (n-BuLi) or methyllithium (MeLi).[13][18][19] This reaction is a powerful tool for converting ketones into alkenes, often with high regioselectivity for the less substituted (kinetic) product.[14]
The mechanism involves a sequence of deprotonations:
-
The first equivalent of organolithium base deprotonates the more acidic N-H proton.[1][19]
-
The second equivalent of base abstracts a proton from the carbon alpha to the C=N bond, creating a dianion.[1]
-
This dianion then collapses, eliminating the tosyl group (as p-toluenesulfinate) and generating a vinyldiazenide anion.
-
This intermediate rapidly loses a molecule of nitrogen gas (N₂) to form a vinyllithium species.[1][13]
-
The vinyllithium can then be quenched with an electrophile (e.g., water to yield an alkene) or used in subsequent C-C bond-forming reactions.[19]
Mechanistic Diagrams
Caption: Bamford-Stevens reaction pathway.
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A Theoretical and Computational Guide to Tosylhydrazone Dissociation Mechanisms
Executive Summary
Tosylhydrazones are remarkably versatile and stable intermediates in organic synthesis, serving as pivotal precursors for a wide array of reactive species including diazo compounds, carbenes, and vinyllithium reagents.[1][2] Their synthetic utility is primarily unlocked through dissociation reactions, the mechanisms of which dictate the final product distribution and stereoselectivity. Understanding these dissociation pathways at a molecular level is critical for reaction optimization, predicting outcomes for novel substrates, and designing new synthetic methodologies. This technical guide provides an in-depth exploration of the primary tosylhydrazone dissociation mechanisms—the Shapiro reaction, the Bamford-Stevens reaction, and photochemical decomposition—from a theoretical and computational perspective. We will dissect the nuanced electronic transformations, transition states, and intermediates that govern these reactions, grounded in authoritative computational studies. This document is intended for researchers, scientists, and drug development professionals who seek to leverage both a conceptual and a practical, high-level computational understanding to drive their synthetic endeavors.
The Dichotomy of Tosylhydrazone Reactivity: Core Dissociation Pathways
The dissociation of a tosylhydrazone is not a monolithic process. The reaction outcome is exquisitely controlled by the choice of base, solvent, and energy source (thermal vs. photochemical). Theoretical studies, predominantly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions and elucidating the subtle factors that steer the reaction down a specific path. The three principal, computationally-corroborated pathways are detailed below.
The Shapiro Reaction: A Calculated Path to Vinyllithium
The Shapiro reaction transforms a ketone or aldehyde into an alkene via a tosylhydrazone intermediate, using two equivalents of a strong organolithium base.[3] This reaction proceeds through a vinyllithium species, which can be quenched with an electrophile (like water) to yield the final alkene.[4][5][6] The accepted mechanism, strongly supported by DFT calculations, involves a sequence of deprotonation and elimination steps.[7][8][9]
Mechanism Breakdown:
-
First Deprotonation: The first equivalent of organolithium base (e.g., n-BuLi) abstracts the acidic N-H proton of the tosylhydrazone, forming a monoanion.
-
Second Deprotonation (The Regiochemical Control Step): The second equivalent of base abstracts a proton from the α-carbon. This step is often rate-determining and dictates the regioselectivity of the final double bond. Computational studies have shown that the kinetically favored deprotonation typically occurs at the less sterically hindered α-position.[3][7] The stereochemistry of the hydrazone plays a key role, with deprotonation occurring syn to the tosylamide group due to coordination with the lithium cation.[3]
-
Elimination Cascade: The resulting dianion is unstable and spontaneously eliminates the tosylsulfinate group, forming a transient diazenyl anion.
-
Dinitrogen Extrusion: This intermediate rapidly loses molecular nitrogen (N₂) to generate the final vinyllithium species.
A detailed DFT-level investigation has provided a comprehensive understanding of this process, rationalizing the experimental regioselectivity and even suggesting modifications to alter the product outcome.[7]
Caption: The Shapiro reaction mechanism proceeding via a key dianion intermediate.
The Bamford-Stevens Reaction: Protic vs. Aprotic Pathways
The Bamford-Stevens reaction also involves the base-induced decomposition of tosylhydrazones but typically uses bases like sodium methoxide.[10][11] A critical feature of this reaction, elucidated by theoretical models, is its mechanistic divergence based on the solvent system.[12][13] The reaction universally proceeds through an intermediate diazo compound, but the fate of this species is solvent-dependent.[14][15]
-
In Aprotic Solvents: The diazo compound thermally decomposes by losing N₂ to form a highly reactive carbene intermediate.[10][13] This carbene can then undergo various subsequent reactions, such as C-H insertion or cyclopropanation, leading to the final products.[16][17] This pathway is foundational for metal-free carbene chemistry.[17]
-
In Protic Solvents: The diazo intermediate is first protonated by the solvent (e.g., ethylene glycol) to form a diazonium ion.[11][12] This diazonium ion then loses N₂ to generate a carbocation (carbenium ion).[10] The carbocation can then eliminate a proton to form an alkene or undergo rearrangements, often leading to a mixture of products.[13]
This mechanistic bifurcation is a classic example of how the reaction environment dictates the nature of reactive intermediates, a phenomenon that computational chemistry is uniquely suited to explore.
Caption: Divergent pathways of the Bamford-Stevens reaction in protic vs. aprotic solvents.
Photochemical Dissociation: A Light-Initiated N-S Bond Cleavage
Beyond base-mediated pathways, tosylhydrazones can be dissociated using light. In-depth mechanistic studies combining spectroscopy and high-level computational analysis have revealed a fascinating mechanism for the photogeneration of free diazoalkanes.[18][19]
The key findings from these theoretical investigations are:
-
The Active Species: It is not the neutral tosylhydrazone but its deprotonated conjugate base (the tosylhydrazone anion) that acts as the primary light-harvesting species.[18]
-
Excited-State Dynamics: Upon photoexcitation, the anion transitions to an excited state (S₁) with significant charge-transfer character.
-
N-S Bond Destabilization: This charge transfer results in a critical destabilization of the N-S bond, priming it for cleavage.[19] The dissociation is steered by an interplay between lone-pair σ-bond hyperconjugation and the charge transfer state.[19]
-
Rapid Cleavage: The N-S bond breaks rapidly, leading to the formation of a diazoalkane and a tosylsulfinate anion. The solvent viscosity can play a role in this initial dissociation event.[19]
This pathway provides a mild, light-initiated method for generating diazo compounds without the need for strong bases or thermal activation, opening avenues for photo-orthogonal synthesis.[18]
A Practical Guide to the Computational Study of Dissociation Mechanisms
Elucidating these complex reaction mechanisms relies on robust and well-validated computational protocols. Density Functional Theory (DFT) is the workhorse for these studies, offering an excellent balance of accuracy and computational cost.
Causality Behind Method Selection
-
Why DFT? For molecules of this size, DFT provides a reliable description of electron correlation, which is crucial for accurately modeling bond-breaking and bond-forming processes, at a fraction of the cost of higher-level wavefunction-based methods.
-
Choice of Functional: Hybrid functionals like B3LYP are a common starting point, offering a good general-purpose description. However, for kinetics and transition state energies, functionals from the Minnesota family, such as M06-2X , often provide higher accuracy as they are specifically parameterized to better describe non-covalent interactions and barrier heights.
-
Choice of Basis Set: A double-zeta basis set with polarization functions, such as 6-31G(d) , is a minimal requirement for obtaining qualitatively correct geometries. For more accurate energy calculations, a triple-zeta set like def2-TZVP is recommended.
-
Modeling the Environment (Solvation): Gas-phase calculations are a poor approximation for reactions occurring in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model , are essential for capturing the stabilizing effect of the solvent on charged intermediates and transition states, which can dramatically alter reaction barriers.
A Self-Validating Computational Workflow
The following protocol outlines a standard, self-validating workflow for locating and verifying intermediates and transition states on a potential energy surface.
Step-by-Step Protocol:
-
Geometry Optimization of Stationary Points:
-
Construct initial 3D structures for all reactants, intermediates, and products.
-
Perform a full geometry optimization using your chosen DFT functional, basis set, and solvent model.
-
Validation: Confirm optimization convergence.
-
-
Frequency Analysis of Stationary Points:
-
Perform a frequency calculation on each optimized geometry at the same level of theory.
-
Validation (Reactants/Intermediates/Products): Confirm that all calculated vibrational frequencies are real (i.e., zero imaginary frequencies). This verifies the structure is a true local minimum on the potential energy surface.
-
-
Transition State (TS) Location:
-
Use an appropriate TS search algorithm (e.g., Berny optimization with opt=ts, or synchronous transit-guided quasi-Newton methods like QST2/QST3). The initial guess for the TS can be built by interpolating between the reactant and product structures.
-
Perform a geometry optimization of the transition state.
-
Validation: The optimization should converge to a first-order saddle point.
-
-
Frequency Analysis of the Transition State:
-
Perform a frequency calculation on the optimized TS geometry.
-
Validation (Transition State): Confirm the presence of exactly one imaginary frequency . The corresponding vibrational mode should visually represent the atomic motion that connects the reactant and product (e.g., the stretching of the N-S bond during cleavage).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Starting from the optimized and validated TS, perform an IRC calculation in both the forward and reverse directions.
-
Validation (Connectivity): The IRC path should lead from the transition state downhill to the correct reactant and product minima on the potential energy surface, confirming the TS connects the intended species.
-
Caption: A self-validating workflow for computational mechanistic studies.
Predictive Power of Theoretical Models: The Case of Regioselectivity
One of the most powerful applications of these theoretical studies is their ability to explain and predict experimental observations. A prime example is the regioselectivity of the Shapiro reaction. DFT calculations can precisely quantify the activation energies associated with the abstraction of different α-protons.
A study on the mechanism provided a clear rationale for the observed regioselectivity by calculating the relative energies of the transition states for deprotonation at different sites.[7] The calculations demonstrated that the pathway involving deprotonation at the less substituted carbon was energetically favored, consistent with experimental results that typically yield the kinetic, less-substituted alkene product.[3][7]
Table 1: Representative Theoretical Data for Competing Pathways (Note: The following values are illustrative, based on trends reported in computational literature. Actual values are system-dependent.)
| Pathway | Description | Relative Activation Energy (ΔG‡, kcal/mol) | Implication |
| Path A (Kinetic) | Deprotonation at less substituted α-C | 0.0 (Reference) | Kinetically favored, major product |
| Path B (Thermodynamic) | Deprotonation at more substituted α-C | +2.5 | Kinetically disfavored, minor product |
| N-S Cleavage (Photochemical) | Photo-induced dissociation of anion | N/A (Excited State Process) | Accessible under photochemical conditions |
| Carbene Formation (Bamford-Stevens) | Decomposition of diazo intermediate | System Dependent | Favored in aprotic media |
This predictive capability allows researchers to perform in silico experiments, screening different substrates or modified reagents to identify candidates that might favor a desired, non-classical regiochemical outcome before committing to extensive laboratory work.
Conclusion and Future Outlook
Theoretical and computational studies have fundamentally advanced our understanding of tosylhydrazone dissociation. They have provided detailed, atom-level maps of the Shapiro, Bamford-Stevens, and photochemical reaction pathways, transforming abstract mechanistic proposals into quantifiable energetic landscapes. The insights gained into the roles of bases, solvents, and excited states provide a robust framework for rational reaction design.
The future of this field lies in the increasing synergy between computation and experiment. The use of machine learning models trained on DFT data could accelerate the prediction of regioselectivity for vast libraries of substrates. Furthermore, more advanced simulations, including explicit solvent molecules and ab initio molecular dynamics, will provide an even more nuanced picture of these complex transformations, particularly the role of cation coordination and solvent dynamics in directing the reaction pathways. As computational power grows, these theoretical tools will become ever more indispensable for the modern synthetic chemist.
References
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Funes-Ardoiz, I., Losantos, R., & Sampedro, D. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 5(47), 37292-37297. [Link]
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Literature review on the applications of tosylhydrazones.
An In-depth Technical Guide to the Applications of Tosylhydrazones in Modern Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
N-Tosylhydrazones, once relegated to the classic transformations of the Bamford-Stevens and Shapiro reactions, have undergone a profound renaissance in modern organic synthesis. These bench-stable, crystalline solids, readily prepared from ubiquitous aldehydes and ketones, serve as exceptionally versatile precursors to diazo compounds and metal carbenes in situ.[1][2][3] This guide provides a comprehensive exploration of the core reactivity and diverse applications of tosylhydrazones, targeting researchers and drug development professionals. We will delve into the mechanistic underpinnings of their reactivity, from classic olefination strategies to their pivotal role in advanced transition-metal-catalyzed cross-coupling, cycloaddition, and C-H functionalization reactions. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to equip the reader with both the theoretical knowledge and practical insights required to leverage these powerful synthons in complex molecule synthesis.
Foundational Principles: Synthesis and Core Reactivity
The synthetic utility of tosylhydrazones stems from their straightforward preparation and their ability to generate highly reactive intermediates under controlled conditions.
Synthesis of N-Tosylhydrazones
Tosylhydrazones are typically synthesized via a simple condensation reaction between an aldehyde or ketone and p-toluenesulfonylhydrazide (tosylhydrazine), often with acid catalysis in a protic solvent like ethanol.[4] The resulting tosylhydrazones are generally stable, crystalline solids that can be easily purified and stored, making them convenient "green" precursors to otherwise unstable diazo compounds.[1]
Experimental Protocol: General Synthesis of a Tosylhydrazone
-
Reaction Setup: To a solution of the carbonyl compound (1.0 equiv) in methanol or ethanol, add p-toluenesulfonylhydrazide (1.0-1.1 equiv).
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) until precipitation of the product is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold solvent (e.g., ethanol, water, or hexane) to remove impurities, and dry in vacuo. The product is often of sufficient purity for subsequent steps without further purification.
The Dichotomy of Reactivity: Pathways to Reactive Intermediates
The true power of tosylhydrazones is unlocked upon treatment with a base. The choice of base and solvent dictates the reaction pathway, leading to distinct reactive intermediates and, consequently, different products. This bifurcation is primarily defined by the Bamford-Stevens reaction and the Shapiro reaction .
-
Bamford-Stevens Reaction: This reaction uses strong bases such as sodium methoxide (NaOMe) or sodium hydride (NaH).[5][6][7] The mechanism and final product are highly dependent on the solvent system.[8]
-
In protic solvents (e.g., ethylene glycol), the intermediate diazo compound is protonated to form a diazonium ion, which then loses N₂ to generate a carbenium ion . This pathway typically leads to the more substituted, thermodynamically favored alkene.[5][8][9]
-
In aprotic solvents , the diazo compound decomposes to form a carbene intermediate, which can then undergo rearrangements or other reactions.[8][10]
-
-
Shapiro Reaction: This reaction specifically employs two or more equivalents of a strong organolithium base (e.g., n-BuLi, MeLi) in an aprotic solvent.[11][12][13] The mechanism proceeds through a dianion intermediate, which eliminates the tosyl group and nitrogen gas to form a vinyllithium species.[11][14][15] This vinyllithium intermediate can then be quenched with an electrophile (often a proton from a water workup) to yield the less-substituted, kinetically favored alkene.[12][13]
The fundamental difference in these pathways—generating a carbene/carbenium ion versus a vinyllithium species—is the cornerstone of the diverse applications of tosylhydrazones.
Application in Transition-Metal-Catalyzed Cross-Coupling
A paradigm shift in the use of tosylhydrazones occurred with their application as coupling partners in transition-metal-catalyzed reactions.[16][17][18] In these transformations, the tosylhydrazone serves as an in situ source of a diazo compound, which then reacts with a low-valent metal catalyst (commonly palladium, but also copper, rhodium, and nickel) to form a metal-carbene intermediate.[1][19][20] This intermediate is central to a new class of powerful C-C bond-forming reactions.
The general catalytic cycle, particularly for palladium, was pioneered by Barluenga and Valdés.[19][21][22] It involves the oxidative addition of an aryl/vinyl halide to a Pd(0) catalyst, followed by reaction with the diazo compound to form a Pd(II)-carbene complex. A key migratory insertion of the aryl/vinyl group onto the carbene carbon occurs, followed by β-hydride elimination to furnish the alkene product and regenerate the Pd(0) catalyst.[19][23]
This methodology provides a powerful alternative to traditional cross-coupling reactions that require stoichiometric organometallic reagents.[18] Its scope is exceptionally broad, tolerating a wide range of coupling partners.
Key Cross-Coupling Partners for Tosylhydrazones:
| Coupling Partner | Metal Catalyst (Typical) | Bond Formed | Reference |
| Aryl/Vinyl Halides | Palladium (Pd) | C(sp²)-C(sp²) | [7][19][24] |
| Arylboronic Acids | Palladium (Pd) | C(sp²)-C(sp²) | [19][20] |
| Terminal Alkynes | Palladium (Pd), Copper (Cu) | C(sp)-C(sp²) | [18][19] |
| 1,3-Azoles (C-H) | Copper (Cu) | C(sp²)-C(sp²) | [25] |
Experimental Protocol: Palladium-Catalyzed Coupling of a Tosylhydrazone with an Aryl Bromide
This protocol is a representative example based on the work of Barluenga and Valdés.[19]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the tosylhydrazone (1.2 equiv), aryl bromide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos ligand (10 mol%).
-
Solvent and Base: Add anhydrous, degassed 1,4-dioxane, followed by the addition of a strong base, such as sodium tert-butoxide (NaOtBu) (2.5 equiv).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium salts.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the polysubstituted alkene product.
Application in Cycloaddition and Heterocycle Synthesis
The in situ generation of diazoalkanes from tosylhydrazones makes them ideal precursors for a variety of cycloaddition reactions, providing access to a rich diversity of heterocyclic scaffolds.[1][26] These reactions can proceed through either metal-free or metal-catalyzed pathways.
1,3-Dipolar Cycloadditions
Diazo compounds are classic 1,3-dipoles and can react with various dipolarophiles. When generated from tosylhydrazones, they readily undergo [3+2] cycloaddition with alkynes to form pyrazoles or with alkenes to form pyrazolines.[27] Intramolecular versions of this reaction are particularly powerful for constructing fused polycyclic pyrazole systems.[28]
Multi-Component Cycloadditions
More sophisticated cycloadditions have been developed, showcasing the versatility of tosylhydrazone-derived intermediates. A notable example is the [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite (TBN), and alkenes to synthesize isoxazolines.[29][30] This transformation proceeds via the in situ formation of a nitronate intermediate from the coupling of the diazo compound and TBN, which then undergoes a [3+2] cycloaddition with the alkene.[29][30]
This method is highly practical due to its wide substrate scope and tolerance of moisture and air.[29] Beyond these examples, tosylhydrazones are instrumental in synthesizing other heterocycles like 1,2,3-thiadiazoles (via reaction with elemental sulfur) and indazolones.[31][32][33]
Emerging Applications
The field continues to evolve, with tosylhydrazones finding use in increasingly sophisticated transformations.
C-H Activation and Annulation
The tosylhydrazone moiety itself can serve as a directing group in transition-metal-catalyzed C-H activation. For instance, ruthenium(II) can catalyze the annulation of aryl tosylhydrazones with alkynes via C-H/N-N bond activation to afford substituted isoquinolines.[34] Similarly, cobalt(III) catalysts have been employed for the same transformation, where the tosylhydrazone acts as an internal oxidant.[35]
Medicinal Chemistry
The molecular scaffolds accessible through tosylhydrazone chemistry are frequently found in biologically active molecules. Recent studies have explored the direct synthesis and application of novel tosylhydrazone derivatives as potential therapeutic agents, including their evaluation against human triple-negative breast cancer cell lines.[36]
Conclusion
N-Tosylhydrazones have transitioned from classic reagents for olefination to indispensable and versatile building blocks in modern synthetic chemistry. Their ability to serve as stable, easily handled precursors for diazo compounds and carbenes in situ has unlocked a vast array of transformations. From providing regioselective access to alkenes via the Shapiro and Bamford-Stevens reactions to enabling powerful palladium-catalyzed cross-coupling and diverse cycloaddition reactions, their utility is undeniable. As researchers continue to explore new catalytic systems and reaction pathways, the applications of tosylhydrazones in the efficient construction of complex organic molecules, heterocycles, and potential pharmaceutical agents will undoubtedly continue to expand.
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A Technical Guide to the Physical Properties of Cyclohexanone Tosylhydrazone for the Research Professional
Abstract: This technical guide provides a comprehensive overview of the critical physical properties of Cyclohexanone Tosylhydrazone (CAS 4545-18-0), focusing on its melting point and solubility profile. Intended for researchers, chemists, and drug development professionals, this document synthesizes reported data with practical experimental protocols. The causality behind procedural steps is explained to enhance experimental design and ensure data integrity. Understanding these properties is paramount for the effective synthesis, purification, and application of this versatile organic intermediate.
Introduction
This compound is a stable, crystalline solid that serves as a pivotal synthon in modern organic chemistry.[1] It is most recognized as a precursor for generating diazo compounds in situ, which are key intermediates in a variety of powerful carbon-carbon bond-forming reactions, including the Shapiro and Bamford-Stevens reactions.[1][2] The utility of this reagent in constructing complex molecular architectures necessitates a thorough understanding of its fundamental physical characteristics. Properties such as melting point and solubility are not merely data points; they are critical parameters that dictate reaction conditions, inform purification strategies, and serve as reliable indicators of sample purity. This guide delves into these two core properties, providing both established values and detailed methodologies for their empirical determination.
Melting Point: A Criterion for Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[3] The presence of even small amounts of miscible impurities can cause a significant depression of the melting point and a broadening of the melting range.[4] Therefore, accurate melting point determination is an indispensable tool for assessing the purity and confirming the identity of this compound.
Reported Melting Point Data
The reported melting point of this compound can vary based on the purity of the sample. It is crucial to consider this range when evaluating synthesized material.
| Property | Reported Value | Source |
| Melting Point | 70–80 °C | [2] |
Experimental Protocol: Melting Point Determination via Digital Apparatus
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp® or DigiMelt unit), which offers precise temperature control and observation.
Causality Statement: The accuracy of a melting point determination is critically dependent on a slow rate of heating near the melting temperature (~1-2°C per minute). Rapid heating does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, leading to an erroneously wide and inaccurate melting range.
Methodology:
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.
-
Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of sample (1-2 mm in height) should enter the tube.[3]
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the powder at the bottom.[4] A densely packed sample prevents air pockets and ensures consistent melting.
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by setting a high ramp rate (e.g., 10-20°C/minute) to quickly identify an approximate range.[4]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 15-20°C below the expected melting point.
-
Place the packed capillary tube into the sample holder of the apparatus.[4]
-
Set a slow heating ramp rate of 1-2°C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal melts and the entire sample becomes a clear liquid.[3]
-
The melting point is reported as the range T1 – T2.
-
-
Validation: For trustworthy results, repeat the determination with a fresh sample in a new capillary tube. Consistent values should be obtained.
Solubility Profile: The Key to Reaction and Purification
The solubility of a compound dictates its behavior in various solvents, which is fundamental knowledge for designing chemical reactions, developing purification protocols like recrystallization, and executing work-up procedures.
Reported Solubility Data
This compound exhibits solubility characteristics typical of a moderately polar organic molecule with a significant hydrocarbon backbone.
| Solvent | Solubility | Reported Value (if available) | Source |
| Water | Insoluble / Almost Insoluble | 0.075 g/L (at 25°C) | [2][5] |
| Ethanol | Soluble | Not specified | [2] |
| Dichloromethane | Soluble | Not specified | [2] |
This solubility profile is highly advantageous. Its insolubility in water allows for the efficient removal of water-soluble impurities (like tosylhydrazine starting material or inorganic salts) through simple aqueous washes during a reaction work-up.[2] Its solubility in common organic solvents like ethanol and dichloromethane makes it suitable for use in a wide range of synthetic transformations.
Experimental Protocol: Qualitative Solubility Classification
This systematic procedure helps to classify the compound based on its solubility in a series of aqueous and organic solvents, providing insights into its functional groups.[6][7]
Causality Statement: The principle "like dissolves like" governs solubility. A positive test in 5% HCl suggests the presence of a basic functional group (like an amine), while solubility in 5% NaOH indicates an acidic functional group.[7] This protocol systematically probes these characteristics.
Methodology:
-
Setup: For each test, add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.75 mL of the test solvent in three portions (0.25 mL each), vigorously shaking the tube after each addition.[6][8]
-
Observation: A compound is considered "soluble" if it dissolves completely without heating.
-
Test Sequence:
-
Test 1: Water. If soluble, test the solution with litmus paper to determine if it is acidic or basic.[7] Expected result for this compound: Insoluble.
-
Test 2: Diethyl Ether. Expected result: Soluble.
-
Test 3: 5% Aqueous HCl. If the compound is insoluble in water, test its solubility in 5% HCl. Solubility indicates the presence of a basic functional group.[7] Expected result: Insoluble.
-
Test 4: 5% Aqueous NaOH. If the compound is insoluble in water, test its solubility in 5% NaOH. Solubility indicates an acidic functional group.[7] Expected result: Soluble (due to the acidic N-H proton of the hydrazone, pKa ~10.5).[5]
-
Test 5: Concentrated Sulfuric Acid. If the compound is insoluble in all the above, test its solubility in cold, concentrated H₂SO₄. Solubility (often accompanied by a color change) indicates the presence of a neutral compound containing oxygen, nitrogen, or sulfur.[8] Expected result: Soluble.
-
Application of Physical Properties: The Recrystallization Workflow
Recrystallization is a powerful purification technique that leverages a compound's differential solubility in a hot versus a cold solvent. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The workflow below illustrates this fundamental process.
Figure 1: A generalized workflow for the purification of a solid organic compound, such as this compound, via recrystallization.
Conclusion
The physical properties of this compound—specifically its melting point of 70-80°C and its characteristic solubility in organic solvents and insolubility in water—are foundational to its successful application in a laboratory setting. An accurate melting point serves as a reliable checkpoint for purity, while its solubility profile directly informs the design of synthetic reactions and purification schemes. The protocols and data presented in this guide provide researchers with the necessary tools to confidently handle, purify, and utilize this important chemical reagent.
References
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-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]
- Unknown. (n.d.). Classification of organic compounds by solubility.
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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IUCr Journals. (1998). Cyclopentanone Tosylhydrazone and this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
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chemeurope.com. (n.d.). Cyclohexanone. Retrieved from [Link]
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Sciencemadness Wiki. (2020). Cyclohexanone. Retrieved from [Link]
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SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclohexanone. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Alpha Chemical Corp. (2023). Revealing Cyclohexanone: Properties, Uses, and Benefits. Retrieved from [Link]
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Sydney Solvents. (n.d.). Cyclohexanone Uses and Hazards. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocol: Synthesis of Cyclohexene via the Shapiro Reaction of Cyclohexanone Tosylhydrazone
Introduction
The Shapiro reaction is a powerful and reliable olefination reaction in organic synthesis that converts aldehydes or ketones into alkenes.[1][2][3] Discovered by Robert H. Shapiro in 1967, this reaction proceeds through the base-mediated decomposition of a p-toluenesulfonylhydrazone (tosylhydrazone) intermediate.[1] A key feature of the Shapiro reaction is the use of at least two equivalents of a strong organolithium base, which leads to the formation of a vinyllithium intermediate.[1][4] This intermediate can then be quenched with an electrophile, most commonly a proton source like water, to yield the final alkene product.[4][5]
This application note provides a detailed protocol for the synthesis of cyclohexene from cyclohexanone, utilizing cyclohexanone tosylhydrazone as the key intermediate. This particular transformation is a classic example of the Shapiro reaction's utility in generating cyclic olefins.[6] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step procedures for the preparation of the tosylhydrazone and its subsequent conversion to cyclohexene, and emphasize the critical safety protocols required when handling pyrophoric organolithium reagents.
Mechanistic Rationale
The Shapiro reaction is mechanistically distinct from the related Bamford-Stevens reaction, primarily due to the use of strong, non-nucleophilic bases in aprotic solvents, which directs the reaction towards the formation of a vinyllithium species rather than a carbene intermediate.[2][7] The overall process can be broken down into two primary stages:
-
Formation of this compound: This is a condensation reaction between cyclohexanone and p-toluenesulfonyl hydrazide, typically catalyzed by an acid, to form the corresponding tosylhydrazone.[8][9] This step converts the carbonyl group into a derivative that is primed for the subsequent elimination.
-
Shapiro Reaction:
-
Double Deprotonation: Two equivalents of a strong organolithium base (e.g., n-butyllithium) are required. The first equivalent deprotonates the more acidic N-H proton of the hydrazone. The second equivalent then abstracts an α-proton from the carbon adjacent to the C=N bond, forming a dianion.[4][10]
-
Elimination and Nitrogen Extrusion: The resulting dianion is unstable and undergoes spontaneous elimination of the tosyl group (p-toluenesulfinate) to form a diazo intermediate.[5] This intermediate rapidly loses a molecule of nitrogen gas (N₂), a thermodynamically highly favorable process, to generate a vinyllithium species.[1][4]
-
Protonolysis: The final step involves quenching the reactive vinyllithium intermediate with a proton source, such as water, to afford the desired alkene, cyclohexene.[5][11]
-
The regioselectivity of the Shapiro reaction generally favors the formation of the less substituted (kinetic) alkene, as the strong, bulky organolithium base preferentially abstracts the less sterically hindered α-proton.[2][12] In the case of symmetrical cyclohexanone, this consideration is moot as only one alkene product is possible.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure outlines the preparation of the tosylhydrazone intermediate from cyclohexanone.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclohexanone | 98.14 | 5.0 g (5.2 mL) | 50.9 |
| p-Toluenesulfonyl hydrazide | 186.24 | 9.5 g | 51.0 |
| Ethanol (absolute) | - | 50 mL | - |
| Hydrochloric acid (concentrated) | - | 0.5 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluenesulfonyl hydrazide (9.5 g, 51.0 mmol) and absolute ethanol (50 mL).
-
Heat the mixture gently with stirring until the p-toluenesulfonyl hydrazide is completely dissolved.
-
To the resulting clear solution, add cyclohexanone (5.0 g, 50.9 mmol) in one portion, followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 1 hour. A white precipitate of the tosylhydrazone will form during this time.
-
After 1 hour, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound. The typical yield is 80-90%.
Part 2: Shapiro Reaction - Synthesis of Cyclohexene
This part of the protocol requires strict anhydrous and inert atmosphere techniques due to the use of pyrophoric n-butyllithium.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 266.35 | 5.0 g | 18.8 |
| n-Butyllithium (n-BuLi) | 64.06 | 15.8 mL (2.5 M in hexanes) | 39.5 (2.1 eq) |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Distilled Water | 18.02 | ~20 mL | - |
| Diethyl ether | - | ~50 mL | - |
| Saturated NaCl solution (brine) | - | ~20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Safety Precautions for Organolithium Reagents:
-
Pyrophoric Hazard: Organolithium reagents like n-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[13][14]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and a face shield.[15] It is highly recommended to wear nitrile gloves underneath neoprene or other suitable gloves for added protection.[16]
-
Inert Atmosphere: All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[15][17]
-
Handling: Use proper syringe and cannula techniques for transferring n-BuLi. Never work alone when handling these reagents.[13][15]
-
Emergency Preparedness: Have a Class D or powdered lime fire extinguisher readily accessible. Do not use water or carbon dioxide extinguishers on organolithium fires.[15][16]
Experimental Workflow Diagram:
Caption: Experimental workflow for the Shapiro reaction.
Procedure:
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, while hot from the oven. Allow it to cool to room temperature under a positive pressure of nitrogen.
-
To the flask, add this compound (5.0 g, 18.8 mmol) and anhydrous THF (100 mL) via cannula or syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (15.8 mL of a 2.5 M solution in hexanes, 39.5 mmol) dropwise via syringe over 20-30 minutes. The mixture will typically turn a deep reddish-orange color.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of nitrogen gas is usually observed as the reaction warms.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours after the gas evolution has ceased.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very carefully and slowly quench the reaction by the dropwise addition of distilled water (~20 mL). Caution: The quenching of excess n-BuLi is highly exothermic.
-
Transfer the mixture to a separatory funnel and add diethyl ether (~50 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate carefully by simple distillation to remove the low-boiling solvents (ether, hexanes, THF).
-
The crude product can be further purified by fractional distillation, collecting the fraction boiling at 82-83 °C to yield pure cyclohexene.
Conclusion
The Shapiro reaction offers an efficient and high-yielding pathway for the conversion of ketones, such as cyclohexanone, into their corresponding olefins. The protocol detailed herein provides a reliable method for the synthesis of cyclohexene. The successful execution of this reaction is critically dependent on the careful handling of pyrophoric organolithium reagents under strictly anhydrous and inert conditions. By adhering to the outlined procedures and safety precautions, researchers can effectively utilize this powerful transformation in their synthetic endeavors.
References
-
University of California, Riverside, Environmental Health & Safety. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Salamon-Krokosz, K., et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2023(v), 117-134. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Shapiro Reaction Mechanism, Examples, and Applications. Retrieved from [Link]
-
University of California, Irvine, Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
chemeurope.com. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Shapiro Reaction. Retrieved from [Link]
-
Lera, M., et al. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 5(45), 35845-35853. Retrieved from [Link]
-
Scribd. (n.d.). Shapiro Reaction and Bamford. Retrieved from [Link]
-
YouTube. (2023, December 22). Shapiro Reaction. Retrieved from [Link]
-
Quora. (2015, December 31). How can we convert cyclohexanone into cyclohexene?. Retrieved from [Link]
-
Salamon-Krokosz, K., et al. (2022). Shapiro and Bamford-Stevens reactions – revisited. Arkat USA. Retrieved from [Link]
-
NIH. (n.d.). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Retrieved from [Link]
-
MDPI. (n.d.). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Retrieved from [Link]
-
Quora. (2016, June 5). How is cyclohexene made from cyclohexane?. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosylhydrazone. Retrieved from [Link]
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Application Notes and Protocols: Cyclohexanone Tosylhydrazone in Alkene Synthesis
<
Introduction: The Strategic Importance of Tosylhydrazones in Modern Olefination
In the landscape of synthetic organic chemistry, the transformation of a carbonyl group into a carbon-carbon double bond remains a cornerstone of molecular construction. Among the myriad of available methodologies, those leveraging tosylhydrazones—stable, crystalline solids derived from ketones or aldehydes—offer a robust and versatile platform for alkene synthesis.[1] Cyclohexanone tosylhydrazone, in particular, serves as a classical and highly illustrative substrate for exploring one of the most powerful reactions in this class: the Shapiro reaction.
Discovered by Robert H. Shapiro in 1967, this reaction provides a regioselective route to alkenes from ketones and aldehydes via their tosylhydrazone derivatives.[2][3] It is mechanistically distinct from the related Bamford-Stevens reaction, offering unique synthetic advantages, most notably the formation of a vinyllithium intermediate that can be trapped with various electrophiles.[4][5] This guide provides an in-depth exploration of the Shapiro reaction using this compound, detailing the underlying mechanism, providing field-tested protocols, and discussing its synthetic utility for researchers in academia and the pharmaceutical industry.
Mechanistic Deep Dive: The Shapiro Reaction vs. The Bamford-Stevens Reaction
A nuanced understanding of the reaction mechanism is paramount for successful execution and troubleshooting. Both the Shapiro and Bamford-Stevens reactions begin with a tosylhydrazone, but their pathways diverge based on the choice of base and solvent, leading to different product outcomes.[6]
The Bamford-Stevens reaction typically employs bases like sodium methoxide in protic solvents.[5] This leads to the formation of a diazo intermediate, which can then decompose through a carbene or carbocation pathway, often yielding a mixture of alkene products and favoring the more thermodynamically stable, highly substituted olefin.[5][7]
The Shapiro reaction , conversely, utilizes at least two equivalents of a strong organolithium base (e.g., n-butyllithium or methyllithium) in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[3][4] This choice of reagents is critical as it dictates a distinct mechanistic course that avoids carbene intermediates.[8]
The key steps are as follows:
-
Double Deprotonation: The first equivalent of the organolithium base abstracts the acidic proton from the nitrogen of the hydrazone. The second equivalent then removes a proton from the α-carbon, forming a dianion.[2][4] The regioselectivity of this step is kinetically controlled, with the base preferentially abstracting the less sterically hindered α-proton.[3]
-
Elimination and Extrusion: The resulting dianion undergoes spontaneous elimination of the tosyl group (as p-toluenesulfinate) to form a diazonium anion. This intermediate is unstable and rapidly extrudes a molecule of nitrogen gas (N₂).[4][9]
-
Vinyllithium Formation: The loss of nitrogen generates a vinyllithium species.[4][9] This organometallic intermediate is the hallmark of the Shapiro reaction and the source of its synthetic versatility.
-
Electrophilic Quench: In its simplest form, the reaction is quenched with a proton source, such as water, to yield the final alkene product.[2] However, the vinyllithium can be intercepted by a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), allowing for the formation of more complex substituted alkenes.[4][9]
This mechanistic pathway generally favors the formation of the less substituted (kinetic) alkene product, a key synthetic distinction from the Bamford-Stevens reaction.[5][6]
Caption: Figure 1. Shapiro Reaction Mechanism.
Experimental Protocols
Part A: Synthesis of this compound
This protocol details the formation of the tosylhydrazone precursor from cyclohexanone and p-toluenesulfonohydrazide (tosylhydrazine).[10][11]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Cyclohexanone | 98.14 | 10.0 | 0.98 g (1.02 mL) | Freshly distilled is preferred. |
| p-Toluenesulfonohydrazide | 186.24 | 10.0 | 1.86 g | Check for purity. |
| Methanol (MeOH) | - | - | 20 mL | ACS grade or higher. |
| Hydrochloric Acid (HCl), conc. | 36.46 | catalytic | ~2 drops | Use with caution in a fume hood. |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.86 g (10.0 mmol) of p-toluenesulfonohydrazide in 20 mL of methanol. Stir until a clear solution is obtained. Gentle warming may be required.
-
Addition of Ketone: To the stirred solution, add 1.02 mL (10.0 mmol) of cyclohexanone in a single portion.
-
Catalysis: Add 2 drops of concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. A white precipitate should begin to form within 15-30 minutes. Continue stirring for a total of 2 hours to ensure complete reaction.
-
Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with small portions of cold methanol (~5 mL) and then cold deionized water (~10 mL) to remove any unreacted starting materials and acid catalyst.
-
Drying: Dry the product, this compound, under high vacuum to a constant weight. The expected yield is typically >90%. The product is a stable, white crystalline solid.
Part B: Shapiro Reaction - Synthesis of Cyclohexene
This protocol describes the conversion of this compound to cyclohexene.[12] Extreme caution is required: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 266.36 | 5.0 | 1.33 g | Dried thoroughly before use. |
| Tetrahydrofuran (THF), Anhydrous | - | - | 30 mL | Distilled from Na/benzophenone. |
| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 4.4 mL (2.5 M) | Titrated solution. Pyrophoric. |
| Deionized Water (for quench) | 18.02 | - | ~10 mL | Degassed. |
| Diethyl Ether (for extraction) | 74.12 | - | ~50 mL | Anhydrous. |
| Saturated aq. NH₄Cl | - | - | ~20 mL | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying organic layer. |
Step-by-Step Procedure:
-
Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Maintain the flask under a positive pressure of inert gas.
-
Dissolution: Add 1.33 g (5.0 mmol) of dry this compound to the flask, followed by 30 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the solid dissolves.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add 4.4 mL (11.0 mmol, 2.2 equivalents) of 2.5 M n-BuLi solution dropwise via syringe over 15 minutes. A deep orange or reddish color typically develops. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below -65 °C during the addition.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2 hours at room temperature. The gas evolution should cease.
-
Quenching: Carefully quench the reaction by slowly adding ~10 mL of deionized water. The reaction is exothermic. An ice bath can be used to control the temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add 25 mL of diethyl ether and 20 mL of saturated aqueous NH₄Cl solution. Shake and separate the layers. Extract the aqueous layer with an additional 25 mL of diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the filtrate using a rotary evaporator. Caution: Cyclohexene is highly volatile. Use a cooled trap and avoid excessive vacuum or heat.
-
Purification: The crude product can be purified by distillation if necessary, but is often of sufficient purity for subsequent use. The expected yield is typically in the range of 70-85%.
Caption: Figure 2. Experimental Workflow.
Trustworthiness and Self-Validation
-
Monitoring N₂ Evolution: The visible evolution of nitrogen gas upon addition of the second equivalent of organolithium base is a primary indicator that the reaction is proceeding correctly.[13]
-
Color Change: The formation of the dianion is often accompanied by a distinct color change, providing a visual cue for the progression of the deprotonation steps.
-
TLC Analysis: The reaction can be monitored by Thin Layer Chromatography. The tosylhydrazone starting material is significantly more polar than the cyclohexene product.
-
Spectroscopic Confirmation: The final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. For cyclohexene, characteristic signals for the vinylic protons (~5.6 ppm) and allylic protons (~2.0 ppm) should be observed.
Conclusion and Outlook
The Shapiro reaction of this compound is a classic, reliable, and illustrative method for the synthesis of alkenes.[6] Its value extends far beyond the simple conversion of a ketone to an olefin. The ability to generate a vinyllithium intermediate, which can be trapped with various electrophiles, opens a gateway to a vast array of more complex molecular architectures.[14] This makes the Shapiro reaction a highly valuable tool in the arsenal of synthetic chemists, particularly in the context of natural product synthesis and drug discovery, where the strategic installation of functionalized double bonds is often a critical challenge.[3][15]
References
-
Salamon-Krokosz, K. et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2023(v), 117-134. [Link]
-
Grokipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Li, H., et al. (2014). One-Pot Multistep Synthesis of Trisubstituted Alkenes from N-Tosylhydrazones and Alcohols. Synlett, 25(10), 1431-1435. [Link]
-
Organic Reactions. (n.d.). Alkenes from Tosylhydrazones. Retrieved from [Link]
-
Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Shapiro Olefination. Retrieved from [Link]
-
Barluenga, J., et al. (2023). Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones. Communications Chemistry, 6(1), 241. [Link]
-
Zhang, Y., & Wang, J. (2012). Alkene synthesis through transition metal-catalyzed cross-coupling of N-tosylhydrazones. Topics in Current Chemistry, 327, 239-269. [Link]
-
Wikipedia. (n.d.). Bamford–Stevens reaction. Retrieved from [Link]
-
Scribd. (n.d.). Shapiro Reaction and Bamford. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Shapiro Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkenes from Tosylhydrazones. Retrieved from [Link]
-
Lera, M., et al. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 5(47), 37575-37581. [Link]
-
ChemEurope.com. (n.d.). Shapiro reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of vinyllithium. Retrieved from [Link]
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Chemistry Notes. (n.d.). Shapiro Reaction Mechanism, Examples, and Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Tosylhydrazone. Retrieved from [Link]
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Wang, L., et al. (2018). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistrySelect, 3(45), 12768-12772. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Use of Cyclohexanone Tosylhydrazone as a Carbene Precursor in Synthesis
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of cyclohexanone tosylhydrazone as a versatile and stable precursor for cyclohexylidene carbene. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of its reactivity, explaining the causal relationships behind experimental choices. We will explore its synthesis, its decomposition via the distinct Shapiro and Bamford-Stevens pathways, and its subsequent application in powerful bond-forming reactions such as alkene synthesis, cyclopropanation, and C-H insertion. All protocols are designed to be self-validating, supported by in-text citations to authoritative literature, and supplemented with practical insights for troubleshooting and optimization.
Section 1: Foundational Principles: The Chemistry of Tosylhydrazones
Why Use a Tosylhydrazone? The Advantage of In-Situ Generation
In modern organic synthesis, carbenes are highly sought-after reactive intermediates, capable of forming new carbon-carbon bonds through cycloadditions and insertion reactions.[1][2] However, their precursors, particularly diazo compounds, are often toxic, unstable, and potentially explosive, posing significant handling challenges and limiting their large-scale application.[3][4][5]
This compound emerges as a superior alternative. It is typically a stable, crystalline solid that can be easily prepared, purified, and stored.[6] Its primary value lies in its ability to generate the corresponding diazo compound (diazocyclohexane) in-situ under specific basic conditions.[5][7] This circumvents the need to handle the hazardous diazo intermediate directly, greatly enhancing the safety and practicality of carbene chemistry.[3][4] The subsequent decomposition of the diazo compound to the cyclohexylidene carbene can then be controlled to engage in a variety of synthetic transformations.
The Mechanistic Crossroads: Bamford-Stevens vs. Shapiro Reactions
The synthetic path taken from a tosylhydrazone is critically dependent on the base and solvent system employed. Two major named reactions, the Bamford-Stevens and the Shapiro reaction, dictate the reactive intermediate formed and, consequently, the final product.[8][9]
-
The Bamford-Stevens Reaction: This reaction typically uses a strong base like sodium methoxide (NaOMe) or sodium hydride (NaH).[10][11] The mechanism and product are highly dependent on the solvent.
-
In protic solvents (e.g., ethylene glycol), the intermediate diazo compound is protonated to form a diazonium ion, which then loses N₂ to generate a carbocation. This carbocation undergoes rearrangement and elimination to yield the most thermodynamically stable (i.e., most substituted) alkene.[10][11][12]
-
In aprotic solvents , the diazo compound decomposes into a carbene intermediate, which can then undergo 1,2-hydride shifts to form alkenes or be trapped by other reagents.[10][11]
-
-
The Shapiro Reaction: This reaction is distinguished by the use of at least two equivalents of a strong organolithium base (e.g., n-BuLi, MeLi).[9][13] The first equivalent deprotonates the acidic N-H proton, while the second, critically, deprotonates the less-hindered α-carbon.[13][14][15] This dianion intermediate then collapses, eliminating the tosylsulfinate group and nitrogen gas to form a vinyllithium species.[13][15] This intermediate avoids the formation of a free carbene or carbocation, thus preventing rearrangements. Quenching with a proton source (like H₂O) yields the kinetically favored, less-substituted alkene.[11][12]
Table 1: Comparison of Bamford-Stevens and Shapiro Reactions
| Feature | Shapiro Reaction | Bamford-Stevens Reaction |
| Base | ≥2 eq. Organolithium (n-BuLi, MeLi) | Strong base (NaOMe, NaH) |
| Key Intermediate | Vinyllithium | Carbene (aprotic) or Carbocation (protic) |
| Alkene Product | Less substituted (Kinetic control) | More substituted (Thermodynamic control) |
| Rearrangements | Avoided | Common via carbocation pathway |
| Primary Use | Regioselective synthesis of alkenes | Alkene synthesis, carbene generation |
Section 2: Synthesis of this compound
The precursor itself must first be synthesized. This is a robust and high-yielding condensation reaction between cyclohexanone and p-toluenesulfonylhydrazide (tosylhydrazine).
Protocol 2.1: Classical Synthesis in Ethanol
This standard method utilizes an acid catalyst in a protic solvent and typically yields a crystalline product that can be easily purified by recrystallization.[16]
Step-by-Step Protocol:
-
To a 250 mL round-bottomed flask, add p-toluenesulfonylhydrazide (1.0 eq, e.g., 10.0 g, 53.7 mmol).
-
Add ethanol (e.g., 100 mL) and stir to dissolve. Gentle heating may be required.
-
Add cyclohexanone (1.0 eq, e.g., 5.27 g, 53.7 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Fit the flask with a reflux condenser and heat the solution to reflux for 1-2 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Dry the product under vacuum. Typical yields are >90%.
Protocol 2.2: Solvent-Free Mechanochemical Synthesis
For a greener and more rapid approach, solvent-free synthesis via grinding is highly effective and often provides excellent yields in minutes.[17]
Step-by-Step Protocol:
-
In an agate or porcelain mortar, combine cyclohexanone (1.0 eq, e.g., 1.0 g, 10.2 mmol) and p-toluenesulfonylhydrazide (1.0 eq, e.g., 1.90 g, 10.2 mmol).
-
Manually grind the mixture thoroughly with a pestle. The reaction is often complete within 1-5 minutes, which can be confirmed by TLC.
-
The resulting solid material is washed with a non-polar solvent like petroleum ether or hexane to remove any unreacted starting material.
-
Filter the solid product and dry it. Yields are typically excellent (>95%).[17]
Section 3: Application in Alkene Synthesis
The choice between the Shapiro and Bamford-Stevens reaction allows for regioselective control over the position of the double bond formed from an unsymmetrical ketone. While cyclohexanone is symmetrical, these protocols serve as a foundational demonstration of the distinct reaction pathways.
The Shapiro Reaction: Kinetic Control
This protocol reliably generates cyclohexene from this compound. The use of two equivalents of n-butyllithium is essential for the formation of the vinyllithium intermediate that leads to the kinetic product.[13]
dot
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The Bamford-Stevens Reaction: A Comprehensive Guide to Alkene Synthesis from Tosylhydrazones
Introduction
The Bamford-Stevens reaction is a cornerstone transformation in organic synthesis, providing a reliable method for the conversion of aldehydes and ketones into alkenes via the base-mediated decomposition of their corresponding tosylhydrazones.[1][2] First reported by William Randall Bamford and Thomas Stevens Stevens in 1952, this reaction has demonstrated broad utility in the synthesis of complex molecules and natural products.[3][4] This application note provides an in-depth exploration of the Bamford-Stevens reaction, detailing its mechanistic underpinnings, offering step-by-step experimental protocols, and highlighting key considerations for its successful application in a research and development setting.
Mechanistic Insights: A Dichotomy of Pathways
The synthetic outcome of the Bamford-Stevens reaction is critically dependent on the choice of solvent, which dictates the nature of the reactive intermediate and, consequently, the structure of the resulting alkene.[5][6] The reaction proceeds through the initial formation of a diazo compound from the tosylhydrazone upon treatment with a strong base.[7] From this common intermediate, the mechanism diverges into two distinct pathways: a carbocationic route in protic solvents and a carbene route in aprotic solvents.[3][5]
Protic Solvents: The Carbocation Pathway
In the presence of a protic solvent, such as ethylene glycol, the intermediate diazo compound is protonated to form a diazonium ion.[5] This species readily loses a molecule of nitrogen (N₂) to generate a carbocation.[3] The carbocation can then undergo elimination of a proton to yield a mixture of E- and Z-alkenes.[5] A notable characteristic of the protic pathway is the propensity for the carbocation intermediate to undergo Wagner-Meerwein rearrangements, which can lead to the formation of structurally rearranged alkene products.[8] This pathway typically favors the formation of the more thermodynamically stable, highly substituted alkene.[5]
Aprotic Solvents: The Carbene Pathway
Conversely, when the reaction is conducted in an aprotic solvent, the diazo intermediate decomposes directly through the loss of nitrogen to form a carbene.[3] This highly reactive carbene intermediate then undergoes a 1,2-hydride shift to furnish the alkene product.[6] The aprotic pathway is known to predominantly yield the Z-alkene.[9]
Visualizing the Mechanism
The following diagram illustrates the divergent mechanistic pathways of the Bamford-Stevens reaction based on the solvent system employed.
Caption: Mechanistic pathways of the Bamford-Stevens reaction.
Experimental Protocols
Part 1: Synthesis of Tosylhydrazones
The prerequisite for a successful Bamford-Stevens reaction is the efficient preparation of the starting tosylhydrazone from a corresponding aldehyde or ketone. Tosylhydrazones are typically stable, crystalline solids.[10]
Protocol 1: Conventional Synthesis in Methanol
This protocol is a standard method for the synthesis of tosylhydrazones.
-
Reaction Setup: In a round-bottom flask, dissolve p-toluenesulfonylhydrazide (1.0 equivalent) in absolute methanol.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (0.9 equivalents, freshly distilled if necessary) to the slurry with swirling. An exothermic reaction may be observed.
-
Crystallization: The tosylhydrazone will begin to crystallize, often within minutes.
-
Isolation: After approximately 15 minutes, cool the mixture in an ice bath to maximize crystallization.
-
Purification: Collect the product by filtration, wash with a small amount of cold methanol, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.[2]
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly alternative is rapid and efficient.
-
Mixing Reagents: In a mortar, combine the aldehyde or ketone (1.0 mmol) and p-toluenesulfonylhydrazide (1.0 mmol).
-
Grinding: Thoroughly grind the mixture with a pestle. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within one minute.
-
Workup: Wash the resulting solid with petroleum ether and filter to obtain the pure tosylhydrazone.[11]
Part 2: The Bamford-Stevens Reaction
The choice of reaction conditions for the decomposition of the tosylhydrazone will determine the product distribution.
Protocol 3: Protic Conditions (Formation of the Thermodynamic Alkene)
This protocol employs a protic solvent and a strong base to favor the formation of the more substituted alkene.[5]
-
Base Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0-1.2 equivalents) in ethylene glycol with heating (approximately 70 °C).
-
Addition of Tosylhydrazone: Once the sodium has completely dissolved, add the tosylhydrazone (1.0 equivalent) to the hot solution.
-
Reaction: Heat the mixture with vigorous stirring for a short period (e.g., 5 minutes) at 70-80 °C.
-
Extraction: Cool the reaction mixture to about 35 °C and extract the product with an organic solvent such as hexane or ether. Repeat the extraction multiple times to ensure complete recovery of the product.[2]
-
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude alkene can be purified by distillation or column chromatography.
Protocol 4: Aprotic Conditions (Formation of the Kinetic Alkene)
This protocol utilizes an aprotic solvent to favor the formation of the less substituted alkene via a carbene intermediate. Common bases for this variation include sodium hydride (NaH) or sodium methoxide (NaOMe).[5]
-
Reaction Setup: To a suspension of sodium hydride (1.2 equivalents, washed with hexane to remove mineral oil) in an anhydrous aprotic solvent (e.g., diglyme or tetrahydrofuran) under an inert atmosphere, add the tosylhydrazone (1.0 equivalent) portion-wise at room temperature.
-
Heating: After the initial gas evolution subsides, heat the reaction mixture to reflux to ensure complete decomposition of the tosylhydrazone.
-
Workup: After cooling to room temperature, carefully quench the reaction with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Purification: Dry the combined organic layers, concentrate, and purify the resulting alkene as described in the protic protocol.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis of alkenes via the Bamford-Stevens reaction.
Caption: General experimental workflow for the Bamford-Stevens reaction.
Key Reaction Parameters and Expected Outcomes
| Parameter | Protic Conditions | Aprotic Conditions |
| Solvent | Ethylene glycol, Methanol[4] | Diglyme, THF, Toluene[5][12] |
| Base | Sodium, Sodium methoxide[5] | Sodium hydride, Sodium methoxide[5] |
| Intermediate | Carbocation[3] | Carbene[3] |
| Major Product | More substituted alkene (Thermodynamic)[5] | Less substituted alkene (Kinetic)[5] |
| Stereochemistry | Mixture of E/Z isomers[9] | Predominantly Z-isomer[9] |
| Side Reactions | Wagner-Meerwein rearrangements[8] | C-H insertion, cyclopropanation[12] |
Distinction from the Shapiro Reaction
It is crucial to distinguish the Bamford-Stevens reaction from the closely related Shapiro reaction. While both reactions utilize tosylhydrazones to synthesize alkenes, the Shapiro reaction employs two equivalents of a strong organolithium base (e.g., n-butyllithium or methyllithium).[8] This difference in stoichiometry and base leads to a distinct mechanistic pathway involving a dianion intermediate, which circumvents the formation of carbene or carbocation intermediates that are prone to rearrangement.[13] Consequently, the Shapiro reaction typically provides the less substituted (kinetic) alkene with high regioselectivity.[5]
Conclusion
The Bamford-Stevens reaction remains a powerful and versatile tool in the synthetic organic chemist's arsenal for the olefination of carbonyl compounds. A thorough understanding of the dichotomous reaction mechanism, governed by the choice of solvent, allows for the selective synthesis of either the thermodynamic or kinetic alkene product. By following the detailed protocols outlined in this application note, researchers can confidently and effectively apply this classic transformation to advance their synthetic endeavors in drug discovery and materials science.
References
-
Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. (n.d.). PMC - NIH. [Link]
-
Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014). Preparation of unsymmetrical ketones from tosylhydrazones and aromatic aldehydes via formyl C–H bond insertion. Organic Letters, 16(11), 3064–3067. [Link]
-
Bamford–Stevens reaction. (n.d.). Grokipedia. [Link]
-
Brook, A. G., & Pierce, J. B. (1969). The synthesis of silyl- and germyldiazoalkanes via tosylhydrazones. Canadian Journal of Chemistry, 47(23), 4353–4357. [Link]
-
AdiChemistry. (n.d.). BAMFORD STEVENS REACTION | EXPLANATION. AdiChemistry. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Zhang, Y., & Wang, J. (2012). Alkene synthesis through transition metal-catalyzed cross-coupling of N-tosylhydrazones. Topics in Current Chemistry, 327, 239–269. [Link]
-
Alkenes from Tosylhydrazones. (n.d.). Organic Reactions. [Link]
-
Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014). Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion. Organic Chemistry Portal. [Link]
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Bamford–Stevens reaction. (n.d.). Wikipedia. [Link]
-
Simple Understanding on Bamford Steven Reaction. (n.d.). Unacademy. [Link]
-
Chemistry Notes. (2022, February 10). Bamford–Stevens Reaction Mechanism and Applications. Chemistry Notes. [Link]
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Bravo, J. A. (2015). Alkenes from arylsulphonylhydrazones. Revista Boliviana de Química, 32(2), 25-34. [Link]
-
YouTube. (2023, July 28). Preparation of alkenes from tosyl hydrazones | Shapiro reaction | CSIR AND GATE QUESTIONS. YouTube. [Link]
-
Bamford-Stevens Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones. (2023). Beilstein Journal of Organic Chemistry, 19, 1883–1892. [Link]
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Bamford Stevens (Reaction). (n.d.). Química Organica.org. [Link]
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Bamford-Stevens reaction. (n.d.). chemeurope.com. [Link]
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The Strategic Deployment of Cyclohexanone Tosylhydrazone in Complex Molecule Synthesis: A Guide for Researchers
For the discerning organic chemist engaged in the intricate art of total synthesis, the strategic selection of reagents is paramount to success. Cyclohexanone tosylhydrazone, a stable and readily accessible crystalline solid, has emerged as a powerhouse synthon, offering a reliable gateway to pivotal reactive intermediates.[1] This application note provides an in-depth exploration of its utility, focusing on the mechanistic underpinnings and practical execution of key transformations that have enabled the construction of complex molecular architectures, including notable natural products.
Introduction: A Versatile Precursor to Reactive Intermediates
This compound is primarily valued for its ability to generate two highly reactive species under controlled conditions: vinyllithium reagents and carbenes. This versatility stems from its participation in two cornerstone reactions of modern organic synthesis: the Shapiro reaction and the Bamford-Stevens reaction.[2][3] The choice between these pathways is dictated by the reaction conditions, specifically the nature of the base and solvent employed, allowing for divergent and predictable synthetic outcomes.[4][5]
The Shapiro Reaction: A Gateway to Vinyllithiums and Regiocontrolled Alkene Synthesis
Discovered by Robert H. Shapiro in 1967, this reaction transforms ketones and aldehydes into alkenes via a vinyllithium intermediate, formed by treating the corresponding tosylhydrazone with two equivalents of a strong organolithium base, such as n-butyllithium.[2][6] A key advantage of the Shapiro reaction is its regioselectivity, typically favoring the formation of the less substituted (kinetic) alkene, a valuable outcome in many synthetic strategies.[4]
Mechanistic Insights
The reaction proceeds through a well-defined sequence of steps. Initially, the ketone (cyclohexanone) is condensed with p-toluenesulfonylhydrazine to form the tosylhydrazone.[2] Treatment with two equivalents of an organolithium base first deprotonates the more acidic N-H proton, followed by the abstraction of a proton from the alpha-carbon, generating a dianion.[7][8] This dianion then undergoes elimination of the tosyl group and extrusion of nitrogen gas to furnish the vinyllithium species.[2][6] This intermediate can then be quenched with a proton source (like water) to yield the alkene or trapped with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.[8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the straightforward preparation of the tosylhydrazone from cyclohexanone.
Materials:
-
Cyclohexanone
-
p-Toluenesulfonylhydrazide
-
Methanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve p-toluenesulfonylhydrazide (1.0 equivalent) in methanol.
-
Add cyclohexanone (1.0 equivalent) to the solution.
-
Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC. Upon completion, the product will precipitate out of the solution.
-
Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum to yield this compound as a white solid.
Protocol 2: The Shapiro Reaction for the Synthesis of Cyclohexene
This protocol details the conversion of this compound to cyclohexene.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent).
-
Add anhydrous THF via syringe and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change to deep orange or red is typically observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, during which nitrogen evolution will occur.
-
Once the reaction is complete (monitored by TLC), cool the mixture to 0 °C and cautiously quench by the slow addition of water.
-
Pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain cyclohexene.
Visualizing the Shapiro Reaction
Caption: Workflow of the Shapiro Reaction.
The Bamford-Stevens Reaction: Accessing Alkenes and Carbenes
The Bamford-Stevens reaction, first reported in 1952, also converts tosylhydrazones to alkenes but employs weaker bases (e.g., sodium methoxide) and can be conducted in either protic or aprotic solvents.[3][5] A key distinction from the Shapiro reaction is that the Bamford-Stevens reaction often yields the more thermodynamically stable, more substituted alkene.[4] Furthermore, under aprotic conditions, the reaction proceeds through a carbene intermediate, opening up avenues for subsequent cyclopropanation and insertion reactions.[5][10]
Mechanistic Divergence
In protic solvents, the reaction typically proceeds through a diazo intermediate which then forms a carbocation, leading to the thermodynamic alkene product.[3][5] In aprotic solvents, the diazo intermediate decomposes to a carbene, which can then undergo a 1,2-hydride shift to form the alkene or react with other species present in the reaction mixture.[5]
Protocol 3: The Bamford-Stevens Reaction for the Synthesis of 1-Methylcyclohexene
This protocol illustrates the formation of the more substituted alkene from a substituted this compound.
Materials:
-
2-Methylthis compound
-
Sodium methoxide (NaOMe)
-
Ethylene glycol (or other high-boiling protic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-methylthis compound (1.0 equivalent) in ethylene glycol.
-
Add sodium methoxide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with pentane or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully distill to isolate 1-methylcyclohexene.
Visualizing the Bamford-Stevens Reaction Pathways
Caption: Divergent pathways of the Bamford-Stevens Reaction.
Applications in Total Synthesis
The strategic use of this compound and its derivatives has been instrumental in the total synthesis of numerous complex natural products.
| Natural Product | Key Transformation | Reagents & Conditions | Yield (%) | Reference |
| Taxol | Shapiro Reaction | n-BuLi, THF, -78 °C to 0 °C | Not explicitly stated for this step in the overview | [2] |
| (−)-Phytocassane D | Shapiro Reaction | MeLi, Et₂O, reflux | Not explicitly stated for this step in the overview | [2][11][12] |
| Axinellamines | Shapiro Reaction derivative | (complex substrate) | Not explicitly stated for this step in the overview | [13][14][15][16] |
One of the most celebrated examples is in the Nicolaou total synthesis of Taxol, where a Shapiro reaction was employed to construct a key alkene moiety within the complex polycyclic core.[2] Similarly, the synthesis of the diterpene phytoalexin, (−)-phytocassane D, utilized a Shapiro reaction on a tricyclic ketone to furnish a crucial cyclic alkene intermediate.[2][11][12]
Advanced Applications: Trapping Vinyllithium Intermediates and Carbene Chemistry
The synthetic utility of this compound extends beyond simple alkene formation. The vinyllithium intermediate generated in the Shapiro reaction can be intercepted by a range of electrophiles, such as aldehydes, ketones, and alkyl halides, to forge new carbon-carbon bonds with high degrees of stereocontrol.[8][17]
Furthermore, the generation of carbenes via the Bamford-Stevens reaction in aprotic solvents opens the door to a host of powerful transformations, including cyclopropanations of alkenes and C-H insertion reactions.[7][10]
Conclusion: An Indispensable Tool for the Synthetic Chemist
This compound stands as a testament to the power of well-established reagents in the ever-evolving landscape of organic synthesis. Its ability to serve as a precursor to both vinyllithium and carbene intermediates through the judicious choice of reaction conditions provides chemists with a versatile and reliable tool for the construction of complex molecular frameworks. A thorough understanding of the underlying mechanisms of the Shapiro and Bamford-Stevens reactions is crucial for harnessing the full synthetic potential of this remarkable compound.
References
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Grokipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bamford–Stevens reaction. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Shapiro Reaction Mechanism, Examples, and Applications. Retrieved from [Link]
- Hussain, I., et al. (2020).
-
NROChemistry. (n.d.). Shapiro Olefination. Retrieved from [Link]
-
Química Organica.org. (n.d.). Bamford Stevens (Reaction). Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropanation of alkenes with tosyl hydrazones. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of vinyllithium. Retrieved from [Link]
-
Wikipedia. (n.d.). Bamford–Stevens reaction. Retrieved from [Link]
- Su, S., Rodriguez, R. A., & Baran, P. S. (2011). Enantioselective Total Syntheses of (−)-Palau'amine, (−)-Axinellamines, and (−)-Massadines. Journal of the American Chemical Society.
-
Unacademy. (n.d.). Bamford–Stevens Reaction Mechanism and Applications?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHENYLDIAZOMETHANE. Retrieved from [Link]
- Ma, Z., et al. (2016). Asymmetric Synthesis of Axinellamines A and B.
- Bouhadir, K. H., Aleiwe, B. A., & Fares, F. A. (2012). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Molecules.
-
Professor Dave Explains. (2023, December 22). Shapiro Reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (2011, August 20). Total Synthesis of Axinellamine A & B. Retrieved from [Link]
-
ResearchGate. (2025). Studies toward the Total Synthesis of Axinellamine and Massadine. Retrieved from [Link]
-
ResearchGate. (2025). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Retrieved from [Link]
-
coursecontent. (n.d.). SHAPIRO REACTION. Retrieved from [Link]
- Royal Society of Chemistry. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances.
-
ResearchGate. (2025). Synthesis and Absolute Configuration of (−)-Phytocassane D, a Diterpene Phytoalexin Isolated from the Rice Plant, Oryza sativa. Retrieved from [Link]
-
Zendy. (n.d.). Synthesis and Absolute Configuration of (−)‐Phytocassane D, a Diterpene Phytoalexin Isolated from the Rice Plant, Oryza sativa. Retrieved from [Link]
-
Wikibooks. (n.d.). Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Shapiro Reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). Shapiro and Bamford-Stevens reactions – revisited. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
RSC Publishing. (2023, November 13). Carbenes from Cyclopropanated Aromatics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric total synthesis of ent-cyclooroidin. Retrieved from [Link]
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Cyclohexanone Tosylhydrazone reaction with organolithium reagents.
Application Note & Protocol Guide
Topic: The Shapiro Reaction: Synthesis and Utility of Vinyllithium Reagents from Cyclohexanone Tosylhydrazone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Generation of Vinyllithium Intermediates
The conversion of a carbonyl group into a functionalized olefin is a cornerstone of modern organic synthesis. Among the array of available methods, the Shapiro reaction stands out as a powerful and reliable strategy for the regioselective formation of alkenes from ketones or aldehydes.[1][2] Discovered by Robert H. Shapiro in 1967, this reaction proceeds via the decomposition of a p-toluenesulfonylhydrazone (tosylhydrazone) intermediate using two equivalents of a strong organolithium base.[1] The key synthetic value of this transformation lies in its ability to generate a vinyllithium species, a highly versatile nucleophile that can be trapped with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.[3]
This guide provides a detailed examination of the Shapiro reaction using this compound as a model substrate. We will delve into the underlying mechanism, provide field-tested experimental protocols, and discuss the reaction's broader applications, particularly in the context of complex molecule synthesis relevant to drug discovery.
Mechanistic Framework: From Tosylhydrazone to Vinyllithium
The Shapiro reaction is a multi-step process that begins with the formation of a tosylhydrazone from a parent ketone.[4] The subsequent treatment with a strong organolithium base initiates a cascade that culminates in the formation of the vinyllithium reagent.
The mechanism proceeds as follows:
-
Formation of Tosylhydrazone: Cyclohexanone is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone. This step is typically straightforward and results in a stable, often crystalline, intermediate that can be purified and stored.[5][6]
-
Double Deprotonation: Two equivalents of a strong organolithium base (e.g., n-butyllithium) are required.[7]
-
The first equivalent acts as a base to deprotonate the relatively acidic N-H proton of the hydrazone, forming a monoanion.[3]
-
The second equivalent then abstracts a proton from the α-carbon. This deprotonation is kinetically controlled and regioselective, preferentially occurring at the less sterically hindered α-position.[1] In the case of this compound, the two α-positions are equivalent. This step generates a key dianion intermediate.[7]
-
-
Elimination and Decomposition: The dianion is unstable and spontaneously eliminates the tosyl group (as lithium p-toluenesulfinate).[3][4] This produces a transient diazonium species.
-
Extrusion of Nitrogen: The diazonium intermediate rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate the final vinyllithium species—in this case, 1-cyclohexenyllithium.[1][4]
-
Electrophilic Quench: The resulting vinyllithium is a potent nucleophile and can be intercepted by various electrophiles to yield the desired functionalized alkene product.
Application Notes and Experimental Protocols
Protocol 1: Synthesis of Cyclohexanone p-Tosylhydrazone
This protocol details the formation of the essential tosylhydrazone precursor.[5]
Materials:
-
Cyclohexanone
-
p-Toluenesulfonylhydrazide (TsNHNH₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl, catalytic)
-
Ice bath, magnetic stirrer, Buchner funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonylhydrazide (1.0 eq) in a minimal amount of methanol at room temperature.
-
Add cyclohexanone (1.0 eq) to the solution.
-
Add 1-2 drops of concentrated HCl as a catalyst. A white precipitate should begin to form within minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction. The mixture will become a thick slurry.
-
Cool the flask in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum. This compound is typically obtained as a white, crystalline solid and can be used in the next step without further purification if the purity is high.
Protocol 2: Generation of 1-Cyclohexenyllithium and Electrophilic Trapping
This protocol outlines the core Shapiro reaction and subsequent functionalization. Critical Note: This reaction must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and reagents. Organolithium reagents are pyrophoric and react violently with water.[8][9]
Materials:
-
This compound (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Dry ice/acetone bath (-78 °C)
-
Selected electrophile (e.g., D₂O, iodomethane, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under the inert atmosphere.
-
Dissolution: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (provide sufficient solvent for stirring, e.g., 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (2.1-2.2 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature below -70 °C. You may observe color changes and gas (N₂) evolution.
-
Warming and Vinyllithium Formation: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir at room temperature for an additional 1-2 hours, or until gas evolution ceases. The solution now contains the 1-cyclohexenyllithium reagent.
-
Electrophilic Quench: Cool the solution back down to -78 °C (or 0 °C, depending on the electrophile's reactivity). Slowly add the desired electrophile (1.2-1.5 eq).
-
For Protonation (to form cyclohexene): Quench by adding methanol or saturated aqueous NH₄Cl.
-
For Alkylation (e.g., 1-methylcyclohexene): Add iodomethane.
-
For Carbonyl Addition (e.g., allylic alcohol): Add an aldehyde or ketone (e.g., benzaldehyde).
-
-
Workup: After the addition of the electrophile, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Data Summary: Scope of Electrophiles
The true synthetic power of the Shapiro reaction is realized in the diverse range of electrophiles that can intercept the vinyllithium intermediate.
| Electrophile (E⁺) | Reagent Example | Product Class | Product Structure (from Cyclohexenyllithium) |
| Proton | H₂O, MeOH, NH₄Cl | Alkene | Cyclohexene |
| Alkyl Halide | CH₃I, CH₃CH₂Br | Alkylated Alkene | 1-Methylcyclohexene |
| Aldehyde/Ketone | Benzaldehyde (PhCHO) | Allylic Alcohol | 1-(Phenyl(hydroxy)methyl)cyclohex-1-ene |
| Carbon Dioxide | CO₂ (gas or dry ice) | α,β-Unsaturated Acid | Cyclohex-1-ene-1-carboxylic acid |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Vinyl Silane | 1-(Trimethylsilyl)cyclohex-1-ene |
| Borate Ester | Trimethyl borate B(OMe)₃ | Vinyl Boronic Ester | 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Field Insights & Considerations
-
Choice of Base: While n-BuLi is most common, sec-butyllithium or tert-butyllithium can also be used. Methyllithium (MeLi) is sometimes preferred as it produces methane upon quenching, which is easily removed.
-
Solvent and Additives: THF is the most common solvent due to its ability to solvate the lithium intermediates. In some cases, the addition of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can accelerate the deprotonation step.[3]
-
Regioselectivity: The Shapiro reaction reliably forms the less-substituted (kinetic) vinyllithium intermediate from unsymmetrical ketones. This is in contrast to the related Bamford-Stevens reaction (using protic solvents and weaker bases like NaOMe), which often yields the more substituted (thermodynamic) alkene product.[2][3]
-
Limitations: The reaction is incompatible with functional groups that are sensitive to strong bases, such as esters, amides, and unprotected alcohols or amines. Furthermore, tosylhydrazones derived from aldehydes typically do not undergo the standard Shapiro reaction; the organolithium reagent tends to add directly to the C=N double bond.[1]
Applications in Drug Development & Total Synthesis
The ability to generate a regiodefined vinyllithium species that can be coupled with complex fragments makes the Shapiro reaction a valuable tool in medicinal chemistry and total synthesis.
-
Complex Scaffolds: It enables the construction of highly substituted and functionalized cyclic and acyclic systems, which are common motifs in bioactive molecules.
-
Total Synthesis: A prominent example of its application is in K.C. Nicolaou's total synthesis of Taxol, where a Shapiro reaction was a key step in forming one of the complex ring systems.[1][3][10]
-
Tandem Reactions: The generated vinyllithium or the corresponding vinyl boronic ester can be used directly in subsequent cross-coupling reactions, such as the Suzuki coupling, in a one-pot tandem process.[1] This streamlines synthetic sequences and improves overall efficiency.
References
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Fiveable. (n.d.). Organolithium compounds | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Grokipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Course Hero. (n.d.). SHAPIRO REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Shapiro Olefination. Retrieved from [Link]
-
University of Wisconsin. (n.d.). A. Organolithium Reagents - Organic Chemistry Data. Retrieved from [Link]
-
Maruoka, K., Oishi, M., & Yamamoto, H. (1995). The Catalytic Shapiro Reaction. Journal of the American Chemical Society, 117(35), 9091-9092. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Shapiro Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Shapiro Reaction Mechanism, Examples, and Applications. Retrieved from [Link]
-
Miller, R. B., & McGarvey, G. (1979). The Effect of Alkyllithium Reagent on Alkylation of Mono- and Disubstituted Vinyl Bromides via Halogen-Metal Exchange. Synthetic Communications, 9(9), 831-839. Retrieved from [Link]
-
Taylor & Francis Online. (1979). The Effect of Alkyllithium Reagent on Alkylation of Mono- and Disubstituted Vinyl Bromides via Halogen-Metal Exchange. Synthetic Communications, 9(9). Retrieved from [Link]
-
Slideshare. (n.d.). Shapiro reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyllithium. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17, 18-21. Retrieved from [Link]
-
Kerr, W. J., Morrison, A. J., Pazicky, M., & Weber, T. (2012). Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. Organic Letters, 14(9), 2250-2253. Retrieved from [Link]
-
Fiveable. (n.d.). Vinyllithium Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Professor Dave Explains. (2023, December 22). Shapiro Reaction [Video]. YouTube. Retrieved from [Link]
-
Arkivoc. (n.d.). Shapiro and Bamford-Stevens reactions – revisited. Retrieved from [Link]
-
Química Organica.org. (2010, March 14). Shapiro (Reaction). Retrieved from [Link]
-
EPFL Infoscience. (n.d.). The preparation of organolithium reagents and intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of vinyllithium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosylhydrazone. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones. Retrieved from [Link]
-
Arkat USA. (n.d.). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. Retrieved from [Link]
-
Wiley Online Library. (2021, May 27). A Nazarov‐Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. Retrieved from [Link]
-
MDPI. (2016, December 5). Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Retrieved from [Link]
-
Encyclopedia.pub. (2023, August 21). Pd-Catalyzed Homogeneous Tandem Processes. Retrieved from [Link]
-
PubMed Central. (2022, May 30). Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. Retrieved from [Link]
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- 5. Buy this compound (EVT-309559) | 4545-18-0 [evitachem.com]
- 6. Tosylhydrazone - Wikipedia [en.wikipedia.org]
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- 8. merckmillipore.com [merckmillipore.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Solvent-Free Synthesis of N-Tosylhydrazones
Introduction: The Strategic Importance of N-Tosylhydrazones and the Imperative of Green Chemistry
N-Tosylhydrazones are a cornerstone class of molecules in modern organic synthesis, serving as remarkably versatile intermediates.[1][2] Their significance lies in their ability to act as stable, crystalline, and safe precursors to diazo compounds, which are pivotal reagents for a myriad of chemical transformations, including carbene and carbenoid-mediated reactions.[1] These transformations are fundamental to the construction of complex molecular architectures found in numerous pharmaceuticals and agrochemicals. The utility of N-tosylhydrazones extends to the formation of carbon-carbon and carbon-heteroatom bonds, making them indispensable tools for medicinal chemists and drug development professionals.[1][3]
Traditionally, the synthesis of N-tosylhydrazones involves the condensation of an aldehyde or ketone with tosylhydrazine in the presence of an organic solvent.[4] However, the increasing emphasis on sustainable and environmentally benign chemical processes, often referred to as "Green Chemistry," has prompted a critical re-evaluation of such methods. The use of volatile organic solvents contributes to environmental pollution and poses safety risks. Consequently, the development of solvent-free synthetic methodologies has emerged as a crucial area of research.
This comprehensive guide details the solvent-free synthesis of N-tosylhydrazones, with a primary focus on mechanochemical (grinding) techniques. These methods offer significant advantages, including dramatically reduced reaction times, high to quantitative yields, operational simplicity, and a significantly improved environmental footprint.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and present a comprehensive overview of the substrate scope.
Reaction Mechanism: A Closer Look at the Condensation Reaction
The formation of an N-tosylhydrazone is a classic condensation reaction between a carbonyl compound (aldehyde or ketone) and p-toluenesulfonylhydrazide (tosylhydrazine). The generally accepted mechanism proceeds through a two-step process:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group of tosylhydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.
-
Dehydration: The carbinolhydrazine intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the N-tosylhydrazone. This step is often the rate-determining step and can be facilitated by the presence of a catalytic amount of acid, which protonates the hydroxyl group, making it a better leaving group (water).
In a solvent-free environment, the reaction is believed to be facilitated by the intimate contact and increased molecular motion of the reactants, often enhanced by the energy input from grinding or other external sources. The solid-state nature of the reaction can also favor the removal of the water byproduct, driving the equilibrium towards the product.
Figure 1: General mechanism of N-tosylhydrazone formation.
Comparative Analysis of Solvent-Free Methodologies
While mechanochemical grinding is a prominent and highly effective method for the solvent-free synthesis of N-tosylhydrazones, other techniques such as microwave-assisted and ultrasound-assisted synthesis also offer compelling advantages.
| Method | Principle | Advantages | Disadvantages |
| Mechanochemical Grinding | Mechanical force is used to initiate and sustain the reaction between solid reactants. | Extremely fast reaction times (often minutes), high yields, simple setup, minimal energy consumption, environmentally friendly.[1][5] | May not be suitable for all substrates, scalability can be a concern for very large-scale industrial applications. |
| Microwave-Assisted Synthesis | Microwave energy is used to rapidly and uniformly heat the reaction mixture. | Rapid heating leads to significantly reduced reaction times, often higher yields and cleaner reactions compared to conventional heating.[6] | Requires specialized microwave equipment, potential for localized overheating if not controlled properly. |
| Ultrasound-Assisted Synthesis | High-frequency sound waves are used to induce cavitation, which creates localized high-pressure and high-temperature zones, accelerating the reaction. | Enhanced reaction rates, improved yields, can be performed at or near room temperature. | Requires an ultrasonic bath or probe, efficiency can be dependent on the viscosity of the reaction mixture. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the solvent-free synthesis of N-tosylhydrazones using the mechanochemical grinding method.
Protocol 1: General Procedure for the Synthesis of N-Tosylhydrazones via Grinding
This protocol is a general and highly efficient method applicable to a wide range of aldehydes and ketones.[1]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
p-Toluenesulfonylhydrazide (1.0 mmol, 1.0 eq.)
-
Mortar and Pestle
-
Petroleum Ether
-
Buchner Funnel and Filter Paper
Procedure:
-
Reactant Preparation: In a clean and dry mortar, add the aldehyde or ketone (1.0 mmol) and p-toluenesulfonylhydrazide (1.0 mmol).
-
Grinding: Thoroughly grind the mixture using a pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 minutes.[1]
-
Work-up: Once the reaction is complete, add a small amount of petroleum ether to the mortar and triturate the solid product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold petroleum ether to remove any unreacted starting materials.
-
Drying: Dry the purified N-tosylhydrazone product under vacuum. The product is typically obtained in high purity without the need for further purification.
Figure 2: Experimental workflow for solvent-free synthesis.
Substrate Scope and Data Presentation
The solvent-free grinding method demonstrates a broad substrate scope, accommodating a variety of aromatic, aliphatic, and heterocyclic aldehydes and ketones.[1]
| Entry | Carbonyl Substrate | Product | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide | 1 | 95 | [1] |
| 2 | 3-Chlorobenzaldehyde | N'-(3-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide | 1 | 93 | [1] |
| 3 | 2-Chlorobenzaldehyde | N'-(2-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide | 1 | 91 | [1] |
| 4 | 3-Bromobenzaldehyde | N'-(3-Bromobenzylidene)-4-methylbenzenesulfonohydrazide | 1 | 92 | [1] |
| 5 | Benzaldehyde | N'-Benzylidene-4-methylbenzenesulfonohydrazide | 1 | 91 | [1] |
| 6 | 2-Methylbenzaldehyde | N'-(2-Methylbenzylidene)-4-methylbenzenesulfonohydrazide | 1 | 90 | [1] |
| 7 | 4-Methylbenzaldehyde | N'-(4-Methylbenzylidene)-4-methylbenzenesulfonohydrazide | 1 | 92 | [1] |
| 8 | Phenylacetaldehyde | N'-(2-Phenylethylidene)-4-methylbenzenesulfonohydrazide | 1 | 86 | [1] |
| 9 | Furan-2-carbaldehyde | N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide | 1 | 97 | [1] |
| 10 | Thiophene-2-carbaldehyde | 4-Methyl-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide | 1 | 94 | [1] |
| 11 | Acetophenone | N'-(1-Phenylethylidene)-4-methylbenzenesulfonohydrazide | 1 | 88 | [1] |
| 12 | Acetone | N'-(Propan-2-ylidene)-4-methylbenzenesulfonohydrazide | 1 | 90 | [1] |
| 13 | Cyclohexanone | N'-(Cyclohexylidene)-4-methylbenzenesulfonohydrazide | 1 | 92 | [1] |
Safety and Handling Considerations
While solvent-free methods are inherently safer than their solvent-based counterparts, proper laboratory safety practices are still essential.
-
p-Toluenesulfonylhydrazide: This reagent is a solid and should be handled in a well-ventilated area or a fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, wash the affected area thoroughly with water.
-
Aldehydes and Ketones: Many carbonyl compounds are volatile and may be irritants. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Tosylhydrazones: The final products are generally stable solids. However, it is good practice to handle all new compounds with care. Avoid creating dust and handle in a well-ventilated area.[3]
-
Grinding: While generally safe, grinding can generate some dust. It is advisable to perform the grinding process in a well-ventilated area.
Conclusion and Future Outlook
The solvent-free synthesis of N-tosylhydrazones, particularly through mechanochemical grinding, represents a significant advancement in sustainable organic chemistry. This methodology offers a rapid, efficient, and environmentally friendly alternative to traditional solvent-based methods. The broad substrate scope and high yields make it a valuable tool for researchers in academia and the pharmaceutical industry. Future research in this area may focus on the adaptation of these solvent-free techniques for continuous flow processes, further enhancing their scalability and industrial applicability.
References
-
Xie, Z., Song, Y., Xu, L., Guo, Y., Zhang, M., Li, L., Chen, K., & Liu, X. (2018). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistryOpen, 7(12), 977-983. [Link]
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Xie, Z., et al. (2018). Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Negative Breast Cancer. PubMed. [Link]
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Scilit. (n.d.). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. [Link]
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Wikipedia. (n.d.). Tosylhydrazone. [Link]
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Siloam Biosciences. (n.d.). Material Safety Data Sheet - Tosyl Hydrazine. [Link]
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Denmark, S. E. (n.d.). Tosylhydrazones. University of Illinois Urbana-Champaign. [Link]
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Molecules. (2022). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]
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Singhal, R., et al. (2022). Emerging Trends in N‐Tosylhydrazone Mediated Transition‐Metal‐Free Reactions. ChemistrySelect. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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- 6. Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 7. pubs.acs.org [pubs.acs.org]
The Alchemical Versatility of Cyclohexanone Tosylhydrazone: A Guide to Transition Metal-Catalyzed Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Workhorse Reagent
Cyclohexanone tosylhydrazone, a stable, crystalline solid synthesized from the condensation of cyclohexanone and p-toluenesulfonylhydrazide, has emerged as a cornerstone reagent in modern organic synthesis.[1] Its true power lies in its ability to serve as a versatile precursor to highly reactive intermediates, namely diazo compounds and carbenes, under relatively mild conditions.[2][3] This guide provides an in-depth exploration of transition metal-catalyzed reactions utilizing this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers seeking to harness its synthetic potential. The in situ generation of diazo compounds from tosylhydrazones offers a safer alternative to the handling of potentially explosive diazo compounds.[2][4][5]
The fundamental reactivity of this compound is predicated on its base-mediated decomposition to a diazo intermediate, which then serves as a linchpin for a diverse array of transformations catalyzed by transition metals such as palladium, rhodium, and copper.[1] These reactions open avenues for the construction of complex molecular architectures, including the formation of carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[6]
This document will provide a detailed overview of key transition metal-catalyzed reactions of this compound, complete with step-by-step protocols, explanations of the underlying principles, and troubleshooting advice to ensure successful implementation in the laboratory.
I. Synthesis of this compound: The Gateway to Carbene Chemistry
The journey into the rich reactivity of this compound begins with its preparation. The most common and straightforward method involves the acid-catalyzed condensation of cyclohexanone with p-toluenesulfonylhydrazide.
Protocol 1: Acid-Catalyzed Synthesis of this compound[7]
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
p-Toluenesulfonylhydrazide
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in ethanol to form a slurry.[7]
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture.[7]
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Crystallization: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain pure this compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the crystallization of the product upon cooling.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of cyclohexanone, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine.
-
Excess Tosylhydrazine: A slight excess of tosylhydrazine ensures the complete consumption of the cyclohexanone.
-
Cooling for Crystallization: The product is less soluble in cold ethanol, allowing for efficient isolation by crystallization.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium catalysis has revolutionized the formation of C-C bonds, and this compound serves as an excellent coupling partner in these transformations. The in situ generated diazo compound decomposes in the presence of a palladium catalyst to form a palladium-carbene intermediate, which can then undergo migratory insertion with an aryl or vinyl halide to form a new C-C bond.[8][9]
Protocol 2: Palladium-Catalyzed Suzuki-Type Cross-Coupling of this compound with an Aryl Bromide[10]
This protocol describes the synthesis of 1-aryl-1-cyclohexenes.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.2 eq), the aryl bromide (1.0 eq), LiOtBu (2.5 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 1-aryl-1-cyclohexene.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd₂(dba)₃): This is a common and effective Pd(0) source for cross-coupling reactions.
-
Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the subsequent steps of the catalytic cycle.[10]
-
Base (LiOtBu): A strong, non-nucleophilic base is required to deprotonate the tosylhydrazone and initiate the formation of the diazo intermediate.[11]
-
Solvent (1,4-Dioxane): A high-boiling, aprotic solvent is necessary to achieve the required reaction temperature and to ensure the stability of the reactive intermediates.
Quantitative Data Summary:
| Entry | Aryl Halide | Base | Ligand | Yield (%) | Reference |
| 1 | 4-Bromotoluene | LiOtBu | XPhos | 85 | [8] |
| 2 | 4-Chloroanisole | LiOtBu | XPhos | 78 | [8] |
| 3 | 1-Bromonaphthalene | Cs₂CO₃ | PPh₃ | 72 | [12] |
III. Rhodium-Catalyzed C-H Insertion Reactions: Intramolecular Cyclization Strategies
Rhodium carbenes, generated from the reaction of diazo compounds with rhodium(II) catalysts, are highly effective for C-H insertion reactions. In the context of this compound derivatives, this reactivity can be harnessed for intramolecular cyclizations to construct polycyclic frameworks.[5][13][14]
Protocol 3: Rhodium-Catalyzed Intramolecular C-H Insertion[15]
This protocol outlines a general procedure for the rhodium-catalyzed intramolecular C-H insertion of a suitably substituted this compound derivative.
Materials:
-
Substituted this compound
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of the substituted this compound (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add Rh₂(OAc)₄ (1-2 mol%) to the solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC. The reaction is often rapid.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the cyclized product.
Causality Behind Experimental Choices:
-
Rhodium(II) Catalyst: Rhodium(II) carboxylates are highly efficient catalysts for carbene transfer reactions and promote the desired C-H insertion while minimizing side reactions.[15]
-
Aprotic Solvent: Anhydrous, non-coordinating solvents like DCM or toluene are used to prevent quenching of the reactive rhodium carbene intermediate.
-
Room Temperature: Many rhodium-catalyzed C-H insertion reactions are facile and can be performed at room temperature, which is advantageous for thermally sensitive substrates.
IV. Copper-Catalyzed Cycloaddition Reactions: Accessing Heterocyclic Scaffolds
Copper catalysts can also effectively mediate reactions of diazo compounds derived from this compound. One important class of reactions is the [3+2] cycloaddition with alkynes to form substituted pyrazoles, which are important heterocyclic motifs in medicinal chemistry.[15][16][17]
Protocol 4: Copper-Catalyzed [3+2] Cycloaddition with a Terminal Alkyne
This protocol provides a general method for the synthesis of spiro-pyrazoles from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), CuI (5-10 mol%), and the base (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent to the tube.
-
Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: Cu(I) salts are effective in activating the alkyne and facilitating the cycloaddition with the in situ generated diazo compound.
-
Base: A base is required for the initial formation of the diazo intermediate from the tosylhydrazone.
-
Terminal Alkyne: The reaction generally works best with terminal alkynes due to the formation of a copper acetylide intermediate.
V. Troubleshooting and Safety Considerations
Safety:
-
Diazo Compounds: Although tosylhydrazones are stable, they generate diazo compounds in situ, which can be toxic and potentially explosive.[2] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. It is advisable to avoid isolating the diazo intermediates.[4][5]
-
Transition Metal Catalysts: Many transition metal compounds are toxic and should be handled with care.
-
Bases: Strong bases like LiOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Use fresh catalyst or a different batch. |
| Insufficiently anhydrous conditions | Ensure all glassware is flame-dried and solvents are properly dried. | |
| Ineffective base | Use a stronger base or ensure the base is not degraded. | |
| Formation of azine byproduct | Dimerization of the diazo intermediate | Use a higher concentration of the trapping agent (e.g., aryl halide, alkyne). |
| Formation of cyclohexene | Protonation of the vinyllithium intermediate (in Shapiro-like conditions) | Ensure strictly anhydrous conditions. |
| Alternative decomposition pathway of the diazo compound | Optimize reaction temperature and catalyst loading. |
VI. Conclusion
This compound is a powerful and versatile reagent that provides access to a wide range of molecular structures through transition metal-catalyzed reactions. By understanding the underlying principles and following well-defined protocols, researchers can effectively utilize this reagent to achieve their synthetic goals. The palladium-catalyzed cross-coupling, rhodium-catalyzed C-H insertion, and copper-catalyzed cycloaddition reactions highlighted in this guide represent just a fraction of the synthetic possibilities. With careful execution and attention to safety, this compound will undoubtedly continue to be a valuable tool in the arsenal of the modern synthetic chemist.
VII. References
-
Thomas, G. T., et al. (2021). A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides. Dalton Transactions, 50(43), 15485-15493. [Link]
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Jie, Y., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3373-3386. [Link]
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Fulton, J. R., Aggarwal, V. K., & de Vicente, J. (2005). The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. European Journal of Organic Chemistry, 2005(8), 1479-1492. [Link]
-
Creary, X. (1986). Tosylhydrazone Salt Pyrolyses: Phenyldiazomethanes. Organic Syntheses, 64, 207. [Link]
-
Ojha, D. P., & Prabhu, K. R. (2012). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. The Journal of Organic Chemistry, 77(23), 11027-11033. [Link]
-
Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C−H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207-3210. [Link]
-
Fulton, J. R., Aggarwal, V. K., & de Vicente, J. (2005). The use of tosylhydrazone salts as a safe alternative for handling diazo compounds and their applications in organic synthesis. European Journal of Organic Chemistry, 2005(8), 1479-1492. [Link]
-
Thomas, G. T., et al. (2021). A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides. Dalton Transactions, 50(43), 15485-15493. [Link]
-
Fulton, J. R., Aggarwal, V. K., & de Vicente, J. (2005). The use of tosylhydrazone salts as a safe alternative for handling diazo compounds and their applications in organic synthesis. European Journal of Organic Chemistry, 2005(8), 1479-1492. [Link]
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Bouhadir, K. H., Abou Aleiwe, B., & Fares, F. A. (2012). Facile preparation of the tosylhydrazone derivatives of a series of racemic trans-3,4-substituted cyclopentanones. Molecules, 17(1), 1-14. [Link]
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Ghaffar, T., & J. M. J. Williams. (2014). Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. Angewandte Chemie International Edition, 53(38), 10223-10227. [Link]
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Valdés, C. (2013). New developments in the chemistry of N-tosylhydrazones: palladium catalysis, domino reactions and photoredox catalysis in action. Chemical Society Reviews, 42(4), 1505-1517. [Link]
-
Xia, Y., & Wang, J. (2013). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research, 46(2), 236-247. [Link]
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Smith, A. B., et al. (2022). Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions. Catalysis Science & Technology, 12(23), 7113-7120. [Link]
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Taber, D. F., & Tian, W. (2007). Rhodium-catalyzed intramolecular C-H insertion of alpha-aryl-alpha-diazo ketones. The Journal of organic chemistry, 72(9), 3207–3210. [Link]
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Aggarwal, V. K., et al. (2003). A new protocol for the in situ generation of aromatic, heteroaromatic, and unsaturated diazo compounds and its application in catalytic and asymmetric epoxidation of carbonyl compounds. Extensive studies to map out scope and limitations, and rationalization of diastereo- and enantioselectivities. Journal of the American Chemical Society, 125(36), 10926–10940. [Link]
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Orgueira, H. A., et al. (2005). Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. Angewandte Chemie International Edition, 44(8), 1199-1202. [Link]
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Wang, C., et al. (2018). Palladium-Catalyzed Stereoselective 1,3-Diarylation of 1,4-Cyclohexadiene. Organic Letters, 20(15), 4591-4595. [Link]
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Li, J. J. (2014). Palladium-catalyzed site-selective arylation of aliphatic ketones enabled by a transient ligand. Chemical Communications, 50(74), 10834-10837. [Link]
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Ning, X., et al. (2021). Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Organic Letters, 23(21), 8348-8352. [Link]
-
Kumar, M., et al. (2022). Visible-Light-Accelerated Copper-Catalyzed [3 + 2] Cycloaddition of N-Tosylcyclopropylamines with Alkynes/Alkenes. The Journal of Organic Chemistry, 87(9), 6263-6272. [Link]
-
Kumar, M., et al. (2022). Visible-Light-Accelerated Copper-Catalyzed [3 + 2] Cycloaddition of N-Tosylcyclopropylamines with Alkynes/Alkenes. The Journal of organic chemistry, 87(9), 6263–6272. [Link]
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Fu, Q.-Q., et al. (2025). Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes. Organic Letters. [Link]
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Salamon-Krokosz, K., & Weselinski, L. (2022). Shapiro and Bamford-Stevens reactions – revisited. ARKIVOC, 2022(5), 1-15. [Link]
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Weinshenker, N. M., Shen, C. M., & Wong, J. Y. (1977). Polymeric Reagents I. Synthesis of an Insoluble Polymeric Carbodiimide and Its Use in the Moffat Oxidation. Organic Syntheses, 56, 99. [Link]
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Taber, D. F., & Tian, W. (2008). Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of organic chemistry, 72(9), 3207–3210. [Link]
-
Wang, D., et al. (2019). Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Organic Chemistry Frontiers, 6(13), 2234-2239. [Link]
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Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1179-1190. [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Kaur, N., & Kishore, D. (2014). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry, 12(46), 9265-9285. [Link]
-
Taber, D. F., & Tian, W. (2007). Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of organic chemistry, 72(9), 3207–3210. [Link]
-
Knight, A. M., et al. (2023). Rh(II)-Catalyzed Si–H Insertion with Nosyl-hydrazone-Protected Aryl Donor Diazo Compounds. Molecules, 28(19), 6979. [Link]
-
Aggarwal, V. K., et al. (2003). A New Protocol for the In Situ Generation of Aromatic, Heteroaromatic, and Unsaturated Diazo Compounds and Its Application in Catalytic and Asymmetric Epoxidation of Carbonyl Compounds. Extensive Studies To Map Out Scope and Limitations, and Rationalization of Diastereo- and Enantioselectivities. Journal of the American Chemical Society, 125(36), 10926-10940. [Link]
-
Guttenberger, N., & Kappe, C. O. (2018). The Generation of Diazo Compounds in Continuous-Flow. CHIMIA International Journal for Chemistry, 72(6), 383-387. [Link]
-
Shao, Z., & Zhang, H. (2015). Palladium-catalyzed site-selective arylation of α,β-unsaturated carbonyl compounds through a ligand-controlled strategy. Chemical Communications, 51(5), 849-852. [Link]
-
Kaur, N., & Kishore, D. (2014). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry, 12(46), 9265-9285. [Link]
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Application Notes & Protocols: The Strategic Use of Cyclohexanone Tosylhydrazone in Modern Cycloaddition Chemistry
Abstract
Cyclohexanone tosylhydrazone has emerged as a cornerstone reagent in synthetic organic chemistry, valued for its stability, ease of handling, and remarkable versatility as a precursor to highly reactive intermediates.[1] Derived from the simple condensation of cyclohexanone and p-toluenesulfonylhydrazide, this crystalline solid serves as a robust and reliable source of a cyclohexene-derived diazoalkane upon treatment with a base.[2][3] This in situ generation circumvents the need to handle potentially explosive diazo compounds directly, positioning tosylhydrazones as "green" and practical diazo surrogates.[1] The generated diazo species is a powerful 1,3-dipole, readily engaging in a variety of cycloaddition reactions to construct complex molecular architectures, including spirocycles, fused heterocycles, and seven-membered carbocycles. This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of this compound in key cycloaddition methodologies, complete with detailed experimental protocols for researchers in synthetic chemistry and drug development.
The Foundational Chemistry: In Situ Generation of the Diazo Intermediate
The utility of this compound in cycloaddition chemistry is entirely dependent on its conversion to the corresponding diazoalkane. This transformation is most commonly achieved under basic conditions through pathways related to the Bamford-Stevens and Shapiro reactions.[4][5]
Mechanism of Diazoalkane Formation:
The process begins with the deprotonation of the tosylhydrazone at the nitrogen atom by a suitable base. This is followed by elimination of the p-toluenesulfinate anion, which generates the transient diazoalkane. The choice of base and solvent system is critical and dictates the subsequent reactivity.[3][6] For cycloaddition purposes, conditions are chosen to favor the formation and trapping of the diazo intermediate.
Application in [3+2] Dipolar Cycloadditions
The diazoalkane generated from this compound is an archetypal 1,3-dipole, making it an excellent partner for [3+2] cycloaddition reactions to form five-membered rings.[7][8] This reaction class is a powerful tool for the synthesis of pyrazoline and indazole scaffolds, which are prevalent in medicinal chemistry.
Mechanism and Scope
In a [3+2] cycloaddition, the diazoalkane reacts with a dipolarophile (e.g., an alkene or alkyne) in a concerted or stepwise fashion.[8] A particularly elegant application is the reaction with arynes, generated in situ from silylaryl triflates, to provide direct access to substituted indazoles.[9][10] The reaction proceeds with high efficiency and under mild conditions, offering a significant advantage over traditional multi-step syntheses.[9]
// Nodes start [label="Cyclohexanone\nTosylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; diazo [label="In situ Diazoalkane\nGeneration", fillcolor="#FBBC05", fontcolor="#202124"]; aryne [label="Aryne Precursor\n(e.g., o-silylaryl triflate)", fillcolor="#F1F3F4", fontcolor="#202124"]; fluoride [label="Fluoride Source\n(CsF, TBAF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cycloaddition [label="[3+2] Cycloaddition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rearrangement [label="1,3-H Shift\n(Aromatization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Spiro-Indazole\nProduct", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> diazo [label="Base", color="#34A853"]; aryne -> cycloaddition [label="Benzyne", color="#EA4335"]; fluoride -> aryne [style=dashed, arrowhead=none, color="#4285F4"]; diazo -> cycloaddition [color="#EA4335"]; cycloaddition -> rearrangement; rearrangement -> product; } endsdot Caption: Workflow for spiro-indazole synthesis via [3+2] cycloaddition.
Protocol: Synthesis of a Spiro-Indazole Derivative via [3+2] Cycloaddition with Benzyne
This protocol describes the reaction of this compound with benzyne, generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
| Reagents & Materials | Equipment |
| This compound | Schlenk flask with stir bar |
| 2-(Trimethylsilyl)phenyl triflate | Syringes and needles |
| Cesium Fluoride (CsF), anhydrous | Argon or Nitrogen source |
| Acetonitrile (ACN), anhydrous | Magnetic stir plate with heating |
| Ethyl acetate, Hexanes | Rotary evaporator |
| Saturated aq. NH₄Cl, Brine, MgSO₄ | Chromatography column |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), 2-(trimethylsilyl)phenyl triflate (1.2 equiv), and anhydrous cesium fluoride (2.5 equiv).
-
Causality: An inert atmosphere is crucial to prevent moisture from quenching the reactive intermediates. CsF is the fluoride source that triggers the elimination of the triflate and silyl group to generate benzyne.[9]
-
-
Solvent Addition: Add anhydrous acetonitrile (ACN) via syringe to achieve a concentration of approx. 0.1 M with respect to the tosylhydrazone.
-
Causality: ACN is a suitable polar aprotic solvent that facilitates the ionic processes involved in benzyne generation without interfering with the cycloaddition.
-
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Vigorous stirring is necessary for the heterogeneous mixture. The reaction is typically complete overnight at ambient temperature, highlighting the mildness of the conditions.[10]
-
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Causality: The aqueous quench removes excess CsF and other inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spiro-indazole product.
-
Causality: Chromatography is necessary to remove unreacted starting materials and byproducts, yielding the pure cycloadduct.
-
Application in Metal-Catalyzed [4+3] Cycloadditions
A more advanced application of this compound is its use in [4+3] cycloadditions to construct seven-membered rings, a common structural motif in complex natural products.[11] This transformation typically requires a transition-metal catalyst to convert the in situ-generated diazoalkane into a metal carbene, which then serves as the three-atom component in the cycloaddition with a diene.[1][12]
Mechanism and Catalyst Choice
The reaction is initiated by the catalyst (e.g., complexes of Rh(II), Cu(I), or Ag(I)) reacting with the diazoalkane to release N₂ and form a metal carbene.[13] This highly electrophilic species is then intercepted by a 1,3-diene (like furan or cyclopentadiene) in a concerted or stepwise [4+3] cycloaddition. The choice of catalyst and ligands is paramount as it influences efficiency, selectivity, and can even enable enantioselective variants.[14] Silver catalysts, for instance, have proven effective for cycloadditions involving less stable diazo precursors.[13]
// Nodes diazo [label="Diazoalkane\n(from Tosylhydrazone)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Metal Catalyst\n(e.g., Ag(I), Rh(II))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbene [label="Metal Carbene\nIntermediate", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; diene [label="1,3-Diene", fillcolor="#F1F3F4", fontcolor="#202124"]; cycloaddition [label="[4+3] Cycloaddition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Seven-Membered Ring\n(Cycloheptadiene)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges diazo -> carbene [label="- N₂", color="#EA4335"]; catalyst -> diazo [style=dashed, arrowhead=none]; diene -> cycloaddition [color="#34A853"]; carbene -> cycloaddition [color="#34A853"]; cycloaddition -> product; product -> catalyst [label="Catalyst\nRegeneration", style=dashed, dir=back]; } endsdot Caption: Catalytic cycle for a metal-mediated [4+3] cycloaddition.
Protocol: Silver-Catalyzed [4+3] Cycloaddition with Furan
This protocol details a silver-catalyzed reaction to form a bicyclic oxygen-containing seven-membered ring, a valuable scaffold in synthesis.
| Reagents & Materials | Equipment |
| This compound | Schlenk flask with stir bar |
| Silver triflate (AgOTf) or AgSbF₆ | Syringes and needles |
| Furan (freshly distilled) | Argon or Nitrogen source |
| Sodium Bicarbonate (NaHCO₃) | Oil bath with temperature control |
| Dichloromethane (DCM), anhydrous | Rotary evaporator |
| Celite®, Silica gel | Chromatography column |
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve the silver catalyst (e.g., AgOTf, 5 mol%) in anhydrous DCM.
-
Causality: Silver(I) salts are effective catalysts for carbene generation from tosylhydrazones, particularly for non-stabilized carbenes.[13] Anhydrous conditions are critical as water can lead to side reactions.
-
-
Reaction Setup: To a separate flame-dried Schlenk flask, add this compound (1.0 equiv), sodium bicarbonate (2.0 equiv), and a large excess of furan (5-10 equiv), which also serves as the solvent.
-
Causality: NaHCO₃ is a mild base used to generate the diazoalkane in situ. A large excess of the diene (furan) is used to ensure efficient trapping of the highly reactive metal carbene and to minimize carbene dimerization or other side reactions.
-
-
Reaction Execution: Cool the furan/tosylhydrazone mixture to 0 °C. Slowly add the catalyst solution dropwise via syringe over 30-60 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Causality: Slow addition of the catalyst controls the concentration of the reactive metal carbene, preventing decomposition and promoting the desired cycloaddition. The initial low temperature helps manage the exothermicity of the nitrogen extrusion.
-
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove excess furan. Redissolve the residue in DCM and filter through a short plug of Celite® to remove the silver salts.
-
Causality: Filtration through Celite removes the insoluble catalyst residues, simplifying the subsequent purification.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ether in pentane) to isolate the bicyclic cycloheptadiene product.
-
Causality: The product is often non-polar, and a non-polar eluent system is typically required for effective separation from any remaining starting material or polar impurities.
-
Summary and Outlook
This compound is a powerful and practical reagent for constructing diverse and complex cyclic systems. Its ability to serve as a stable precursor for a reactive diazoalkane enables its participation in potent cycloaddition reactions like the [3+2] and [4+3] pathways. These methods provide direct access to valuable spirocyclic heterocycles and seven-membered carbocycles from simple, readily available starting materials. For researchers in drug discovery and organic synthesis, mastering the use of this reagent opens a reliable and efficient avenue to novel molecular scaffolds with significant potential for biological applications.
References
-
Vaishya, V., Singhal, R., Kriplani, T., & Pilania, M. (2022). Recent Advances in Transition-Metal-Catalyzed Reactions of N-Tosylhydrazones. Synthesis, 54(18), 3941-3961.
-
Wang, X., et al. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. Chemical Science, 12(30), 10356-10362.
-
Unacademy. (n.d.). Bamford–Stevens Reaction Mechanism and Applications.
-
Wikipedia. (n.d.). Bamford–Stevens reaction.
-
Pilania, M., Vaishya, V., Singhal, R., & Kriplani, T. (2022). An Update of N-Tosylhydrazones: Versatile Reagents for Metal-Catalyzed and Metal-Free Coupling Reactions. Semantic Scholar.
-
Wang, J. (2013). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research, 46(2), 266-277.
-
Chemistry Notes. (2022). Bamford–Stevens Reaction Mechanism and Applications.
-
J&K Scientific LLC. (2025). Bamford-Stevens Reaction.
-
Alfa Chemistry. (n.d.). Bamford-Stevens Reaction.
-
Koenigs, R. M., et al. (2021). Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. Accounts of Chemical Research, 54(17), 3349-3366.
-
Singhal, R. (2022). Emerging Trends in N-Tosylhydrazone Mediated Transition-Metal-Free Reactions. SciSpace.
-
Bi, X. (2022). N-Triftosylhydrazones: A New Chapter for Diazo-Based Carbene Chemistry. Accounts of Chemical Research, 55(13), 1763-1778.
-
Request PDF. (2025). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions.
-
ResearchGate. (n.d.). Visible-light-promoted [3 + 2] cycloadditions of N-tosylhydrazones with alkenes to afford (spiro)pyrazolines.
-
Doyle, M. P., & Hu, W. (2000). Catalytic enantioselective rearrangements and cycloadditions involving ylides from diazo compounds. Chemical Society Reviews, 29(6), 397-405.
-
Wikipedia. (n.d.). Shapiro reaction.
-
Wang, J. (2013). Diazo compounds and N-tosylhydrazones: novel cross-coupling partners in transition-metal-catalyzed reactions. PubMed.
-
Professor Dave Explains. (2023). Shapiro Reaction.
-
Semantic Scholar. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines.
-
PMC - NIH. (2021). Reduction of the Diazo Functionality of α-Diazocarbonyl Compounds into a Methylene Group by NH3BH3 or NaBH4 Catalyzed by Au Nanoparticles.
-
RSC Publishing. (n.d.). Leveraging in situ N-tosylhydrazones as diazo surrogates for efficient access to pyrazolo-[1,5-c]quinazolinone derivatives.
-
Cambridge Open Engage. (2021). Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones.
-
NIH. (2022). Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes.
-
Wikipedia. (n.d.). Diazoalkane 1,3-dipolar cycloaddition.
-
YouTube. (2024). Shapiro reaction | Important for IIT-JAM, GATE, CSIR-NET | Named reactions.
-
RSC Publishing. (n.d.). Hypervalent iodine promoted the synthesis of cycloheptatrienes and cyclopropanes.
-
RSC Publishing. (n.d.). Phosphine-catalyzed formal Buchner [6+1] annulation: de novo construction of cycloheptatrienes.
-
RSC Publishing. (1968). The reaction of cycloheptatriene with methoxycarbonylnitrene: synthesis of 2,3- and 4,5-homo-1H-azepines.
-
RSC Publishing. (n.d.). Silver-catalyzed [4 + 3] cycloaddition of 1,3-dienes with alkenyl-N-triftosylhydrazones: a practical approach to 1,4-cycloheptadienes.
-
ResearchGate. (2025). Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate.
-
Organic Chemistry Portal. (2008). Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration.
-
JOCPR. (n.d.). Intermolecular (4+3) cycloaddition reactions: Anthracene and its derivatives as dienes.
-
PubMed. (2013). Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics.
-
PubMed. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics.
-
Wiley Online Library. (2023). Rh(I)‐Catalyzed [4+3]/[4+1] Cycloaddition of Diene‐Vinylcyclopropanes and Carbon Monoxide to Access Angular 5/7/5 Tricycles.
-
MDPI. (n.d.). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts.
-
Organic Syntheses. (2020). Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds.
-
ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis.
-
RSC Publishing. (n.d.). Catalyst-controlled cycloisomerization/[4 + 3] cycloaddition sequence to construct 2,3-furan-fused dihydroazepines and 2,3-pyrrole-fused dihydrooxepines.
-
PMC - NIH. (n.d.). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes.
-
RSC Publishing. (n.d.). Chemistry of silylated thioketones. Part 2. Cycloaddition reactions with 1,3-dienes.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bamford–Stevens Reaction Mechanism and Applications? [unacademy.com]
- 5. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
- 11. jocpr.com [jocpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silver-catalyzed [4 + 3] cycloaddition of 1,3-dienes with alkenyl-N-triftosylhydrazones: a practical approach to 1,4-cycloheptadienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Catalytic enantioselective rearrangements and cycloadditions involving ylides from diazo compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Scale-Up of Reactions Involving Cyclohexanone Tosylhydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone tosylhydrazone is a versatile and stable precursor to highly reactive intermediates, making it a cornerstone in modern organic synthesis. Its primary utility lies in the generation of diazo compounds and vinyl anions, which are key intermediates in a variety of carbon-carbon bond-forming reactions. Most notably, it is the substrate of choice for the Shapiro and Bamford-Stevens reactions, which provide reliable routes to cyclohexene and its derivatives. Cyclohexene, in turn, is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
While these reactions are well-established on a laboratory scale, their transition to pilot plant and industrial-scale production presents a unique set of challenges. The in situ generation of potentially hazardous diazo compounds and the evolution of nitrogen gas, coupled with the use of highly reactive organolithium bases in the Shapiro reaction, necessitate a thorough understanding of the reaction parameters and potential hazards to ensure a safe and efficient scale-up.
This guide provides a comprehensive overview of the critical considerations for scaling up reactions involving this compound, with a focus on the Shapiro reaction as a representative example. It will delve into the underlying mechanistic principles, process safety, and practical execution to enable a successful transition from bench to bulk production.
Pre-Scale-Up Analysis: Foundational Knowledge for Success
Before any scale-up attempt, a rigorous analysis of the reaction chemistry and thermodynamics is paramount. This initial phase is crucial for identifying potential hazards and establishing a robust process.
Understanding the Competing Pathways: Shapiro vs. Bamford-Stevens
The reaction of this compound with a base can proceed through two primary pathways, the Shapiro and Bamford-Stevens reactions, each yielding different products under specific conditions. A clear understanding of these competing mechanisms is essential for controlling the desired outcome.
The Shapiro reaction utilizes two equivalents of a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium, in an aprotic solvent. This leads to the formation of a vinyllithium intermediate, which upon quenching with a proton source (like water), yields the less substituted (kinetic) alkene. The reaction proceeds via a dianion intermediate and subsequent elimination of lithium p-toluenesulfinate and nitrogen gas.
The Bamford-Stevens reaction , on the other hand, employs a weaker base, such as sodium methoxide, in a protic solvent. This pathway favors the formation of a diazo intermediate, which can then decompose to a carbene or a carbocation, ultimately leading to the more substituted (thermodynamic) alkene.
For the synthesis of cyclohexene from this compound, the Shapiro reaction is the preferred route due to its high regioselectivity for the formation of the desired product.
Thermal Hazard Assessment
A critical aspect of scaling up any chemical process is a thorough evaluation of its thermal hazards. Reactions involving tosylhydrazones can be exothermic, and the decomposition of the diazo intermediate is a key concern.
Key Considerations:
-
Heat of Reaction: Determine the overall heat of reaction (ΔHrxn) using techniques like reaction calorimetry. This will provide crucial data for designing an adequate cooling system.
-
Decomposition Temperature: Identify the onset temperature for the decomposition of both the starting tosylhydrazone and any intermediates. This will define the safe operating temperature range.
-
Gas Evolution: The Shapiro reaction evolves nitrogen gas, which can lead to a significant pressure increase in a closed system. The rate of gas evolution must be carefully controlled, especially during the addition of the organolithium base.
A summary of key reaction parameters is provided in the table below:
| Parameter | Shapiro Reaction | Bamford-Stevens Reaction |
| Base | 2 equiv. organolithium (e.g., n-BuLi) | Strong base (e.g., NaOMe, NaH) |
| Solvent | Aprotic (e.g., THF, ether) | Protic (e.g., ethylene glycol) or Aprotic |
| Intermediate | Vinyllithium | Diazo compound, carbene/carbocation |
| Product | Less substituted (kinetic) alkene | More substituted (thermodynamic) alkene |
Reagent Selection and Quality Control
The quality of the starting materials can have a significant impact on the reaction's success, especially at scale.
-
This compound: Ensure the starting material is of high purity and free from residual acid, which can quench the organolithium base.
-
Organolithium Reagent: The concentration of the organolithium solution should be accurately determined before use, as it can degrade over time. Titration is a standard method for this.
-
Solvents: Use anhydrous solvents to prevent the premature quenching of the highly reactive organolithium reagent.
Process and Reactor Considerations for Scale-Up
Translating a laboratory procedure to a large-scale manufacturing process requires careful consideration of the physical and engineering aspects of the reaction.
Reactor Design and Material
The choice of reactor is critical for ensuring efficient mixing, heat transfer, and safe handling of the reaction mixture.
-
Material of Construction: Glass-lined or stainless steel reactors are suitable for reactions involving organolithium reagents.
-
Agitation: Effective mixing is crucial for maintaining a homogeneous reaction mixture and ensuring efficient heat transfer. The type of agitator (e.g., turbine, pitched blade) and its speed should be optimized to prevent localized "hot spots."
-
Baffles: The use of baffles is recommended to improve mixing efficiency and prevent vortex formation.
Temperature Control and Heat Management
As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat removal more challenging.
-
Jacketed Reactor: A jacketed reactor with a reliable cooling system is essential for maintaining the desired reaction temperature.
-
Controlled Addition: The organolithium reagent should be added at a controlled rate to manage the exothermic nature of the reaction and the rate of nitrogen gas evolution.
-
Cryogenic Cooling: For very large-scale reactions, a cryogenic cooling system may be necessary to maintain the low temperatures often required for Shapiro reactions.
Management of Off-Gassing
The evolution of nitrogen gas is a significant safety consideration.
-
Venting: The reactor must be equipped with a properly sized vent to safely release the evolved nitrogen gas and prevent pressure buildup.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the organolithium reagent with atmospheric oxygen and moisture.
Below is a diagram illustrating the key considerations in the scale-up workflow.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Shapiro Reaction
Welcome to the technical support center for the Shapiro reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful olefination method. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My Shapiro reaction has a very low yield of the desired alkene. What are the most common culprits?
Low yields in a Shapiro reaction can often be traced back to a few critical areas:
-
Suboptimal Tosylhydrazone Quality: The purity and dryness of your starting tosylhydrazone are paramount. Impurities or residual acid from its formation can quench the organolithium base.
-
Inefficient Deprotonation: The reaction requires the removal of two protons. Insufficient base, poor quality base, or incorrect reaction temperature can lead to incomplete deprotonation.[1][2]
-
Side Reactions: Several competing reactions can consume your starting material or intermediates. These include reaction with adventitious water or air, or alternative decomposition pathways of the tosylhydrazone.
-
Workup Issues: The desired product might be lost during the workup and purification steps. This can be due to volatility, solubility in the aqueous layer, or decomposition on silica gel.[3]
Q2: I'm not sure if my tosylhydrazone is pure enough. How can I prepare and purify it effectively?
A high-quality tosylhydrazone is the foundation of a successful Shapiro reaction.
Expert Insight: The condensation of a ketone or aldehyde with p-toluenesulfonylhydrazide is generally a high-yielding reaction.[4] However, it's crucial to drive the reaction to completion and remove any unreacted starting materials and byproducts.
Protocol for Tosylhydrazone Formation and Purification:
-
Reaction Setup: In a round-bottom flask, dissolve your ketone or aldehyde in methanol or ethanol.
-
Reagent Addition: Add one equivalent of p-toluenesulfonylhydrazide. A catalytic amount of acid (e.g., a drop of concentrated HCl) can be added to accelerate the reaction, but it must be completely removed later.
-
Reaction Monitoring: The reaction is often exothermic and the tosylhydrazone may precipitate out of solution as it forms.[4] Monitor the reaction by TLC until the starting carbonyl compound is consumed.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize crystallization.
-
Collect the solid product by suction filtration.
-
Wash the crystals with cold solvent (the same one used for the reaction) to remove soluble impurities.
-
Crucially, recrystallize the crude product. A common solvent system is ethanol/water.
-
Dry the purified tosylhydrazone thoroughly under high vacuum to remove all residual solvent and water.
-
Q3: How many equivalents of organolithium base should I use, and why?
The stoichiometry of the organolithium reagent is a critical parameter.
Mechanistic Rationale: The Shapiro reaction mechanism involves a double deprotonation of the tosylhydrazone.[1][2] The first equivalent of base removes the acidic N-H proton, and the second equivalent removes an α-proton to the C=N bond, forming a dianion. This dianion then eliminates the tosyl group and extrudes nitrogen gas to form the vinyllithium species.[1][2][5]
Practical Recommendation: While theoretically two equivalents are required, it is standard practice to use a slight excess (2.1-2.2 equivalents) of the organolithium reagent. This is to compensate for any quenching by trace amounts of acidic protons in the solvent or on the glassware. For sterically hindered substrates, or if the α-proton is less acidic, up to three equivalents may be necessary to drive the second deprotonation to completion.[1]
Troubleshooting Guide: Diagnosing and Solving Low Yield Issues
This section provides a structured approach to troubleshooting, focusing on specific experimental observations.
Issue 1: The reaction mixture turns a deep color but yields no product upon quenching.
A deep color change often indicates the formation of anionic species. If no product is obtained, it's likely that the vinyllithium intermediate is not being formed or is being consumed by a side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colored solution with no product.
Detailed Steps & Explanations:
-
Verify Organolithium Concentration: The molarity of commercially available organolithium reagents can decrease over time. It is crucial to titrate your organolithium solution before use to know its exact concentration.
-
Optimize Deprotonation Conditions:
-
Temperature: The initial deprotonations are typically carried out at low temperatures (-78 °C).[2] However, for less acidic α-protons, the reaction may require warming to 0 °C or even room temperature to proceed to the dianion.[2]
-
Solvent: Aprotic polar solvents like THF or diethyl ether are commonly used.[2] These solvents are crucial as they do not have acidic protons that can be deprotonated by the strong base.[6][7][8][9]
-
-
Ensure Rigorously Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen.[10] Ensure all glassware is oven- or flame-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: A mixture of alkenes is obtained, including the desired product and regioisomers.
The regioselectivity of the Shapiro reaction is governed by the kinetic deprotonation of the α-proton.
Mechanistic Insight: The organolithium base will preferentially abstract the most accessible, least sterically hindered α-proton, leading to the formation of the less substituted alkene (Hofmann-like product).[2][11]
Controlling Regioselectivity:
| Factor | Influence on Regioselectivity | Recommendation |
| Steric Hindrance | The base will deprotonate the less hindered α-position. | For unsymmetrical ketones, expect the less substituted alkene as the major product. |
| Base | A bulkier base (e.g., LDA) can enhance selectivity for the less hindered proton. | Consider using LDA if regioselectivity is poor with n-BuLi or MeLi. |
| Temperature | Lower temperatures favor kinetic control and can improve regioselectivity. | Maintain the reaction at -78 °C during the deprotonation step. |
Diagram of Regioselective Deprotonation:
Caption: Kinetic vs. Thermodynamic Deprotonation Pathways.
Issue 3: The reaction appears to work, but the isolated yield is low after purification.
Product loss during workup and purification is a common and often overlooked issue.[3]
Strategies to Minimize Product Loss:
-
Quenching:
-
Choice of Quenching Agent: The vinyllithium intermediate can be quenched with various electrophiles.[1] For simple alkene formation, water is a common choice.[5] Ensure the quenching is done at low temperature to control the exotherm.
-
Protic vs. Aprotic Workup: If your product is sensitive to acid, use a neutral or slightly basic aqueous quench (e.g., saturated ammonium chloride solution).[3]
-
-
Extraction:
-
Solvent Choice: Use a low-boiling, non-polar solvent like pentane or diethyl ether for extraction to facilitate easy removal later.
-
Emulsions: If an emulsion forms, adding brine can help to break it.
-
-
Purification:
-
Volatility: If your product is volatile, be cautious during solvent removal on the rotary evaporator.
-
Chromatography: Some alkenes can be sensitive to silica gel. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine. A plug filtration may be sufficient for purification instead of a full column.
-
Advanced Protocols & Considerations
Protocol: In-Situ Trapping of the Vinyllithium Intermediate
A key advantage of the Shapiro reaction is the ability to trap the vinyllithium intermediate with various electrophiles to form more complex products.[1][2]
-
Perform the Shapiro Reaction: Follow the standard procedure to generate the vinyllithium species.
-
Electrophile Addition: At low temperature (-78 °C), add the desired electrophile (e.g., an alkyl halide, aldehyde, ketone, or CO₂).
-
Warming: Allow the reaction to slowly warm to room temperature.
-
Workup: Perform an appropriate aqueous workup based on the nature of the product.
Table of Common Electrophiles and Products:
| Electrophile | Product |
| H₂O | Alkene |
| D₂O | Deuterated Alkene |
| Alkyl Halide (R-X) | Substituted Alkene |
| Aldehyde/Ketone | Allylic Alcohol |
| CO₂ then H₃O⁺ | α,β-Unsaturated Carboxylic Acid |
References
-
Wikipedia. Shapiro reaction. [Link]
-
Grokipedia. Shapiro reaction. [Link]
-
Chemistry Notes. Shapiro Reaction Mechanism, Examples, and Applications. [Link]
-
Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]
-
ResearchGate. Optimization of the Reaction Conditions a,b. [Link]
-
Organic Chemistry Portal. Shapiro Reaction. [Link]
-
YouTube. Reactions of Alkyl Lithium (R-Li) Reagents as Carbon-based Nucleophile. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
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YouTube. Shapiro Reaction. [Link]
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Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
ChemTalk. Polar Protic and Aprotic Solvents. [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
-
Royal Society of Chemistry. On the mechanism of the Shapiro reaction: understanding the regioselectivity. [Link]
-
chemeurope.com. Shapiro reaction. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
coursecontent. SHAPIRO REACTION. [Link]
-
YouTube. Shapiro reaction with Mechanism-Scope-Application /IIT JAM, TIFR, UGC CSIR NET, GATE CHEMISTRY BARC. [Link]
-
Slideshare. Shapiro reaction | PPTX. [Link]
-
PubMed. Tunable thermal bioswitches for in vivo control of microbial therapeutics. [Link]
-
National Institutes of Health. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. [Link]
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- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
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- 11. chemistnotes.com [chemistnotes.com]
Technical Support Center: Optimizing Tosylhydrazone Decomposition Reactions
Welcome to the technical support center for tosylhydrazone decomposition. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation to synthesize alkenes from carbonyl compounds. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the mechanistic principles that govern success.
Introduction: The Two Faces of Tosylhydrazone Decomposition
The base-mediated decomposition of tosylhydrazones is a cornerstone transformation in organic synthesis for converting aldehydes and ketones into alkenes. This process, however, is not monolithic. It is primarily known through two key named reactions: the Shapiro reaction and the Bamford-Stevens reaction .[1] The critical difference between them lies in the reaction conditions—specifically the base and solvent—which in turn dictates the reaction mechanism and, most importantly, the regiochemical outcome of the resulting alkene.[2][3]
Understanding which pathway you are on is the first and most critical step in optimizing your reaction. The Shapiro reaction, typically employing two or more equivalents of an organolithium base in an aprotic solvent, proceeds via a vinyllithium intermediate to yield the less substituted (kinetic) alkene.[4][5] In contrast, the classic Bamford-Stevens reaction uses bases like sodium methoxide in protic solvents, goes through a carbocation intermediate, and favors the more substituted (thermodynamic) alkene.[6][7] An aprotic variant of the Bamford-Stevens reaction proceeds via a carbene intermediate.[2]
This guide is structured to help you diagnose issues and rationally select conditions to achieve your desired product with high yield and selectivity.
Mechanistic Overview: A Fork in the Road
All base-mediated tosylhydrazone decompositions begin with the formation of a tosylhydrazone from a parent aldehyde or ketone. The divergence in pathways occurs after the addition of a base. The diagram below illustrates the key intermediates that define these reactions.
Caption: Divergent pathways in tosylhydrazone decomposition.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format.
Issue 1: Low or No Conversion to Product
Q: My reaction is sluggish, or I'm recovering mostly starting material. What are the primary factors to investigate?
A: This is a common issue that usually points to problems with reagents or reaction conditions.
-
1. Purity of the Tosylhydrazone: While crude tosylhydrazones can sometimes be used, impurities can interfere with the reaction. Ensure the preceding condensation reaction between the carbonyl and tosylhydrazine has gone to completion. If necessary, recrystallize the tosylhydrazone.[8] A simple solvent-free grinding method has also been shown to produce high yields of clean tosylhydrazones rapidly.[9]
-
2. Base Stoichiometry and Quality: This is arguably the most critical parameter.
-
Shapiro Reaction: Requires at least two full equivalents of a strong organolithium base (e.g., n-BuLi, MeLi).[4] The first equivalent deprotonates the sulfonamide N-H, and the second deprotonates the α-carbon to form the dianion.[5] Using less than two equivalents will result in incomplete reaction. It is often beneficial to use a slight excess (e.g., 2.1-2.2 eq.) to account for any protic impurities. Always titrate your organolithium solution before use.
-
Bamford-Stevens Reaction: Typically requires at least one equivalent of a strong base like sodium methoxide (NaOMe) or sodium hydride (NaH).[2][3] Ensure your base is not old or degraded.
-
-
3. Temperature Protocol:
-
Shapiro: These reactions are typically initiated at low temperatures (-78 °C) to allow for controlled deprotonation, then slowly warmed to room temperature or gently heated to drive the elimination and nitrogen extrusion.[10] Insufficient warming may lead to a stalled reaction.
-
Bamford-Stevens: Often requires elevated temperatures (e.g., boiling ethylene glycol) to drive the decomposition of the diazo intermediate.[7][11]
-
-
4. Solvent Choice: The solvent must be appropriate for the chosen base and be rigorously dried.
-
Shapiro: Aprotic, non-electrophilic solvents like diethyl ether, THF, hexane, or tetramethylethylenediamine (TMEDA) are required.[5] The presence of water or other electrophilic impurities will quench the organolithium base and the vinyllithium intermediate.
-
Bamford-Stevens: The choice of protic vs. aprotic solvent fundamentally changes the mechanism.[2][6] Ensure your solvent is appropriate for the desired outcome (see Issue 2).
-
Issue 2: Poor Regioselectivity or Incorrect Alkene Isomer
Q: I am getting a mixture of alkenes, or the major product is the more substituted isomer when I want the less substituted one (or vice-versa). How can I control the position of the double bond?
A: This is a classic problem of kinetic versus thermodynamic control, which is directly addressed by choosing between the Shapiro and Bamford-Stevens conditions.
-
To obtain the less substituted (kinetic) alkene: You must use the Shapiro reaction . The regioselectivity is determined during the second deprotonation step. An organolithium base will preferentially abstract the most acidic, least sterically hindered α-proton, leading to the less substituted vinyllithium intermediate.[4]
-
Optimization: Use ≥2 equivalents of n-BuLi or MeLi in an aprotic solvent like hexane or ether, starting at -78 °C. Adding TMEDA can sometimes improve selectivity by breaking up organolithium aggregates.
-
-
To obtain the more substituted (thermodynamic) alkene: You should use the Bamford-Stevens reaction .[3]
-
In protic solvents: The reaction proceeds through a diazo intermediate which is protonated to a diazonium ion. Loss of N₂ generates a carbocation, which then eliminates a proton to form the most stable (i.e., most substituted) alkene.[2][7]
-
In aprotic solvents: A carbene is formed, which typically undergoes a 1,2-hydride shift to also give the more stable alkene.[6]
-
Optimization: Use a base like NaOMe in a high-boiling protic solvent like ethylene glycol and heat the reaction.[11]
-
| Feature | Shapiro Reaction | Bamford-Stevens Reaction |
| Typical Base | ≥2 eq. R-Li (n-BuLi, MeLi)[4] | 1 eq. NaH, NaOMe, LiH[2][3] |
| Solvent | Aprotic (Hexane, Ether, THF)[5] | Protic (Methanol, Glycols) or Aprotic[6][7] |
| Key Intermediate | Vinyllithium[12] | Carbocation (protic) or Carbene (aprotic)[6] |
| Product | Less substituted (Kinetic)[3] | More substituted (Thermodynamic)[2] |
| Temperature | Typically -78 °C to RT[10] | Often requires heating[7] |
Issue 3: Formation of Unexpected Side Products
Q: My reaction is producing significant amounts of azines, or I'm seeing products from rearrangements or insertions. What is causing this?
A: These side products are hallmarks of specific intermediates and competing reaction pathways.
-
Azine Formation: Symmetrical azines (R₂C=N-N=CR₂) can form when the diazo intermediate reacts with unreacted tosylhydrazone anion. This can be suppressed by ensuring slow addition of the tosylhydrazone to a solution of the base, which minimizes the concentration of the tosylhydrazone anion.[13]
-
Rearrangements (Wagner-Meerwein type): If you observe skeletal rearrangements, your reaction is almost certainly proceeding through a carbocation intermediate , characteristic of the Bamford-Stevens reaction in protic solvents.[14] If this is undesired, you must switch to aprotic conditions (either Shapiro or aprotic Bamford-Stevens).
-
Cyclopropanation or C-H Insertion: These products strongly suggest the presence of a carbene intermediate , which forms during the Bamford-Stevens reaction in aprotic solvents.[6][15] The carbene can be trapped by alkenes (cyclopropanation) or insert into C-H bonds. To avoid this, consider using Shapiro conditions, which bypass the carbene intermediate entirely.
Caption: A troubleshooting decision workflow for tosylhydrazone reactions.
Standard Operating Protocols
Protocol 1: General Procedure for Tosylhydrazone Formation
This protocol is adapted from standard literature procedures.[8][16]
-
To a flask containing the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), add p-toluenesulfonylhydrazide (1.0-1.1 eq.).
-
If the reaction is slow, a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid) can be added.
-
Stir the mixture at room temperature or with gentle heating. The reaction is often accompanied by the precipitation of the tosylhydrazone product.
-
Monitor the reaction by TLC or LC-MS until the starting carbonyl is consumed.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be recrystallized if necessary.
Protocol 2: Shapiro Reaction for Kinetic Alkene Synthesis
CAUTION: Organolithium reagents are pyrophoric and react violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Place the purified tosylhydrazone (1.0 eq.) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Add a dry, aprotic solvent (e.g., THF, diethyl ether, or a TMEDA/hexane mixture) via cannula or syringe.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-butyllithium in hexanes, 2.1 eq.) dropwise via syringe, keeping the internal temperature below -65 °C. You may observe gas evolution (butane) and color changes.
-
After the addition is complete, stir the mixture at -78 °C for 1-2 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Vigorous evolution of nitrogen gas is typically observed as the reaction warms. Gentle heating (e.g., to 40 °C) may be required to ensure the reaction goes to completion.
-
Once gas evolution has ceased, cool the reaction in an ice bath and carefully quench by the slow addition of water.
-
Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer, concentrate, and purify the resulting alkene by column chromatography.
References
- Shapiro reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Shapiro_reaction]
- Alkenes from Tosylhydrazones - Organic Reactions. [URL: https://organicreactions.org/index.
- Shapiro reaction - Grokipedia. [URL: https://grokipedia.org/Shapiro_reaction]
- Shapiro Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/solution/shapiro-reaction.html]
- Bamford–Stevens reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bamford%E2%80%93Stevens_reaction]
- Tosylhydrazone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tosylhydrazone]
- Bamford–Stevens reaction - Grokipedia. [URL: https://grokipedia.org/Bamford%E2%80%93Stevens_reaction]
- Shapiro reaction | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/shapiro-reaction-251493035/251493035]
- Bamford-Stevens Reaction - J&K Scientific LLC. [URL: https://jk-scientific.com/en/bamford-stevens-reaction]
- SHAPIRO REACTION - coursecontent. [URL: https://coursecontent.center/wp-content/uploads/2022/02/Name-Reaction-2.pdf]
- BAMFORD STEVENS REACTION | EXPLANATION - AdiChemistry. [URL: https://www.adichemistry.com/organic/namedreactions/bamford-stevens/bamford-stevens-reaction.html]
- Alkenes from Tosylhydrazones - ResearchGate. [URL: https://www.researchgate.
- Bamford-Stevens Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/solution/bamford-stevens-reaction.html]
- The Mechanisms of Base-Catalyzed Decomposition of Cyclopropanecarboxaldehyde p-Tosylhydrazone in Protic Solvents | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja00990a049]
- An Investigation of the Intermediates in the Base-Catalyzed Decomposition of Camphor Tosylhydrazone in Aprotic Solvents | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00990a048]
- Tosylhydrazones - Denmark Group. [URL: https://denmarkgroup.scs.illinois.edu/documents/group_meetings/2013_02_20_Tosylhydrazones.pdf]
- Redox Reactions: Wolff - Kishner Type - Yale Chemistry Department. [URL: http://classes.yale.edu/chem220/STUDYAIDS/Redox/WolffKishner.html]
- Carbene functionalization of porphyrinoids through tosylhydrazones - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01918a]
- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5380753/]
- Bamford Steven's Reaction|Sharpio Reaction|Tosylhydrazone decomposition|Abi Chemistry Tutorial - YouTube. [URL: https://www.youtube.
- Decomposition of the Anion of the Tosylhydrazones of Several Cycloalkene Aldehydes 1. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01224a037]
- Cs2CO3-mediated decomposition of N-tosylhydrazones for the synthesis of azines under mild conditions | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Cs2CO3-mediated-decomposition-of-N-tosylhydrazones-Luo-Liu/0e86e580a65391d41f5370f2095a9474e2d363d6]
- Decomposition of conjugated p-tosylhydrazones in base. Partition between solvolysis and cycloaddition products | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00840a012]
- Thermal decomposition of p-tosylhydrazones | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01072a093]
- Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6387609/]
- 4 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0432]
- Shapiro and Bamford-Stevens reactions – revisited - Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2023/v/117-134]
- Troubleshooting guide for reactions involving 3-Tosylimidazolidine-2,4-dione - Benchchem. [URL: https://www.benchchem.com/troubleshooting/3-tosylimidazolidine-2-4-dione]
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- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Chemistry of Tosylhydrazones
Welcome to the technical support center for tosylhydrazone chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with tosylhydrazones and to provide practical solutions for identifying and minimizing common side reactions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve higher yields and purer products.
Introduction to Tosylhydrazone Reactivity
Tosylhydrazones are remarkably versatile intermediates in organic synthesis, primarily known for their role in the Shapiro and Bamford-Stevens reactions, which convert ketones and aldehydes into alkenes.[1] They also serve as precursors for the in-situ generation of diazo compounds, opening avenues for a wide array of chemical transformations.[2] However, the very reactivity that makes them so useful also predisposes them to a number of side reactions that can complicate product mixtures and reduce yields. Understanding the mechanisms behind these undesired pathways is the first step toward effective troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and reaction of tosylhydrazones in a question-and-answer format, providing in-depth explanations and actionable protocols.
I. Issues During Tosylhydrazone Synthesis and Purification
Question 1: My tosylhydrazone synthesis is low-yielding and the product is impure. What are the likely side reactions and how can I minimize them?
Answer: The primary side reaction during the synthesis of tosylhydrazones is the formation of azines.[3][4] Azines are symmetrical compounds formed from the reaction of two molecules of the starting carbonyl compound with one molecule of hydrazine (or tosylhydrazine, with subsequent loss of the tosyl group). This is particularly problematic when the reaction is slow or when there is a localized excess of the carbonyl compound.
Causality: Azine formation is a competing condensation reaction. If the rate of hydrazone formation is not significantly faster than the reaction of the initially formed hydrazone with another molecule of the carbonyl compound, azine formation becomes a significant pathway.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of tosylhydrazine (1.05-1.1 equivalents) to ensure the complete consumption of the carbonyl compound.[2]
-
Slow Addition: Add the carbonyl compound slowly to a solution of tosylhydrazine. This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the second condensation step required for azine formation.[3]
-
Solvent Choice: While various solvents can be used, protic solvents like ethanol or methanol often facilitate the reaction.[5] For sensitive substrates, aprotic solvents may be necessary. A solvent-free grinding method has also been reported to be highly efficient.[5]
-
Temperature Control: The reaction is often exothermic. Running the reaction at room temperature or with gentle heating is usually sufficient. Excessive heat can promote side reactions.
Experimental Protocol 1: Minimizing Azine Formation During Tosylhydrazone Synthesis [3]
-
Dissolution: In a round-bottom flask, dissolve p-toluenesulfonylhydrazide (1.05 eq.) in ethanol.
-
Slow Addition: In a separate flask, dissolve the ketone or aldehyde (1.0 eq.) in ethanol. Add this solution dropwise to the stirred tosylhydrazine solution over 30-60 minutes at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the tosylhydrazone.
-
Purification: Collect the product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Question 2: How do I effectively purify my tosylhydrazone to remove unreacted starting materials?
Answer: Purification is crucial as unreacted tosylhydrazine or carbonyl compounds can interfere with subsequent reactions.
Troubleshooting & Optimization:
-
Recrystallization: Tosylhydrazones are often crystalline solids, making recrystallization an effective purification method. Ethanol is a common solvent for this purpose.[2]
-
Column Chromatography: For non-crystalline or oily tosylhydrazones, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.[3]
II. Side Reactions During Olefination Reactions (Shapiro & Bamford-Stevens)
The Shapiro and Bamford-Stevens reactions are powerful tools for alkene synthesis, but their outcomes are highly dependent on reaction conditions. The choice of base and solvent dictates the reaction mechanism and, consequently, the product distribution.[6][7][8]
Question 3: I am getting a significant amount of the corresponding alkane instead of the desired alkene in my reaction. What is causing this Wolff-Kishner type reduction and how can I prevent it?
Answer: The formation of an alkane from a tosylhydrazone is characteristic of a Wolff-Kishner reduction.[9][10] This side reaction is favored under protic conditions and with certain reducing agents.
Causality: In the presence of a proton source (protic solvent) and a suitable base, the intermediate diazo compound can be protonated to form a diazonium ion. Subsequent loss of nitrogen generates a carbocation, which can be reduced to the alkane.[7] Alternatively, some hydride-donating reagents can directly reduce the tosylhydrazone.[1]
Troubleshooting & Optimization:
-
Aprotic Conditions: The Shapiro reaction, which utilizes organolithium bases in aprotic solvents like THF or diethyl ether, is designed to avoid the carbocationic pathway that leads to reduction products.[6][11]
-
Choice of Base: Strong, non-nucleophilic bases that are poor hydride donors are preferred. Organolithium reagents (e.g., n-BuLi, MeLi) are standard for the Shapiro reaction.[8] For the Bamford-Stevens reaction, bases like sodium methoxide or sodium hydride in an aprotic solvent will favor alkene formation over reduction.[7]
-
Avoid Protic Solvents: The use of protic solvents like alcohols should be strictly avoided if olefination is the desired outcome.
-
Temperature Control: The Shapiro reaction is typically initiated at low temperatures (-78 °C) and allowed to warm to room temperature. This helps to control the reactivity and minimize side reactions.
Table 1: Influence of Reaction Conditions on Product Distribution
| Reaction | Base | Solvent | Major Product | Common Side Products | Reference |
| Shapiro | 2 eq. n-BuLi | Aprotic (THF, Ether) | Less substituted alkene (Kinetic control) | Rearrangement products (minimal) | [6][8] |
| Bamford-Stevens | NaOMe | Protic (e.g., Glycol) | More substituted alkene (Thermodynamic control) | Alkanes (Wolff-Kishner), rearranged alkenes | [7][12] |
| Bamford-Stevens | NaH | Aprotic (e.g., Diglyme) | Alkene (via carbene) | Insertion products | [7] |
Question 4: My reaction is producing a mixture of alkene isomers. How can I control the regioselectivity?
Answer: The regioselectivity of the double bond formation is a key challenge in tosylhydrazone chemistry and is primarily dictated by the reaction conditions.
Causality:
-
Shapiro Reaction: This reaction proceeds via a vinyllithium intermediate. The regioselectivity is determined by the kinetic deprotonation of the α-proton. Generally, the less sterically hindered proton is removed, leading to the less substituted alkene (Hofmann-type product).[6]
-
Bamford-Stevens Reaction: In protic solvents, the reaction proceeds through a carbocation intermediate, which favors the formation of the more thermodynamically stable, more substituted alkene (Zaitsev-type product).[7][12] In aprotic solvents, a carbene intermediate is formed, and the regioselectivity can be less predictable.[7]
Troubleshooting & Optimization:
-
For Less Substituted Alkenes: Employ Shapiro reaction conditions (2 equivalents of an organolithium base in an aprotic solvent).[6]
-
For More Substituted Alkenes: Use Bamford-Stevens conditions with a sodium alkoxide base in a protic solvent.[7] Be aware of the potential for Wolff-Kishner reduction as a side reaction.
Diagram 1: Competing Pathways in Tosylhydrazone Decomposition
Caption: Competing pathways in tosylhydrazone reactions.
III. Stereochemical Integrity
Question 5: I am observing epimerization of a chiral center adjacent to the tosylhydrazone. How can this be minimized?
Answer: Epimerization of α-chiral centers can occur under the basic conditions used in tosylhydrazone reactions, especially if the α-proton is acidic.
Causality: The strong bases used in these reactions can deprotonate the α-proton, leading to the formation of a planar enolate or a related intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.[13]
Troubleshooting & Optimization:
-
Milder Base: If possible, use a milder or more sterically hindered base that is less likely to cause deprotonation at the chiral center. For the Shapiro reaction, sometimes using a Grignard reagent instead of an organolithium can be beneficial, though this may alter the reaction course.
-
Lower Temperature: Performing the reaction at the lowest possible temperature can help to minimize epimerization by reducing the rate of the deprotonation-reprotonation equilibrium.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the substrate to the basic conditions.
-
Protecting Groups: If the α-proton is part of a functional group that can be protected, this may be a viable strategy to prevent epimerization.
IV. Stability and Storage of Tosylhydrazones
Question 6: What are the best practices for storing tosylhydrazones to prevent decomposition?
Answer: Tosylhydrazones are generally stable compounds, but they can be susceptible to hydrolysis and thermal decomposition.
Troubleshooting & Optimization:
-
Storage Conditions: Store tosylhydrazones in a cool, dry place, away from light and moisture. A desiccator at room temperature is often sufficient for short-term storage. For long-term storage, refrigeration is recommended.[14][15][16][17]
-
Inert Atmosphere: For particularly sensitive tosylhydrazones, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Purity: Ensure that the tosylhydrazone is free from acidic or basic impurities, which can catalyze decomposition.
V. Spectroscopic Identification of Side Products
Question 7: How can I identify common side products using spectroscopic methods?
Answer: Careful analysis of NMR, IR, and Mass Spectrometry data is essential for identifying byproducts.[18][19][20][21]
-
Azines (R₂C=N-N=CR₂):
-
¹H NMR: Symmetrical azines will show a simplified spectrum compared to the corresponding tosylhydrazone. The signals for the R groups will be present, but the tosyl group signals will be absent.
-
¹³C NMR: The C=N carbon signal will be present.
-
MS: The molecular ion peak will correspond to the mass of the azine.
-
-
Alkanes (R-CH₂-R'):
-
¹H & ¹³C NMR: The appearance of new signals in the aliphatic region and the disappearance of the C=N signal are indicative of alkane formation.
-
-
Unreacted Starting Materials:
-
Ketone/Aldehyde: The presence of a characteristic carbonyl peak in the IR spectrum (~1680-1750 cm⁻¹) and the corresponding signals in the NMR spectra.
-
Tosylhydrazine: The presence of N-H and SO₂ signals in the IR and NMR spectra.
-
References
- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. Shapiro Reaction [organic-chemistry.org]
- 12. Simple Understanding on Bamford Steven Reaction [unacademy.com]
- 13. The epimerization of α-chiral hydrazones : menthonetosylhydrazone | Semantic Scholar [semanticscholar.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. database.ich.org [database.ich.org]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. lehigh.edu [lehigh.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. kvdcnrt.com [kvdcnrt.com]
- 21. Prioritizing natural product compounds using 1D-TOCSY NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexanone Tosylhydrazone Decomposition: A Technical Support Guide
This guide serves as a technical resource for researchers, scientists, and professionals in drug development utilizing cyclohexanone tosylhydrazone in their synthetic workflows. It provides in-depth answers to frequently encountered questions and offers practical troubleshooting advice to navigate the complexities of its decomposition pathways, ensuring procedural success and high-purity outcomes.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the primary decomposition pathways of this compound.
Q1: What is the primary synthetic application of this compound decomposition?
The most synthetically valuable decomposition of this compound is the Shapiro reaction , which converts the ketone into an alkene—in this case, cyclohexene.[1][2][3] This reaction is a powerful tool for carbon-carbon double bond formation and is widely used in the synthesis of complex molecules, including natural products.[2][4] It proceeds by treating the tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi) or methyllithium (MeLi), in an aprotic solvent.[1][5]
Q2: Can you explain the mechanism of the Shapiro reaction for this compound?
Certainly. The accepted mechanism involves a sequence of deprotonation and elimination steps:[1][2][4][6]
-
First Deprotonation: The first equivalent of the strong base (e.g., n-BuLi) removes the acidic proton from the nitrogen atom of the hydrazone, forming a monoanion.
-
Second Deprotonation: The second equivalent of base abstracts a proton from the carbon atom alpha to the C=N bond. This forms a dianion.
-
Elimination of Tosyl Group: The dianion then undergoes an elimination reaction. The p-toluenesulfinate (tosyl) group is expelled, creating a vinyl diazonium intermediate.
-
Nitrogen Extrusion: This intermediate is unstable and rapidly loses a molecule of nitrogen gas (N₂), a thermodynamically favorable process.
-
Formation of Vinyllithium: The loss of nitrogen results in the formation of a vinyllithium species.
-
Protonation: Finally, quenching the reaction with a proton source, such as water, protonates the vinyllithium intermediate to yield the final alkene product, cyclohexene.[1][6]
Below is a diagram illustrating this mechanistic pathway.
Caption: Key steps of the Shapiro reaction pathway.
Q3: How does the Shapiro reaction differ from the Bamford-Stevens reaction?
This is a critical point of distinction. While both reactions start from a tosylhydrazone to produce an alkene, the conditions and intermediates are different, which influences the final product.[2][7]
| Feature | Shapiro Reaction | Bamford-Stevens Reaction |
| Base | Strong organolithium base (≥ 2 eq.), e.g., n-BuLi, MeLi.[1][5] | Weaker bases (1 eq.), e.g., NaOMe, NaH.[7] |
| Solvent | Aprotic (e.g., THF, Diethyl Ether).[3] | Can be run in protic (e.g., ethylene glycol) or aprotic solvents.[7] |
| Key Intermediate | Vinyllithium dianion.[1][2] | Diazo compound, which then forms a carbene or carbocation.[8] |
| Product | Typically the less substituted (kinetic) alkene.[7] | Typically the more substituted (thermodynamic) alkene.[7] |
| Rearrangements | Less prone to rearrangement due to the stability of the dianion.[5] | Prone to carbocation/carbene rearrangements.[5] |
For an unsubstituted substrate like cyclohexanone, both reactions yield cyclohexene. However, for substituted cyclohexanones, the choice between these reactions is crucial for controlling regioselectivity.[7]
Part 2: Troubleshooting Guide - Practical Solutions
This section is formatted as a direct Q&A to address specific experimental issues.
Problem: Low Yield of Cyclohexene
Q: My Shapiro reaction is giving a very low yield of cyclohexene. What are the most likely causes and how can I fix them?
A: Low yields are a common frustration. Let's break down the potential culprits, from reagents to reaction execution.
-
Cause 1: Insufficiently Strong or Decomposed Base.
-
Explanation: The Shapiro reaction requires two full equivalents of a potent organolithium base to drive the reaction to completion.[1][2] Commercially available n-BuLi and MeLi can degrade over time, especially with improper storage. Titration of your organolithium reagent is highly recommended to determine its exact molarity before use.
-
Solution: Always use freshly titrated or newly purchased organolithium reagents. Ensure storage under an inert atmosphere (Argon or Nitrogen) at the recommended temperature.
-
-
Cause 2: Presence of Water or Protic Impurities.
-
Explanation: Organolithium reagents are extremely sensitive to moisture and any protic source (e.g., alcohols). Water will rapidly quench the base, rendering it inactive for the required deprotonations.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents. The tosylhydrazone starting material should also be thoroughly dried under vacuum.
-
-
Cause 3: Incorrect Reaction Temperature.
-
Explanation: The initial deprotonation steps are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[3] However, the elimination and nitrogen extrusion steps often require warming the reaction to room temperature or even gentle heating to proceed at a reasonable rate.[3]
-
Solution: Follow a well-established thermal profile. Add the organolithium base at -78 °C, allow the mixture to stir at this temperature, and then let it slowly warm to room temperature. Monitor the reaction by TLC to track the consumption of the starting material.
-
-
Cause 4: Incomplete Formation of the Tosylhydrazone.
-
Explanation: The purity of your starting material is paramount. If the initial condensation of cyclohexanone with tosylhydrazine was incomplete, you are introducing unreacted ketone into your Shapiro reaction, which can be enolized or attacked by the organolithium reagent, leading to byproducts and lower yields.
-
Solution: Purify the this compound by recrystallization before use. Confirm its purity by NMR and melting point analysis.
-
Problem: Formation of Cyclohexanone Azine
Q: I've isolated a significant amount of a high-molecular-weight byproduct that I've identified as cyclohexanone azine. Why did this form and how can I prevent it?
A: Azine formation is a known side reaction in tosylhydrazone chemistry. It occurs when a diazo intermediate, formed from the tosylhydrazone, reacts with another molecule of the starting ketone or its tosylhydrazone.
-
Explanation of Formation: Under certain basic conditions, particularly if the reaction conditions are not optimized for the Shapiro pathway, the tosylhydrazone can decompose to form a diazo intermediate. This highly reactive species can then be trapped by any remaining carbonyl compound (cyclohexanone) or react with the starting tosylhydrazone to form the symmetrical azine (C₆H₁₀=N-N=C₆H₁₀).
-
Preventative Measures:
-
Strict Stoichiometry: The most critical factor is the use of at least two full equivalents of a strong organolithium base. This ensures the rapid formation of the dianion, which funnels the reaction down the Shapiro pathway rather than allowing the accumulation of intermediates that can lead to azine formation.
-
Purity of Starting Material: As mentioned before, ensure your tosylhydrazone is free of unreacted cyclohexanone. Any free ketone is a prime target for the diazo intermediate.
-
Choice of Base: Stick to strong organolithium bases (n-BuLi, MeLi). Weaker bases or conditions that favor the Bamford-Stevens pathway are more prone to generating isolable diazo intermediates that can lead to azine byproducts.
-
Problem: Formation of Cyclohexane (Alkane Product)
Q: Instead of the expected cyclohexene, my main product is cyclohexane. What reduction pathway is occurring?
A: The formation of the fully saturated alkane, cyclohexane, points towards a reduction pathway rather than elimination. This is related to the Wolff-Kishner reduction.
-
Explanation of Formation: Tosylhydrazones can be reduced to their corresponding alkanes under specific reducing conditions, often involving reagents like sodium borohydride or catecholborane.[9] While not the primary pathway for the Shapiro reaction, if there are unintended proton sources or if the reaction conditions are not sufficiently anhydrous and basic, a reduction can occur. The vinyllithium intermediate could also be protonated and then reduced under certain conditions, though this is less common.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: The most likely cause is an inadvertent proton source quenching the intermediates in a way that favors reduction. Re-verify that all solvents and reagents are anhydrous.
-
Avoid Reducing Agents: Ensure no cross-contamination from other reactions. Reagents like sodium borohydride, even in trace amounts, can cause this side reaction.
-
Controlled Quench: Quench the reaction deliberately with water or a mild acid after confirming the reaction is complete. A premature or slow, uncontrolled quench could potentially lead to side reactions.
-
Caption: A troubleshooting workflow for common issues.
Part 3: Experimental Protocols
These protocols are provided as a starting point and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for tosylhydrazone formation.[10][11][12][13]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl hydrazide (1.0 eq) in ethanol (approx. 3-4 mL per gram of hydrazide) by warming gently.
-
Addition: To the warm, stirred solution, add cyclohexanone (1.0 eq) dropwise. A catalytic amount of concentrated HCl (1-2 drops) can be added to accelerate the reaction.
-
Precipitation: Upon addition of the ketone, a white precipitate should begin to form. Continue stirring the mixture and allow it to cool to room temperature. You can further enhance precipitation by placing the flask in an ice bath for 30 minutes.
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to yield pure this compound as a white crystalline solid.
-
Drying & Characterization: Dry the purified product under high vacuum. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Shapiro Reaction - Synthesis of Cyclohexene
This protocol outlines a general procedure for the Shapiro reaction.[7] Note: This reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dry this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or a TMEDA/hexane mixture, approx. 10-15 mL per gram of hydrazone) via cannula or syringe.
-
Cooling: Cool the resulting suspension or solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: While vigorously stirring at -78 °C, slowly add n-butyllithium (2.1 - 2.2 eq.) dropwise via syringe. The solution will typically turn yellow or orange, and gas evolution (butane) will be observed.
-
Warming & Reaction: After the addition is complete, maintain the reaction at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Vigorous nitrogen evolution should be observed as the reaction warms. Continue stirring at room temperature for 1-2 hours after gas evolution ceases to ensure the reaction is complete.
-
Quenching: Carefully quench the reaction by slowly adding water at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Add more water and extract the product with a low-boiling organic solvent like pentane or diethyl ether (3x).
-
Drying & Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (cyclohexene is volatile).
-
Analysis: Analyze the product by GC-MS and NMR to confirm the formation of cyclohexene and assess its purity.
References
- López, R., et al. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. Organic & Biomolecular Chemistry, 13(23), 6465-6474.
-
ChemEurope. (n.d.). Shapiro reaction. ChemEurope.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Shapiro reaction. Wikipedia. Retrieved from [Link]
- Li, J., et al. (2018). Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Negative Breast Cancer. ChemistryOpen, 7(8), 638-642.
-
Organic Chemistry Portal. (n.d.). Shapiro Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Salamon-Krokosz, K., et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2023(5), 117-134.
- Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. (2014). Molecules, 19(9), 14699-14713.
-
Grokipedia. (n.d.). Shapiro reaction. Grokipedia. Retrieved from [Link]
- Kerr, W. J., et al. (2012). Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. Organic Letters, 14(9), 2250-2253.
-
Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. (2014). National Institutes of Health. Retrieved from [Link]
-
Scribd. (n.d.). Shapiro Reaction and Bamford. Scribd. Retrieved from [Link]
-
CourseContent. (n.d.). SHAPIRO REACTION. Retrieved from [Link]
-
Kerr, W. J., et al. (2012). Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. Request PDF. Retrieved from [Link]
-
On the Mechanism of the Shapiro Reaction: Understanding the Regioselectivity. (2015). Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Shapiro Reaction and Bamford. Scribd. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. Shapiro Reaction [organic-chemistry.org]
- 6. Shapiro_reaction [chemeurope.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. This compound | 4545-18-0 | Benchchem [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Buy this compound (EVT-309559) | 4545-18-0 [evitachem.com]
- 11. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage procedures for Cyclohexanone Tosylhydrazone.
Technical Support Center: Cyclohexanone Tosylhydrazone
Welcome to the technical support guide for this compound. This document is designed for chemistry professionals engaged in research and development. My goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are successful, safe, and reproducible. This compound is a robust and versatile reagent, primarily valued as a stable precursor for generating reactive diazo compounds and carbenes, which are foundational intermediates in powerful C-C and C=C bond-forming reactions.[1] Its most prominent application is the Shapiro reaction, which converts ketones into alkenes via a vinyllithium intermediate.[2][3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter. Let's navigate the complexities together.
Part 1: Safety, Handling, and Storage FAQs
Proper handling and storage are non-negotiable prerequisites for reproducible results and, more importantly, for laboratory safety. This compound is a stable, crystalline solid, which makes it a far safer alternative to handling diazo compounds directly.[4] However, the reagents it is used with (e.g., organolithiums) and the intermediates it can form demand rigorous safety protocols.
Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is mandatory?
Answer: While this compound itself is generally stable, the primary risks stem from its reactant partners and potential decomposition pathways. The precursor, cyclohexanone, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin, causing serious eye and skin irritation.[5][6] Therefore, it is prudent to handle the tosylhydrazone derivative with similar care.
Core Safety Protocols:
-
Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of fine dust particles.[7]
-
Personal Protective Equipment (PPE):
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. When transferring solid material, take precautionary measures against static discharge.[5][9]
| Hazard Summary | Precautionary Statement | Required PPE |
| May cause skin/eye irritation.[5] | P264: Wash skin thoroughly after handling.[5] | Chemical-resistant gloves, safety goggles. |
| Harmful if swallowed or inhaled.[5] | P261: Avoid breathing dust.[5] | Fume hood, respirator (if needed). |
| Used with flammable reagents. | P210: Keep away from heat/sparks/open flames.[5] | Flame-resistant lab coat. |
Question: What are the optimal storage conditions for long-term stability?
Answer: The integrity of your starting material is paramount. Improper storage can lead to degradation, which directly impacts reaction yield and purity.
Table of Recommended Storage Conditions:
| Parameter | Condition | Scientific Rationale |
| Temperature | Cool, dry place | Elevated temperatures can promote slow decomposition.[2] Storing in a cool environment minimizes this risk. |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[8] | Although relatively stable, the hydrazone linkage can be susceptible to hydrolysis over long periods if exposed to atmospheric moisture. This prevents the slow reversion to cyclohexanone and tosylhydrazine. |
| Light | Amber vial or dark location | While not acutely light-sensitive, storing in the dark is a best practice for all organic reagents to prevent potential photochemical side reactions over extended time. |
| Compatibility | Store away from strong oxidizing agents and strong bases.[10] | The compound is designed to react with bases. Accidental contact during storage will initiate decomposition and compromise the reagent. |
Part 2: Experimental Troubleshooting Guide
This section addresses common issues encountered during the application of this compound, particularly in the context of the Shapiro reaction.
Workflow: The Shapiro Reaction
The Shapiro reaction is a powerful method for converting a ketone into an alkene, often with regioselectivity for the less-substituted product.[3][11] It proceeds via the formation of a vinyllithium intermediate after treating the tosylhydrazone with two equivalents of a strong organolithium base.[11][12]
Question: My Shapiro reaction has a very low yield or did not proceed at all. What are the likely causes?
Answer: This is a common issue and almost always traces back to one of three areas: the base, the reaction conditions, or the starting material itself.
-
Integrity of the Organolithium Base: The Shapiro reaction critically requires two full equivalents of a strong base.[11][13] The first equivalent deprotonates the hydrazone N-H, and the second abstracts a proton from the alpha-carbon to form a dianion.[1][3]
-
Causality: Commercially available organolithium reagents degrade over time, especially if stored improperly. Titrate your n-BuLi or s-BuLi solution before use to determine its exact molarity. A low concentration is a frequent source of failure.
-
Solution: Use a freshly titrated or newly purchased bottle of organolithium reagent. During the addition, the formation of the initial anion is often accompanied by a color change (e.g., to yellow/orange). Absence of this color may indicate an issue with the base.
-
-
Strictly Anhydrous & Anoxic Conditions: Organolithium reagents are extremely reactive towards water and oxygen.
-
Causality: Trace amounts of water in your solvent or glassware will quench the base, rendering it ineffective for the required deprotonations. Similarly, oxygen can degrade the reagent.
-
Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use a freshly distilled, anhydrous aprotic solvent (like THF or diethyl ether).[3] Perform the entire reaction under a positive pressure of an inert gas like argon or nitrogen.
-
-
Temperature Control: The reaction involves several steps with different temperature optima.
-
Causality: The initial deprotonations are typically performed at low temperatures (-78 °C to 0 °C) to control reactivity. However, the elimination of nitrogen and the tosyl group often requires warming to room temperature.[3]
-
Solution: Follow the specific temperature profile of your chosen protocol. Add the base slowly at low temperature, then allow the reaction to warm gradually. Rushing the warming step can sometimes lead to side reactions.
-
Question: I obtained an alkene, but it's the wrong regioisomer. Why did I get the more substituted (thermodynamic) alkene instead of the expected less substituted (kinetic) product?
Answer: This is an excellent question that probes the mechanistic differences between the Shapiro and Bamford-Stevens reactions. The Shapiro reaction should yield the kinetic product due to the deprotonation of the less sterically hindered α-proton.[1][11] If you are isolating the thermodynamic product, your conditions may have strayed into a Bamford-Stevens-type pathway.
-
Causality: The Bamford-Stevens reaction proceeds through a diazo intermediate which, in protic solvents, can lead to a carbocation that rearranges to form the more stable alkene.[1] While the Shapiro reaction is run in aprotic solvents, using a weaker base or having protic impurities (like residual alcohol from a previous step) can favor pathways that allow for thermodynamic equilibration.
-
Solution:
-
Verify Your Base: Ensure you are using a strong organolithium base (n-BuLi, s-BuLi, t-BuLi) and not a weaker base like an alkoxide (e.g., NaOMe), which is common in Bamford-Stevens protocols.[1][13]
-
Ensure Aprotic Conditions: Double-check that your solvent is aprotic and anhydrous. Any source of protons can intercept the vinyllithium intermediate and facilitate isomerization.
-
Part 3: Purification and Characterization FAQs
Question: My crude this compound appears impure. What is the recommended purification method?
Answer: Impurities in the starting material, often residual cyclohexanone or p-toluenesulfonohydrazide from its synthesis, can interfere with subsequent reactions.
-
Primary Method: Recrystallization: The most effective and common method for purifying tosylhydrazones is recrystallization. Ethanol is frequently reported as a suitable solvent.[1] The procedure involves dissolving the crude solid in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals, which can then be collected by filtration.
-
Alternative Method: Column Chromatography: While possible, chromatography can be challenging as the starting materials may have similar polarities.[4] If recrystallization fails, a carefully optimized silica gel column could be used. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate or dichloromethane.
Question: How can I confirm the identity and purity of my this compound?
Answer: Spectroscopic analysis is essential for validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is highly diagnostic. Look for the characteristic singlet for the N-H proton, which typically appears downfield between δ 8.5–9.5 ppm. The aromatic protons of the tosyl group will appear as two doublets around δ 7.3-7.9 ppm, and the cyclohexyl protons will be visible as multiplets further upfield between δ 1.2–2.5 ppm.[1] The absence of a sharp singlet around δ 9.7 ppm (indicative of an aldehyde) or other carbonyl-related signals confirms the conversion.
-
-
Infrared (IR) Spectroscopy:
-
Look for a characteristic stretching vibration for the N-H bond in the region of 3250–3350 cm⁻¹.[1] You should also see strong absorptions corresponding to the S=O stretches of the sulfonyl group around 1350 cm⁻¹ and 1160 cm⁻¹. The C=N stretch of the hydrazone appears around 1600-1650 cm⁻¹. The disappearance of the strong C=O stretch from the starting cyclohexanone (typically ~1715 cm⁻¹) is a key indicator of a successful reaction.
-
References
-
Petrochem Middle East. Cyclohexanone - Safety data sheet. [Link]
-
Organic Syntheses. PHENYLDIAZOMETHANE. [Link]
- Google Patents.
-
Reddit. Formation of tosylhydrazones : r/Chempros. [Link]
-
DOMO Caproleuna GmbH. SAFETY DATA SHEET for CYCLOHEXANONE. [Link]
-
Grokipedia. Shapiro reaction. [Link]
-
Penta Chemicals. Cyclohexanone - SAFETY DATA SHEET. [Link]
-
Organic Chemistry Portal. Shapiro Reaction. [Link]
-
New Jersey Department of Health. Cyclohexanone - Hazardous Substance Fact Sheet. [Link]
-
Wikipedia. Shapiro reaction. [Link]
-
Organic Syntheses. 2-BORNENE. [Link]
-
Chemistry Notes. Shapiro Reaction Mechanism, Examples, and Applications. [Link]
-
Royal Society of Chemistry. On the mechanism of the Shapiro reaction: understanding the regioselectivity. [Link]
Sources
- 1. This compound | 4545-18-0 | Benchchem [benchchem.com]
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- 5. louisville.edu [louisville.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nbinno.com [nbinno.com]
- 8. domochemicals.com [domochemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 12. Shapiro Reaction [organic-chemistry.org]
- 13. chemistnotes.com [chemistnotes.com]
Cyclohexanone Tosylhydrazone Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of Cyclohexanone Tosylhydrazone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond simple protocols to address the nuanced challenges and common impurities encountered during synthesis. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My final product is a sticky solid or an oil instead of a crystalline powder. What is the likely cause?
This is one of the most common issues and typically points to the presence of significant impurities that disrupt the crystal lattice formation of the desired product. The primary culprits are often the self-condensation products of cyclohexanone.
Under the acidic conditions typically used for tosylhydrazone formation, cyclohexanone can act as both a nucleophile (as its enol or enolate form) and an electrophile, leading to an aldol condensation reaction. The initial product is a β-hydroxy ketone, which readily dehydrates under acidic and heated conditions to yield α,β-unsaturated ketones. The main dimer formed is a mixture of 2-(1-cyclohexenyl)cyclohexanone and its isomer, 2-cyclohexylidenecyclohexanone.[1] These aldol adducts are oily in nature and can prevent your desired tosylhydrazone from crystallizing properly.
Immediate Action:
-
Attempt to purify a small sample via column chromatography to isolate the components and confirm their identity.
-
If aldol products are confirmed, a thorough recrystallization is necessary, though it may be challenging if the impurity concentration is high.
Q2: The NMR spectrum of my product shows complex multiplets in the δ 1.5 - 2.8 ppm region, more than expected for the cyclohexyl ring of the product. What are these signals?
While the cyclohexylidene group of the product will show signals in this region, the presence of unexpectedly complex or broad multiplets often indicates contamination with unreacted cyclohexanone and/or its self-condensation products.[2][3]
-
Unreacted Cyclohexanone: You will typically see a multiplet around δ 2.3-2.4 ppm for the four protons alpha to the carbonyl group and another multiplet around δ 1.7-1.9 ppm for the other six protons.[2][4]
-
Aldol Condensation Products (e.g., 2-(1-cyclohexenyl)cyclohexanone): These molecules are rich in aliphatic protons in various chemical environments, leading to a complex series of overlapping multiplets in the upfield region of the ¹H NMR spectrum.
The diagram below illustrates the formation of this common impurity.
Caption: Acid-catalyzed self-condensation of cyclohexanone.
Q3: My mass spectrum shows a peak at m/z 192. What is this impurity?
A peak at m/z 192 likely corresponds to cyclohexanone azine . This impurity forms when the initially formed cyclohexanone hydrazone (an intermediate in your main reaction if hydrazine is present as an impurity in tosylhydrazine, or if the tosylhydrazone hydrolyzes and reacts) reacts with a second molecule of cyclohexanone. Alternatively, two molecules of a hydrazone intermediate can condense. This is a common side product in reactions involving ketones and hydrazines.
Caption: Formation of cyclohexanone azine impurity.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate catalysis. 2. Product Loss During Workup: Product may be partially soluble in the wash solvent (e.g., cold ethanol). 3. Starting Material Quality: Degraded p-toluenesulfonylhydrazide. | 1. Monitor the reaction by TLC until the starting cyclohexanone is consumed. If the reaction stalls, a fresh drop of acid catalyst can be added. 2. Minimize the volume of cold solvent used for washing the filtered product. Ensure the wash solvent is ice-cold. 3. Use fresh p-toluenesulfonylhydrazide. It should be a white, free-flowing powder.[5] Store it in a cool, dry place, tightly sealed.[6] |
| Product Fails to Crystallize or "Oils Out" | 1. High Impurity Level: The presence of aldol products or unreacted starting materials lowers the freezing point and inhibits crystallization.[7] 2. Cooling Too Rapidly: Shock-cooling the solution can favor oil formation over crystal growth.[8] 3. Incorrect Solvent Volume: Too much solvent will keep the product in solution, while too little can cause impurities to precipitate with the product.[8] | 1. Attempt purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). If this is not feasible, attempt a slow recrystallization from a larger volume of solvent. 2. Allow the hot, filtered solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[7] 3. If oiling occurs, re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool slowly again. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[8] |
| Product has a Yellow Tint | 1. Decomposition: Minor thermal decomposition of the product or tosylhydrazide starting material.[4] 2. Carryover of Colored Impurities: Some impurities from the starting materials might be colored. | 1. Ensure the reflux temperature is not excessively high. A single recrystallization from ethanol, perhaps with a small amount of activated charcoal (used sparingly and removed by hot filtration), can often remove the color. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard method utilizing acid catalysis in ethanol.[9][10]
Materials:
-
Cyclohexanone (1.0 eq)
-
p-Toluenesulfonylhydrazide (1.05 eq)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl) (catalytic, ~1-2 drops)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohexanone, p-toluenesulfonylhydrazide, and enough ethanol to form a stirrable slurry.
-
Add one drop of concentrated HCl to the mixture.
-
Heat the mixture to reflux with vigorous stirring. The solids should dissolve upon heating.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the cyclohexanone spot is no longer visible (typically 1-3 hours).
-
Once the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature.
-
Cool the flask further in an ice-water bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Ethanol is the most common and effective solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to add the solvent portion-wise to the heated mixture to avoid using an excess.
-
If colored impurities are present, a very small amount of activated charcoal can be added to the hot solution.
-
If charcoal was used, or if there are any insoluble particulates, perform a hot gravity filtration to remove them.
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and wash with a minimal amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Data Summary: Key Compounds and Impurities
The following table provides key data for identifying the desired product and common impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key IR Signals (cm⁻¹) |
| Cyclohexanone (Starting Material) | C₆H₁₀O | 98.14 | ~2.35 (m, 4H, α-CH₂), ~1.80 (m, 6H)[2] | ~1710 (C=O stretch)[2] |
| p-Toluenesulfonylhydrazide (Starting Material) | C₇H₁₀N₂O₂S | 186.23 | ~7.8 (d, 2H), ~7.3 (d, 2H), ~2.4 (s, 3H) | ~3300 (N-H), ~1330 & ~1160 (SO₂) |
| This compound (Product) | C₁₃H₁₈N₂O₂S | 266.36 | ~7.8 (d, 2H), ~7.3 (d, 2H), ~2.4 (s, 3H), ~2.2-2.5 (m, 4H), ~1.5-1.7 (m, 6H) | ~3200 (N-H), ~1600 (C=N), ~1340 & ~1160 (SO₂) |
| 2-(1-Cyclohexenyl)cyclohexanone (Impurity) | C₁₂H₁₈O | 178.27 | ~5.4 (m, 1H, vinylic H), complex multiplets ~1.5-2.5 | ~1710 (C=O), ~1645 (C=C)[8] |
| Cyclohexanone Azine (Impurity) | C₁₂H₂₀N₂ | 192.30 | Symmetrical structure; expect multiplets for cyclohexyl protons, likely ~2.2-2.4 and ~1.5-1.7 | ~1640 (C=N) |
References
- Li, K., Bai, M., Dang, J., Qu, H., Shu, C.-M., & Liu, Y. (2024). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Journal of Thermal Analysis and Calorimetry.
- National Institute of Standards and Technology. (n.d.). 2-(1-Cyclohexenyl)cyclohexanone. In NIST Chemistry WebBook.
- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.
- Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80, 23-49.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
- Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide.
- Mettler Toledo. (n.d.).
- University of York, Department of Chemistry. (n.d.).
- BenchChem. (2025). Application Note: 1H and 13C NMR Assignment for (S)-2-Hydroxymethylcyclohexanone.
- recrystalliz
- BMRB. (n.d.).
- Wikipedia. (n.d.). p-Toluenesulfonyl hydrazide.
- Biotage. (n.d.).
- Reddit. (2022, August 5).
- Accounts of Chemical Research. (n.d.).
- ResearchGate. (2014, June 30).
- MDPI. (n.d.). (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone.
- Wiley Online Library. (n.d.).
- ACS Publications. (n.d.).
- PubChem. (n.d.). p-Toluenesulfonylhydrazide.
- Sigma-Aldrich. (n.d.). p-Toluenesulfonyl hydrazide 97%.
- ResearchGate. (n.d.).
- ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
- Organic Syntheses. (n.d.). 4.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Global Journals. (n.d.).
- DTIC. (n.d.).
- ChemicalBook. (n.d.). Cyclohexanone(108-94-1) 13C NMR spectrum.
- University of Rochester, Department of Chemistry. (n.d.).
- ChemicalBook. (n.d.). Cyclohexanone(108-94-1) 1H NMR spectrum.
- Wikipedia. (n.d.). Tosylhydrazone.
- Pharmaffiliates. (n.d.). CAS No : 1576-35-8 | Product Name : p-Toluenesulfonyl Hydrazide.
- Wikimedia Commons. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]
- 3. bmse000405 Cyclohexanone at BMRB [bmrb.io]
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- 5. pharmaffiliates.com [pharmaffiliates.com]
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- 8. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) [hmdb.ca]
Navigating Olefin Synthesis: A Technical Guide to the Bamford-Stevens and Shapiro Reactions
An Exclusive Technical Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for two powerful olefination reactions: the Bamford-Stevens and the Shapiro reaction. This guide is designed to provide you, the practicing scientist, with in-depth, actionable insights into the nuances of these transformations, focusing specifically on how the critical choice of base dictates the reaction's outcome. Moving beyond simple protocols, we delve into the mechanistic underpinnings to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Bamford-Stevens and the Shapiro reaction?
At their core, both reactions convert ketones or aldehydes into alkenes via a tosylhydrazone intermediate. The critical distinction lies in the base and solvent system employed, which in turn dictates the reactive intermediate and the regiochemical outcome.[1]
-
Bamford-Stevens Reaction: Typically utilizes bases like sodium methoxide (NaOMe), sodium hydride (NaH), or other alkali metal alkoxides in protic solvents (e.g., ethylene glycol) or aprotic solvents under thermal conditions.[2][3][4] This reaction generally favors the formation of the more substituted, thermodynamically stable alkene (Zaitsev product).[2][4][5]
-
Shapiro Reaction: Employs at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi) or methyllithium (MeLi), in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[6][7][8] This reaction is known for producing the less substituted, kinetically favored alkene (Hofmann product).[4][5][6]
Q2: Why do these reactions give different regioisomeric products?
The divergence in product outcome stems from the different mechanistic pathways dictated by the base and solvent.
-
Bamford-Stevens Mechanism: In protic solvents, the reaction proceeds through a diazo intermediate that gets protonated to form a diazonium ion. Loss of nitrogen gas (N₂) generates a carbocation intermediate, which then eliminates a proton to form the more stable, highly substituted alkene.[2][4][9][10][11] In aprotic solvents, the diazo compound decomposes to a carbene, which can also lead to the thermodynamic product.[2][4][10][11]
-
Shapiro Reaction Mechanism: The use of two equivalents of a strong organolithium base leads to a double deprotonation of the tosylhydrazone, first at the nitrogen and then at the less sterically hindered α-carbon.[6][8] This generates a dianion that collapses, losing the tosyl group and nitrogen gas, to form a vinyllithium intermediate.[6][7][8] Quenching this intermediate with a proton source yields the less substituted alkene.[7][8]
Q3: Can I use a Shapiro reaction to synthesize a trisubstituted alkene?
Yes, the Shapiro reaction is a versatile tool for creating substituted alkenes. The vinyllithium intermediate formed can be trapped with various electrophiles, not just a proton source.[6][8] This allows for the synthesis of a wide array of di-, tri-, and even tetrasubstituted alkenes.[12] For example, reacting the vinyllithium species with an alkyl halide will result in a more substituted alkene.[7]
Troubleshooting Guide
Here we address common issues encountered during these reactions and provide practical solutions.
Problem 1: Low or no yield of the desired alkene in a Shapiro reaction.
-
Possible Cause 1: Insufficient Base. The Shapiro reaction requires at least two full equivalents of a strong organolithium base.[7] One equivalent is consumed in deprotonating the N-H of the tosylhydrazone, and the second is needed to deprotonate the α-carbon.
-
Solution: Ensure you are using a minimum of two equivalents of a high-quality, recently titrated organolithium reagent. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents).
-
-
Possible Cause 2: Poor Quality of Tosylhydrazone. The starting tosylhydrazone must be pure and dry. Impurities can interfere with the reaction.
-
Solution: Purify the tosylhydrazone by recrystallization before use. Ensure it is thoroughly dried under vacuum.
-
-
Possible Cause 3: Inactive Organolithium Reagent. Organolithium reagents are highly reactive and can degrade upon storage or exposure to air and moisture.
-
Solution: Use a freshly opened bottle of the organolithium reagent or titrate your existing stock to determine its exact molarity before use.
-
Problem 2: Formation of the undesired regioisomer.
-
Possible Cause: Incorrect Reaction Conditions. You may be inadvertently running the reaction under conditions that favor the alternative pathway.
-
Solution: To favor the kinetic (less substituted) product, strictly adhere to Shapiro conditions: at least two equivalents of an organolithium base in a dry, aprotic solvent at low temperature (typically -78 °C to start).[6] To favor the thermodynamic (more substituted) product, use Bamford-Stevens conditions: a weaker base like an alkoxide in a protic solvent, often with heating.[4][9]
-
Problem 3: A complex mixture of products is obtained in a Bamford-Stevens reaction.
-
Possible Cause: Carbocation Rearrangements. When using protic solvents in the Bamford-Stevens reaction, the intermediate carbocation can undergo rearrangements, such as Wagner-Meerwein shifts, leading to a mixture of alkene isomers.[4]
Experimental Protocols
Protocol 1: Shapiro Reaction for the Synthesis of a Less Substituted Alkene
This protocol details the formation of 1-methylcyclohexene from 2-methylcyclohexanone.
Step 1: Formation of the Tosylhydrazone
-
To a solution of 2-methylcyclohexanone (1.0 eq) in THF, add p-toluenesulfonhydrazide (1.0 eq).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PPTS), and stir the mixture at room temperature for 12 hours.[14]
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylhydrazone.[14] This is often used in the next step without further purification.
Step 2: Shapiro Olefination
-
Dissolve the crude tosylhydrazone in dry THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.5 M solution of n-BuLi in hexanes (2.1 eq) via syringe.
-
Allow the reaction to stir for 5 hours, gradually warming to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by silica gel chromatography.
Protocol 2: Bamford-Stevens Reaction for the Synthesis of a More Substituted Alkene
This protocol describes the synthesis of the more substituted alkene from a tosylhydrazone using sodium methoxide.
Step 1: Formation of the Tosylhydrazone
-
Follow Step 1 from the Shapiro Reaction protocol.
Step 2: Bamford-Stevens Olefination
-
Suspend the tosylhydrazone in a protic solvent like ethylene glycol.
-
Add a strong base such as sodium methoxide (NaOMe) (typically 1.1-1.5 eq).
-
Heat the reaction mixture, often to reflux, and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by distillation or chromatography to isolate the more substituted alkene.
Data Summary
| Feature | Bamford-Stevens Reaction | Shapiro Reaction |
| Typical Base | NaOMe, NaH, LiH, NaNH₂[2][3][4] | n-BuLi, MeLi (≥ 2 equivalents)[7][8] |
| Solvent | Protic (e.g., ethylene glycol) or Aprotic[4][9] | Aprotic (e.g., THF, ether)[6] |
| Intermediate | Carbocation (protic) or Carbene (aprotic)[2][4][11] | Vinyllithium[6][8] |
| Product | More substituted alkene (Thermodynamic)[2][4][5] | Less substituted alkene (Kinetic)[4][5] |
Mechanistic Diagrams
Caption: Divergent pathways of the Bamford-Stevens and Shapiro reactions.
Caption: A troubleshooting decision tree for low-yield reactions.
References
- Bamford–Stevens reaction - Grokipedia.
- Shapiro reaction - Grokipedia.
- Bamford–Stevens reaction - Wikipedia.
- Shapiro reaction - Wikipedia.
- Shapiro Reaction - Alfa Chemistry.
- Bamford-Stevens Reaction - J&K Scientific LLC.
- Shapiro Reaction - Organic Chemistry Portal.
- Simple Understanding on Bamford Steven Reaction - Unacademy.
- BAMFORD STEVENS REACTION | EXPLANATION - AdiChemistry.
- Bamford–Stevens Reaction Mechanism and Applications - Chemistry Notes.
- Shapiro and Bamford-Stevens reactions – revisited - Arkivoc.
- Bamford-Stevens Reaction - Organic Chemistry Portal.
- Bamford-Stevens reaction - chemeurope.com.
- (PDF) Preparation of vinyllithium - ResearchGate.
- Bamford-Stevens Reaction - Alfa Chemistry.
- Shapiro Olefination | NROChemistry.
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Simple Understanding on Bamford Steven Reaction [unacademy.com]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 11. Bamford-Stevens_reaction [chemeurope.com]
- 12. researchgate.net [researchgate.net]
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- 14. Shapiro Olefination | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to Cyclohexanone, Acetone, and Camphor Tosylhydrazones: Reactivity and Synthetic Utility
In the landscape of modern organic synthesis, tosylhydrazones stand out as exceptionally versatile intermediates. Their ability to serve as stable, solid precursors for the in situ generation of reactive diazo compounds and carbenes has cemented their role in a myriad of transformations, from classic olefination reactions to sophisticated transition-metal-catalyzed cross-couplings.[1][2][3] This guide provides an in-depth comparison of three commonly employed tosylhydrazones derived from simple ketones: cyclohexanone, acetone, and camphor. Through an examination of their synthesis, reactivity in key transformations, and unique applications, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal reagent for their synthetic challenges.
Synthesis of Tosylhydrazones: A Foundational Protocol
The formation of a tosylhydrazone is a robust and generally high-yielding condensation reaction between a carbonyl compound and p-toluenesulfonylhydrazide (tosylhydrazine).[2][4] The reaction proceeds via nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the hydrazone.[2] While the fundamental mechanism is consistent, the choice of ketone can influence reaction kinetics and purification strategies.
Experimental Protocol: Synthesis of Cyclohexanone Tosylhydrazone
This protocol outlines a standard procedure for the synthesis of this compound, a method readily adaptable for acetone and camphor.
Materials:
-
Cyclohexanone
-
p-Toluenesulfonylhydrazide
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add p-toluenesulfonylhydrazide (1.0 eq) and cyclohexanone (1.05 eq).
-
Add 95% ethanol to dissolve the solids, creating an approximately 0.5 M solution.
-
Add a single drop of concentrated hydrochloric acid to catalyze the reaction.
-
Heat the solution to reflux and maintain for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the colorless, crystalline solid by suction filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
Discussion of Alternatives:
-
Acetone Tosylhydrazone: The synthesis follows a similar procedure. However, due to the high volatility of acetone (boiling point 56°C), the reaction is typically run at a lower temperature or by using a significant excess of acetone which also acts as the solvent.[5]
-
Camphor Tosylhydrazone: This synthesis is also analogous, often performed in refluxing ethanol with acid catalysis, yielding the product as a stable, crystalline solid.[4][6]
A recent advancement for this type of synthesis is the use of solvent-free mechanochemical grinding, which can significantly reduce reaction times to mere minutes and offers a greener alternative to traditional solvent-based methods.[7][8]
References
- 1. This compound | 4545-18-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 5. batongchemical.com [batongchemical.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy this compound (EVT-309559) | 4545-18-0 [evitachem.com]
- 8. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of Cyclohexanone Tosylhydrazone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Synthesis, The Imperative of Structural Verification
In the landscape of modern organic synthesis, N-tosylhydrazones are indispensable synthons. They serve as stable, crystalline precursors to highly reactive diazo compounds and carbenes, pivotal for constructing complex molecular architectures through reactions like the Bamford-Stevens and Shapiro transformations.[1][2] Cyclohexanone tosylhydrazone, in particular, is a frequently used reagent for generating the cyclohexylidene carbene, a building block in various cycloaddition and insertion reactions.[1]
The successful synthesis of this crucial intermediate, typically via the condensation of cyclohexanone and p-toluenesulfonylhydrazine, is only the first step.[3][4] Unambiguous confirmation of its covalent structure is paramount to ensure the integrity of subsequent, often complex and costly, synthetic steps. Assuming a successful reaction without rigorous analytical confirmation is a significant risk, potentially leading to ambiguous results, failed reactions, and loss of valuable materials.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this compound (C₁₃H₁₈N₂O₂S, M.W. 266.36 g/mol ).[3][5] We will move beyond a simple recitation of data, delving into the causality behind experimental choices, the interpretation of spectral data, and how these methods synergize to provide a self-validating analytical workflow.
The Target Molecule: this compound
A clear understanding of the target structure is the foundation of any spectroscopic analysis. The molecule incorporates several key features: a cyclohexylidene ring, a C=N imine bond, an N-N bond, a sulfonamide nitrogen (N-H), and a p-toluenesulfonyl (tosyl) group. Each of these components will produce a characteristic signature in the spectroscopic data we will explore.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Data Interpretation: The primary goal is to find the molecular ion peak (or [M+H]⁺) that matches the calculated mass of C₁₃H₁₈N₂O₂S. [1]This confirms the elemental composition. The fragmentation pattern, showing characteristic losses such as the tosyl group (m/z 155) or the formation of the tropylium ion (m/z 91), provides a second layer of structural confirmation that is consistent with the proposed connectivity. [6]
Comparative Summary and Workflow
No single technique tells the whole story. The true power of spectroscopic analysis lies in the synergy between methods. NMR defines the precise carbon-hydrogen framework, IR confirms the presence and absence of key functional groups, and MS locks in the molecular weight and formula.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H NMR | H-H connectivity, chemical environments, stoichiometry | Highest resolution structural detail, quantitative. | Requires soluble sample, can be complex to interpret fully. |
| ¹³C NMR | Unique carbon environments, functional group types | Confirms carbon skeleton, definitive for C=N vs C=O. | Lower sensitivity, longer acquisition times. |
| IR | Presence of functional groups (N-H, C=N, S=O) | Fast, inexpensive, excellent for reaction monitoring (e.g., loss of C=O). | Provides no connectivity data, fingerprint region can be ambiguous. |
| MS | Molecular weight, elemental formula (HRMS) | Extremely sensitive, provides definitive molecular formula. | Provides little direct connectivity information without tandem MS/MS. |
This leads to a self-validating workflow for any researcher synthesizing this compound.
Caption: A self-validating workflow for the synthesis and structural confirmation.
Conclusion
The structural confirmation of this compound is not a matter of preference for one analytical technique over another; it is a case study in the necessity of a multi-faceted approach. While a quick IR spectrum can suggest a successful reaction by showing the disappearance of the ketone C=O band, it cannot reveal subtle structural isomers or unexpected side products. Conversely, while high-resolution mass spectrometry can provide an exact molecular formula, it does not define the arrangement of those atoms.
Only by integrating the precise connectivity map from ¹H and ¹³C NMR, the functional group checklist from IR, and the definitive molecular weight from MS can a researcher be fully confident in the identity and purity of their material. Adhering to this comprehensive, self-validating workflow ensures the scientific integrity of the research and paves the way for success in subsequent synthetic applications.
References
-
Despaigne, A. A., et al. (2016). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra data (cm) of the hydrazones and their mixed metal (II) complexes. Retrieved from [Link]
-
Matiyenko, Y., et al. (2020). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. MDPI. Retrieved from [Link]
-
Ye, M., et al. (2018). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. PubMed Central. Retrieved from [Link]
-
Al-Abcha, F., et al. (2012). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. National Institutes of Health. Retrieved from [Link]
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Chamberlin, A. R., et al. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. PubMed Central. Retrieved from [Link]
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Chamberlin, A. R., et al. (2011). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. PubMed. Retrieved from [Link]
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Stefańska, J., et al. (2021). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed Central. Retrieved from [Link]
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University of California, Davis. (n.d.). The features of IR spectrum. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Retrieved from [Link]
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University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Cyclohexanone Tosylhydrazone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cyclohexanone Tosylhydrazone in Modern Synthesis
In the landscape of synthetic organic chemistry, the reliable generation of reactive intermediates is paramount. This compound stands out as a critical synthon, valued for its stability and role as a solid, weighable precursor to highly reactive species like diazocyclohexane and the corresponding cyclohexylidene carbene.[1][2] This utility is most notably harnessed in the Bamford-Stevens and Shapiro reactions, which provide powerful pathways for alkene synthesis and other carbon-carbon bond-forming transformations.[3][4][5]
The synthesis of this compound is typically a straightforward condensation reaction between cyclohexanone and p-toluenesulfonyl hydrazide.[1][6] However, the subsequent reactivity and the success of complex multi-step syntheses are critically dependent on the purity of this starting material. The presence of unreacted starting materials or side products can lead to unpredictable reaction outcomes, reduced yields, and complex purification challenges downstream.
This guide provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond a simple checklist of techniques, instead focusing on the causality behind experimental choices and establishing a self-validating system through orthogonal analytical methods. Furthermore, we will compare the utility of the tosylhydrazone route for generating reactive intermediates against alternative methods, providing the necessary context for informed decision-making in your research.
Synthesis and Purification: Establishing a Quality Baseline
The foundational step in any validation process is a robust and well-understood synthetic protocol. The goal is to maximize the formation of the desired product while minimizing impurities from the outset.
Experimental Protocol: Synthesis of this compound
This protocol is a classical and reliable method for laboratory-scale synthesis.[6]
-
Reagent Preparation: Dissolve p-toluenesulfonyl hydrazide (1.0 eq) in hot ethanol (approx. 2.5 mL per gram of hydrazide).
-
Reaction Initiation: To the hot solution, add cyclohexanone (0.9 eq) in a single portion. An acidic catalyst, such as a few drops of concentrated HCl, can be added to accelerate the condensation, though it is often not strictly necessary.
-
Precipitation: Add a small amount of water (approx. 0.2 mL per gram of hydrazide) and allow the mixture to cool to room temperature. The product will begin to precipitate as a white solid.[6]
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then to 0 °C in an ice bath. Collect the purified crystalline product by vacuum filtration.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Causality Corner: Why recrystallize from ethanol? The principle of recrystallization relies on differences in solubility. This compound is significantly more soluble in hot ethanol than in cold ethanol. Conversely, key potential impurities, such as unreacted p-toluenesulfonyl hydrazide, have different solubility profiles, allowing for their separation as the desired product crystallizes out of the cooling solution. The slow cooling process is crucial for the formation of a pure crystal lattice, excluding impurities.
A Note on Green Chemistry: Modern approaches, such as solvent-free mechanochemical grinding of the two solid reactants, can achieve complete conversion in minutes with high purity, eliminating the need for solvents and heat.[2][7]
The Core of Validation: A Multi-Technique, Orthogonal Approach
No single analytical technique can definitively confirm both the identity and purity of a compound. A robust validation relies on an orthogonal approach, where each method provides a different and complementary piece of structural or purity information. An impurity missed by one technique is likely to be caught by another.
Workflow for Synthesis and Purity Validation
Caption: Workflow from synthesis to multi-technique purity validation.
Melting Point Analysis
-
Principle: A pure crystalline solid exhibits a sharp and characteristic melting point range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This is one of the oldest and most reliable indicators of purity.
-
Experimental Protocol:
-
Load a small amount of the finely powdered, dry sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
-
Expected Result: Pure this compound should exhibit a sharp melting point in the range of 161-162 °C .[7][8] A range greater than 2 °C or a depressed value suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides the most detailed structural map of a molecule by probing the magnetic environments of atomic nuclei (typically ¹H and ¹³C). It confirms the connectivity of the carbon skeleton and the placement of protons, providing definitive structural proof and revealing the presence of soluble impurities.
-
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer.
-
-
Expected Results:
-
¹H NMR: Key signals include the N-H proton (often a broad singlet), aromatic protons of the tosyl group (two doublets in the ~δ 7.3-7.9 ppm region), the cyclohexylidene protons (multiplets in the aliphatic region, ~δ 1.2–2.5 ppm), and a sharp singlet for the tosyl methyl group (~δ 2.4 ppm).[1] The absence of a sharp singlet around δ 2.3 ppm for cyclohexanone protons is a key indicator of purity.
-
¹³C NMR: The spectrum should show the correct number of unique carbon signals. For the symmetric this compound, one expects signals for the C=N carbon (~δ 160-170 ppm), four distinct aromatic carbons, three distinct aliphatic carbons from the cyclohexane ring, and one methyl carbon.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites bond vibrations. It is an excellent tool for confirming the successful conversion of the starting materials' functional groups into those of the product.
-
Experimental Protocol:
-
Acquire a background spectrum of the empty spectrometer.
-
Place a small amount of the solid sample on the crystal of an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Acquire the sample spectrum.
-
-
Expected Results: The spectrum should confirm the formation of the tosylhydrazone and the absence of the starting ketone.
-
Presence of: A sharp N-H stretch (~3250–3350 cm⁻¹), a C=N imine stretch (~1600–1650 cm⁻¹), and strong S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹).[1]
-
Absence of: A strong, sharp C=O carbonyl stretch from unreacted cyclohexanone, which would appear around 1710-1715 cm⁻¹ .[10][11] This absence is a critical marker of purity.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound. This provides a fundamental check on the identity of the synthesized product.
-
Experimental Protocol:
-
Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
-
Expected Result: The spectrum should show a prominent ion corresponding to the molecular weight of this compound (C₁₃H₁₈N₂O₂S), which is 266.36 g/mol .[1][7][8] Depending on the ionization method, this will be observed as the protonated molecule [M+H]⁺ at m/z 267.1 or a sodium adduct [M+Na]⁺ at m/z 289.1.
Summary of Analytical Data for Pure this compound
| Analytical Technique | Parameter | Expected Result for Pure Product | Sign of Impurity |
| Melting Point | Melting Range | Sharp, 161-162 °C[7][8] | Broad (>2 °C) and/or depressed range |
| ¹H NMR | Key Signals (CDCl₃) | δ ~7.8 (d), ~7.3 (d), ~2.4 (s), plus aliphatic multiplets[1] | Peaks for cyclohexanone or tosylhydrazine |
| ¹³C NMR | Key Signals (CDCl₃) | C=N signal, 4 aromatic, 3 aliphatic, 1 methyl | Extraneous carbon signals |
| FTIR | Key Stretches | N-H (~3300 cm⁻¹), C=N (~1640 cm⁻¹), S=O (~1350, 1160 cm⁻¹)[1] | Strong C=O stretch (~1715 cm⁻¹)[10][11] |
| Mass Spec. (ESI+) | Molecular Ion | [M+H]⁺ at m/z 267.1 | Signals for lower or higher MW species |
Comparison Guide: The Tosylhydrazone Route vs. Diazomethane Alternatives
The primary synthetic value of this compound is its role as a safe and manageable precursor to diazocyclohexane. This positions it as a key alternative to using diazomethane itself, a notoriously hazardous reagent.
Pathways to Diazo Compounds/Carbenes from Ketones
Caption: Comparison of tosylhydrazone vs. direct diazomethane routes.
| Feature | Tosylhydrazone Route (Shapiro/Bamford-Stevens) | Direct Diazomethane/Surrogate Route |
| Precursor State | Stable, crystalline, weighable solid.[1] | Highly toxic, explosive, and carcinogenic gas (CH₂N₂).[12][13] |
| Handling & Safety | Standard laboratory precautions. Low risk. | Requires specialized, non-ground glass joints, blast shields, and extreme caution. High risk of explosion and severe toxicity.[12][14] |
| Generation | In situ generation of the diazo species using common bases (e.g., NaH, BuLi).[1][5] | Requires in situ generation from hazardous precursors like Diazald® using strong base and often distillation.[12][14] |
| Reaction Conditions | Can require strong bases (e.g., 2 eq. of alkyllithium for Shapiro) or elevated temperatures.[1][5] | Reactions are often performed at low temperatures, but the generation process is hazardous. |
| Byproducts | Generates a stoichiometric amount of toluenesulfinate salt waste. | Primarily generates N₂, which is non-polluting but can cause pressure buildup. |
| Versatility | Excellent for converting aldehydes and ketones into alkenes and for carbene-mediated reactions. | Diazomethane is a versatile methylating agent and C1 building block for cyclopropanations and homologations.[13] |
Expert Analysis: The choice between these methods is fundamentally a risk-benefit analysis. For transformations where a diazoalkane is generated from a ketone or aldehyde, the tosylhydrazone route is unequivocally the safer and more practical choice for the vast majority of laboratory settings. The precursor is stable, easy to handle, and the generation of the reactive species in situ avoids the need to handle diazomethane directly. While direct diazomethane offers broader reactivity (e.g., as a methylating agent), its extreme hazards necessitate specialized expertise and equipment that are often unwarranted when a safer alternative like the tosylhydrazone pathway exists for the desired transformation.
Conclusion
Validating the purity of synthesized this compound is not a perfunctory step but a critical prerequisite for its successful application in synthesis. By employing an orthogonal analytical workflow encompassing melting point, NMR, FTIR, and mass spectrometry, researchers can build a comprehensive and trustworthy profile of their material. This guide has detailed the necessary protocols and, crucially, the scientific reasoning behind them.
Furthermore, when viewed in the context of its synthetic applications, this compound proves to be more than just an intermediate; it represents a strategic choice for safety and practicality. It provides a reliable and manageable gateway to the powerful chemistry of diazo compounds and carbenes, circumventing the significant hazards associated with reagents like diazomethane. For the modern researcher, this combination of synthetic utility and inherent safety makes it an indispensable tool in the chemical arsenal.
References
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American Chemical Society. (2023). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone. Retrieved from [Link]
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Jiang, B., et al. (2018). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistrySelect. Retrieved from [Link]
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Al-Youbi, A. O., et al. (2012). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]
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A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). ChemAnalyst. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexanone - the NIST WebBook. Retrieved from [Link]
-
Gutierrez, O., et al. (2019). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Bamford–Stevens reaction. Retrieved from [Link]
-
Zhang, W., et al. (2021). Continuous synthesis and transformation of diazomethane. E3S Web of Conferences. Retrieved from [Link]
-
Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
-
Chegg.com. (n.d.). How many absorptions would you expect to observe in the ¹³C NMR spectra of the following compounds? (f) Cyclohexanone. Retrieved from [Link]
-
Reddit. (n.d.). Diazomethane and alternatives. r/Chempros. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alkene Synthesis: Shapiro vs. Bamford-Stevens Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
In the vast toolkit of synthetic organic chemistry, the conversion of ketones and aldehydes into alkenes is a fundamental transformation. Among the various methods available, the decomposition of N-tosylhydrazones offers a powerful and versatile strategy. Two prominent name reactions in this category, the Shapiro reaction and the Bamford-Stevens reaction, both utilize tosylhydrazone substrates but diverge significantly in their mechanistic pathways, reaction conditions, and, most critically, their regiochemical outcomes. This guide provides an in-depth comparative analysis of these two reactions, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal method for their specific synthetic challenges.
At the Crossroads of Mechanism: Vinyllithium vs. Carbene/Carbocation Intermediates
The fundamental distinction between the Shapiro and Bamford-Stevens reactions lies in the nature of the key reactive intermediate generated. This difference is a direct consequence of the choice of base and reaction conditions, which dictates the regioselectivity of the olefin product.
The Shapiro Reaction: A Tale of Two Protons and a Vinyllithium
Discovered by Robert H. Shapiro in 1967, this reaction employs at least two equivalents of a strong organolithium base (e.g., n-butyllithium or methyllithium) in an aprotic solvent.[1][2] The causality behind using two equivalents is paramount: the first equivalent deprotonates the more acidic N-H of the hydrazone, while the second, stronger base is required to abstract a less acidic α-proton from the carbon backbone.[3] This second deprotonation is the regiochemistry-determining step. It occurs preferentially at the less sterically hindered α-position, leading to a dianion intermediate.[2] This dianion then collapses, eliminating the stable p-toluenesulfinate anion and a molecule of nitrogen gas, to generate a vinyllithium species.[3] This vinyllithium intermediate is then typically quenched with a proton source, such as water, to yield the final alkene.[2] The key takeaway is that the Shapiro reaction is under kinetic control, forming the less substituted (Hofmann-type) alkene as the major product.[4]
The Bamford-Stevens Reaction: A Fork in the Road
First reported by William Randall Bamford and Thomas Stevens Stevens in 1952, this reaction uses a wider variety of strong bases, such as sodium methoxide (NaOMe), sodium hydride (NaH), or other alkali metal alkoxides, and the outcome is highly dependent on the solvent.[5][6]
-
In protic solvents (e.g., ethylene glycol) , the initially formed diazo compound is protonated, leading to a diazonium ion which then loses nitrogen to form a carbocation intermediate.[1][7] This carbocation will then eliminate a proton to form the most stable, highly substituted (Zaitsev-type) alkene. This pathway is under thermodynamic control.[5]
-
In aprotic solvents , the diazo compound decomposes to form a carbene intermediate.[1] This carbene then undergoes a 1,2-hydride or alkyl shift to form the alkene. While this can also lead to the thermodynamic product, rearrangements are possible, which can complicate the product mixture.[8]
The critical distinction from the Shapiro reaction is the use of bases that are typically not strong enough to efficiently deprotonate the α-carbon, thus leading to the diazo/carbocation/carbene pathway instead of the vinyllithium route.[9]
Head-to-Head: A Data-Driven Comparison
The divergent mechanistic pathways lead to predictable and experimentally verifiable differences in product distribution. The choice between the two reactions often comes down to the desired regiochemical outcome.
Case Study: 2-Methylcyclohexanone Tosylhydrazone
A classic example illustrating the regiochemical divergence is the reaction of 2-methylthis compound.[5]
-
The Shapiro reaction conditions (n-BuLi in an aprotic solvent) lead to the kinetic deprotonation at the less hindered methylene (C6) position, yielding 3-methylcyclohexene as the major product.
-
The Bamford-Stevens reaction (e.g., NaOMe in ethylene glycol) promotes the formation of the more thermodynamically stable trisubstituted double bond, yielding 1-methylcyclohexene as the major product.[5]
| Reaction | Substrate | Major Product | Product Type |
| Shapiro | 2-Methylthis compound | 3-Methylcyclohexene | Kinetic (Less Substituted) |
| Bamford-Stevens | 2-Methylthis compound | 1-Methylcyclohexene | Thermodynamic (More Substituted) |
Case Study: Camphor Tosylhydrazone
Camphor provides another excellent substrate for comparison, as its rigid bicyclic structure limits potential side reactions.
-
The Shapiro reaction on camphor tosylhydrazone reliably produces 2-bornene (also known as camphene), the less substituted alkene, in high yield.[10]
-
The Bamford-Stevens reaction under aprotic conditions (NaH in diglyme) leads to a mixture of camphene and tricyclene, the latter arising from a carbene insertion reaction. The ratio of these products can be influenced by base concentration and solvent polarity.[11]
Experimental Protocols
To ensure reproducibility and success, adherence to detailed experimental protocols is crucial. The following are representative procedures for the preparation of the tosylhydrazone starting material and the subsequent Shapiro and Bamford-Stevens reactions.
Preparation of a Representative Tosylhydrazone (Camphor Tosylhydrazone)
This procedure is adapted from Organic Syntheses.[10]
-
Reaction Setup: To a 1-liter round-bottomed flask, add p-toluenesulfonylhydrazide (44 g, 0.24 mol), camphor (31.6 g, 0.208 mol), and 300 mL of 95% ethanol.
-
Acid Catalysis: Add 1 mL of concentrated hydrochloric acid, fit the flask with a reflux condenser, and heat the solution under reflux for 2 hours.
-
Crystallization and Isolation: Cool the resulting solution in an ice bath. The product will crystallize as colorless needles.
-
Workup: Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and air-dry to yield the camphor tosylhydrazone.
Shapiro Reaction Protocol (Synthesis of 2-Bornene)
This procedure is a summary of the detailed protocol found in Organic Syntheses, Coll. Vol. 6, p.172 (1988).[10]
-
Reaction Setup: In a dry, 1-liter, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, charge camphor tosylhydrazone (32 g, 0.10 mol) and 400 mL of dry diethyl ether.
-
Base Addition: Cool the flask in a water bath (20–25 °C). Add 150 mL of 1.6 M methyllithium in ether (0.24 mol) dropwise over 1 hour.
-
Reaction: Stir the yellow-orange solution for 8–9 hours at room temperature. A precipitate of lithium p-toluenesulfinate will form.
-
Quenching: Carefully add a small amount of water to quench any excess methyllithium, followed by an additional 200 mL of water.
-
Extraction: Separate the layers. Wash the organic phase with four 250-mL portions of water. Extract the combined aqueous layers twice with 100-mL portions of ether.
-
Drying and Solvent Exchange: Combine the ethereal extracts and dry over anhydrous sodium sulfate. To ensure complete removal of ether, which can complicate purification, add 100 mL of pentane and reduce the volume by distillation. Repeat this process two more times.
-
Purification: The final pentane solution of 2-bornene can be purified by chromatography. The reported yield for 3-methylcyclohexene from the corresponding tosylhydrazone is 98% by GC analysis.[10]
Bamford-Stevens Reaction Protocol (General Procedure)
This is a representative protic-solvent procedure based on the original work of Bamford and Stevens.[12]
-
Base Preparation: In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 eq.) in anhydrous ethylene glycol with gentle heating to prepare a solution of sodium glycolate.
-
Reaction Setup: Once the sodium has completely reacted and the solution has cooled, add the tosylhydrazone (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 160-180 °C) and monitor the reaction by TLC or GC until the starting material is consumed. Vigorous evolution of nitrogen gas should be observed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a nonpolar organic solvent (e.g., pentane or diethyl ether).
-
Extraction: Extract the aqueous layer several times with the organic solvent.
-
Drying and Purification: Combine the organic extracts, wash with water and then brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude alkene can then be purified by distillation or column chromatography.
Decision Framework: Choosing the Right Reaction
The choice between the Shapiro and Bamford-Stevens reaction is primarily dictated by the desired regiochemical outcome.
References
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- 7. chemistnotes.com [chemistnotes.com]
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- 12. Simple Understanding on Bamford Steven Reaction [unacademy.com]
A Senior Application Scientist's Guide to Characterizing Tosylhydrazone Derivatives
Introduction: Tosylhydrazones have emerged as remarkably versatile intermediates in modern organic synthesis, prized for their ability to generate diazo compounds and carbenes under mild conditions.[1][2] Their application spans a wide array of synthetic transformations, including the construction of complex carbon-carbon and carbon-heteroatom bonds.[1] Given their pivotal role as precursors, the unambiguous characterization of tosylhydrazone derivatives is not merely a procedural formality but a critical prerequisite for ensuring the success, reproducibility, and safety of subsequent synthetic steps. This guide provides an in-depth comparison of the primary analytical methods employed for this purpose, offering field-proven insights into their application, interpretation, and relative merits.
Section 1: The Core Techniques for Structural Elucidation and Purity Assessment
The comprehensive characterization of a newly synthesized tosylhydrazone relies on a synergistic combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle. While Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular framework and Mass Spectrometry (MS) provides the molecular weight, chromatographic methods like HPLC are indispensable for assessing purity. For definitive three-dimensional structure confirmation, particularly for complex molecules or when stereochemistry is , X-ray Crystallography is the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules, and tosylhydrazones are no exception. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expertise & Experience: Why NMR is the First Line of Analysis
Upon synthesizing a tosylhydrazone, NMR is the initial and most informative step. It provides a detailed fingerprint of the molecule, confirming the successful condensation of the tosylhydrazide with the parent carbonyl compound. Key diagnostic signals allow for rapid confirmation of the desired structure.
Key Diagnostic Signals in ¹H NMR:
-
N-H Proton: A characteristic singlet is typically observed in the downfield region, often between δ 11.4 and 11.6 ppm in DMSO-d₆.[1] This signal is due to the acidic nature of the proton attached to the sulfonamide nitrogen. Its presence is a strong indicator of tosylhydrazone formation.
-
CH=N Proton: For tosylhydrazones derived from aldehydes, the azomethine proton (CH=N) appears as a singlet, typically in the range of δ 8.1 to 8.5 ppm.[1]
-
Aromatic Protons: The protons on the tosyl group's aromatic ring usually appear as two distinct doublets around δ 7.4 and 7.8 ppm, characteristic of a para-substituted benzene ring.[1] Protons from other aromatic moieties in the molecule will also appear in the δ 7-8 ppm region.[3]
-
Methyl Protons (Tosyl Group): A sharp singlet integrating to three protons is found in the upfield region, typically around δ 2.3-2.4 ppm.[1]
Key Diagnostic Signals in ¹³C NMR:
-
C=N Carbon: The carbon of the azomethine group is a key diagnostic peak, often appearing in the range of δ 146-148 ppm.[1]
-
Tosyl Group Carbons: The aromatic carbons of the tosyl group and the methyl carbon (around δ 21.5 ppm) are readily identifiable.[1]
Experimental Protocol: ¹H NMR of a Tosylhydrazone Derivative
-
Sample Preparation: Accurately weigh 5-10 mg of the purified tosylhydrazone derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to solubilize a wide range of tosylhydrazones and for preventing the exchange of the acidic N-H proton.
-
Homogenization: Gently shake or vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment on a 400 MHz spectrometer may take a few minutes.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Composition
Mass spectrometry is a destructive analytical technique that provides the exact mass of the molecule, which is crucial for confirming its elemental composition.
Expertise & Experience: Choosing the Right Ionization Technique
For tosylhydrazones, Electrospray Ionization (ESI) is a highly effective "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1] This allows for the unambiguous determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, enabling the determination of the elemental formula and distinguishing between compounds with the same nominal mass.
Fragmentation Patterns: While soft ionization is preferred for determining the molecular ion, fragmentation patterns, often induced via collision-induced dissociation (CID) in tandem MS experiments, can provide valuable structural information.[4][5] Common fragmentation pathways for tosylhydrazones involve cleavage of the N-S bond or the N-N bond.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the tosylhydrazone derivative (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the [M+H]⁺ ion is used to confirm the molecular weight.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.
Key Diagnostic Absorptions:
-
N-H Stretch: A vibration appearing in the range of 3150-3300 cm⁻¹ is indicative of the N-H bond.[1][3]
-
C=N Stretch: The stretching of the carbon-nitrogen double bond (azomethine group) typically results in a medium to strong absorption band around 1590-1600 cm⁻¹.[1][3][6]
-
S=O Stretch: The sulfonyl group (SO₂) gives rise to two strong, characteristic stretching bands, typically around 1320-1360 cm⁻¹ (asymmetric) and 1160-1170 cm⁻¹ (symmetric).[1]
Expertise & Experience: A Quick Check for Reaction Completion
While NMR provides more detailed structural information, IR spectroscopy is an excellent tool for quickly confirming the formation of the C=N bond and the presence of the key N-H and SO₂ functionalities, often used to monitor the progress of the synthesis reaction.[7]
Section 2: Advanced and Complementary Techniques
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the cornerstone for assessing the purity of synthesized compounds. For tosylhydrazones, a reversed-phase HPLC method is typically employed.
Expertise & Experience: Method Development Considerations
A typical HPLC setup for tosylhydrazone analysis involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[8] A gradient elution is often used to ensure good separation of the main product from any starting materials or by-products. Detection is commonly performed using a UV detector, as the aromatic rings in tosylhydrazones provide strong chromophores.[8]
Experimental Protocol: RP-HPLC Purity Analysis
-
System Preparation: Equilibrate the HPLC system, equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm), with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Sample Preparation: Prepare a stock solution of the tosylhydrazone in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Elution: Run a gradient program, for example, starting with 50% acetonitrile and increasing to 95% over 20 minutes, to elute the compounds.
-
Detection: Monitor the eluent at a specific wavelength (e.g., 254 nm or the λmax of the compound) using a UV detector.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
X-ray Crystallography: The Definitive Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the ultimate analytical tool. This technique is particularly crucial for confirming stereochemistry, resolving tautomeric forms, or studying intermolecular interactions in the solid state.[9][10]
Expertise & Experience: When is Crystallography Necessary?
While not a routine technique for every sample due to the requirement of high-quality single crystals, X-ray crystallography is indispensable when:
-
The molecule contains multiple stereocenters.
-
The possibility of E/Z isomerism around the C=N bond needs to be definitively established.[11]
-
The solid-state packing and intermolecular interactions (e.g., hydrogen bonding) are of interest.[10]
The process involves growing a suitable crystal, mounting it on the diffractometer, and collecting diffraction data, which is then used to solve and refine the molecular structure.[9]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.[12] Tosylhydrazones, with their aromatic rings and the C=N bond, exhibit characteristic UV absorptions. This technique can be used to study azo-hydrazone tautomerism, which can be influenced by solvent polarity or pH.[13][14] A bathochromic (red) shift in the UV absorption spectrum upon addition of a base is often observed, which can be relevant in planning photochemical reactions.[15]
Section 3: Comparative Summary and Integrated Workflow
To select the most appropriate analytical strategy, it is essential to understand the strengths and limitations of each technique.
Table 1: Comparison of Analytical Methods for Tosylhydrazone Characterization
| Technique | Information Provided | Sample Amount | Speed | Cost | Key Advantage | Limitation |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity, proton/carbon environment | 5-10 mg | Moderate | Moderate | Provides the most comprehensive structural information | Can be complex for very large molecules; requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns | < 1 mg | Fast | Moderate-High | High sensitivity and accuracy for molecular weight determination | Destructive; provides limited connectivity information on its own |
| IR Spectroscopy | Presence of key functional groups (N-H, C=N, S=O) | ~1 mg | Very Fast | Low | Quick, non-destructive check for reaction success | Provides limited structural detail compared to NMR |
| HPLC | Purity assessment, quantification, separation of mixtures | < 1 mg | Moderate | Low-Moderate | Excellent for determining purity and identifying impurities | Requires method development; provides no structural information |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, solid-state packing | Single Crystal | Slow | High | Unambiguous structural determination | Requires a high-quality single crystal, which can be difficult to obtain |
| UV-Vis Spectroscopy | Electronic transitions, information on conjugation | < 1 mg | Very Fast | Low | Useful for studying electronic properties and tautomerism | Provides limited structural information |
Integrated Analytical Workflow
A logical and efficient workflow is crucial for the complete characterization of a tosylhydrazone derivative. The following diagram illustrates a typical sequence of analysis.
Caption: Integrated workflow for tosylhydrazone characterization.
Conclusion
The robust characterization of tosylhydrazone derivatives is a multi-faceted process that relies on the intelligent application of several complementary analytical techniques. A foundational analysis using NMR and Mass Spectrometry provides the core structural and molecular weight information. This is supported by IR spectroscopy for rapid functional group identification and rigorously validated by HPLC for purity assessment. For cases requiring absolute structural proof, X-ray crystallography remains the definitive method. By following an integrated workflow and understanding the strengths of each technique, researchers can ensure the quality and identity of their tosylhydrazone intermediates, paving the way for successful and reproducible synthetic outcomes.
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International Journal of Recent Technology and Engineering (IJRTE). (2019). Synthesis and Characterization of TosylHydrazone Complexes Derived from TosylHydrazone. [Link]
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NIH. (n.d.). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. [Link]
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A Mechanistic Guide to Carbene Precursors: A Comparative Analysis for Researchers
In the landscape of modern organic synthesis, carbene chemistry stands as a powerful tool for the construction of complex molecular architectures. The transient and highly reactive nature of carbenes necessitates the use of stable precursors that can controllably release these species under specific reaction conditions. This guide provides an in-depth mechanistic comparison of the most prevalent carbene precursors—diazo compounds, diazirines, and N-tosylhydrazones—to empower researchers, scientists, and drug development professionals in selecting the optimal precursor for their synthetic endeavors.
Introduction to Carbene Precursors
Carbenes, neutral divalent carbon species, are highly valuable reactive intermediates in organic chemistry.[1] Their utility stems from their ability to undergo a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation.[2] However, their high reactivity also makes them unstable and often explosive, necessitating the use of precursors that can generate them in situ.[3][4] The choice of precursor is critical as it dictates the method of carbene generation, the reaction conditions, and often the selectivity of the transformation. This guide will focus on three major classes of carbene precursors: diazo compounds, diazirines, and N-tosylhydrazones.
Diazo Compounds: The Workhorse of Carbene Chemistry
Diazo compounds are arguably the most widely used carbene precursors due to their versatile reactivity.[5][6] They can generate carbenes through thermal, photochemical, or metal-catalyzed decomposition.[2][3]
Mechanism of Carbene Generation
The decomposition of a diazo compound involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to yield the corresponding carbene.[7]
-
Thermal and Photochemical Decomposition: Application of heat or UV light provides the energy required to overcome the activation barrier for N₂ extrusion, directly forming a free carbene.[3] This method is often less selective as the high-energy carbene can undergo a multitude of reactions.
-
Metal-Catalyzed Decomposition: Transition metals, particularly rhodium, copper, and palladium, are highly effective catalysts for the decomposition of diazo compounds.[2][8] The generally accepted mechanism involves the initial coordination of the diazo compound to the metal center, forming a metal-diazo complex.[8] This is followed by the rate-limiting extrusion of N₂ to generate a metal-carbene intermediate, also known as a carbenoid.[8] This carbenoid is more stable and selective than the free carbene, allowing for a greater degree of control over the reaction outcome.[2]
Visualization of Carbene Generation from Diazo Compounds
Caption: Photochemical generation of carbenes from diazirines.
N-Tosylhydrazones: Versatile and Safe Diazo Precursors
N-tosylhydrazones have emerged as highly valuable and safer alternatives to handling potentially explosive diazo compounds directly. [9][10]They are typically stable, crystalline solids that can be readily prepared from the corresponding aldehydes or ketones. [9]N-tosylhydrazones generate diazo compounds in situ, which then decompose to the carbene.
Mechanism of Carbene Generation: The Bamford-Stevens and Shapiro Reactions
The decomposition of N-tosylhydrazones to alkenes is broadly known as the Bamford-Stevens reaction. [11]However, the reaction conditions significantly influence the mechanistic pathway and the nature of the reactive intermediate.
-
Bamford-Stevens Reaction (Protic Solvents): In the presence of a strong base (e.g., NaOMe) in a protic solvent, the tosylhydrazone is deprotonated to form a diazo intermediate. [12][13]This diazo compound is then protonated by the solvent to form a diazonium ion, which subsequently loses N₂ to generate a carbocation. [14][15]This carbocation then undergoes elimination to form the more substituted (thermodynamic) alkene.
-
Bamford-Stevens Reaction (Aprotic Solvents): In an aprotic solvent, the intermediate diazo compound decomposes to a carbene, which then rearranges to form the alkene. [11][13]
-
Shapiro Reaction: The treatment of N-tosylhydrazones with two equivalents of a strong organolithium base (e.g., n-BuLi) is known as the Shapiro reaction. [16][17]The first equivalent deprotonates the hydrazone, and the second removes a proton from the α-carbon, forming a dianion. [18]This dianion then eliminates the tosyl group and N₂ to generate a vinyllithium species, which can be quenched with an electrophile (like water) to yield the less substituted (kinetic) alkene. [18][19]
Visualization of N-Tosylhydrazone Decomposition Pathways
Caption: Mechanistic pathways for N-tosylhydrazone decomposition.
Comparative Performance and Experimental Considerations
| Precursor | Stability | Generation Method(s) | Key Intermediates | Typical Applications | Advantages | Disadvantages |
| Diazo Compounds | Generally low, can be explosive | Thermal, Photochemical, Metal-catalyzed | Free carbene, Metal-carbene | Cyclopropanation, C-H insertion, Ylide formation | High reactivity, versatile | Often unstable and hazardous, may require stabilizing groups |
| Diazirines | Higher than diazo compounds | Photochemical, Thermal | Free carbene (singlet or triplet) | Photoaffinity labeling, cross-linking | Stable, good for biological systems, small footprint | Requires photochemical equipment, can have lower yields |
| N-Tosylhydrazones | High, often crystalline solids | Base-mediated (Bamford-Stevens, Shapiro) | Diazo, Carbene, Carbocation, Vinyllithium | Olefination, cross-coupling reactions | Safe and stable precursors, versatile reactivity | Requires stoichiometric base, can generate mixtures of products |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation using a Diazo Compound
-
To a solution of the alkene (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a solution of the diazo compound (1.2 equiv) in the same solvent dropwise over a period of 1-2 hours.
-
The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired cyclopropane.
General Procedure for Photochemical Carbene Generation from a Diazirine
-
A solution of the diazirine-containing compound and the substrate in a suitable solvent (e.g., acetonitrile) is placed in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
The reaction mixture is irradiated with a UV lamp (e.g., 350 nm) at a controlled temperature until the diazirine is consumed (monitored by UV-Vis or NMR spectroscopy).
-
The solvent is removed, and the product is isolated and purified.
General Procedure for the Shapiro Reaction using an N-Tosylhydrazone
-
The N-tosylhydrazone (1.0 equiv) is dissolved in a suitable aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium (2.1 equiv) in hexanes is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified.
Conclusion
The selection of a carbene precursor is a critical decision in the design of a synthetic route. Diazo compounds offer unparalleled reactivity and versatility but come with significant safety concerns. Diazirines provide a stable and photochemically activatable source of carbenes, making them ideal for biological applications. N-tosylhydrazones represent a safe and practical alternative for the in situ generation of diazo compounds and subsequent carbenes, with the reaction conditions dictating the mechanistic pathway and product outcome. A thorough understanding of the mechanisms of carbene generation from these precursors is essential for researchers to harness the full synthetic potential of carbene chemistry.
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Bamford–Stevens reaction - Wikipedia. [11]2. Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds | Organic Letters - ACS Publications. [8]3. Methods of generating carbene from diazo compounds. - ResearchGate. [2]4. Carbene - Formation, Reactivity, Stability | Britannica. [3]5. Diazo compounds: synthesis, carbene generation and reactivity - RSC Publishing. [5][6]6. BAMFORD STEVENS REACTION | EXPLANATION - AdiChemistry. [12]7. Shapiro reaction | PPTX - Slideshare. [16]8. Bamford–Stevens reaction - Grokipedia. [13]9. On the mechanism of the Shapiro reaction: understanding the regioselectivity. [19]10. Shapiro Reaction Mechanism, Examples, and Applications - Chemistry Notes. [17]11. Shapiro reaction - Grokipedia. [18]12. Bamford–Stevens Reaction Mechanism and Applications - Chemistry Notes. [14]13. Bamford Stevens (Reaction) - Química Organica.org. [15]14. Shapiro reaction - Wikipedia. [20]16. Diazo compounds: synthesis, carbene generation and reactivity - Research with New Jersey. [21]17. Carbenes - Formation (from diazocarbonyl compounds) - ChemTube3D. [7]18. Overview of diazirine synthesis, activation, and applications. (a)... - ResearchGate. [22]19. Bamford–Stevens Reaction Mechanism and Applications? - Unacademy. [23]20. Catalytic transfer reactions of non-stabilized carbenes - ACS Fall 2025. [24]21. Diazirine electrochemistry and aryl-carbene formation. Depending on the... - ResearchGate. [25]22. Formation of Carbenes - Chemistry School. [26]23. Synthesis of metal carbene complexes from diazirines - RSC Publishing. [27]24. Diazirines: Carbene Precursors Par Excellence | Accounts of Chemical Research. [28]25. Mechanism of Carbene Formation from the Excited States of Diazirine and Diazomethane: An MC-SCF Study - Usiena air. [29]26. Diazirine - Wikipedia. [30]27. Carbene insertion and cyanation reactions of N‐tosylhydrazones - ResearchGate. [9]28. Synthesis of highly substituted alkenes by sulfur-mediated olefination of N-tosylhydrazones. [31]29. Diazirines: Carbene Precursors Par Excellence - ResearchGate. [32]30. N‐Tosylhydrazone mediated carbene insertion into S−S and Se−Se bonds. - ResearchGate. [33]31. Biocatalytic Carbene Transfer Using Diazirines - PMC - NIH. [34]32. Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions - ACS Publications. [35]33. Kinetics of N2 Release from Diazo Compounds: A Combined Machine Learning-Density Functional Theory Study - NIH. [4]34. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions - PMC. [36]35. New Trends in Diaziridine Formation and Transformation (a Review) - PMC - NIH. [37]36. N-Triftosylhydrazones: A New Chapter for Diazo-Based Carbene Chemistry | Accounts of Chemical Research - ACS Publications. [10]37. Triarylborane Catalyzed Carbene Transfer Reactions Using Diazo Precursors | ACS Catalysis - ACS Publications. [38]38. Uncommon carbene insertion reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03328J. [39]39. Catalytic Reactions of Carbene Precursors on Bulk Gold Metal - ACS Publications. [40]40. Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group - PMC - NIH. [1]41. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions. [41]42. Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors - Beilstein Journals. [42]43. Clever carbene chemistry offers unified way to make cyclopropanes.
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A Researcher's Comparative Guide to Isotopic Labeling Using Cyclohexanone Tosylhydrazone
This guide provides an in-depth technical comparison of isotopic labeling methodologies, focusing on the strategic use of cyclohexanone tosylhydrazone. We will explore the underlying chemical principles, compare its performance against alternative techniques, and provide actionable experimental protocols for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to make informed decisions for designing robust isotopic labeling studies.
Introduction: The Critical Role of Isotopic Labeling
Isotopic labeling is a powerful technique used to track the journey of an atom or a group of atoms through a reaction or a metabolic pathway.[1] By replacing an atom with its heavier, non-radioactive (stable) or radioactive isotope, we can elucidate reaction mechanisms, study metabolic fluxes, and enhance the pharmacokinetic profiles of drug candidates.[2][3] The choice of labeling strategy is paramount, dictating the precision, efficiency, and scope of the study.
This compound has emerged as a versatile and reliable precursor for introducing isotopic labels, particularly deuterium (²H), into a specific position in a molecule. Its utility is rooted in the Shapiro reaction, a robust chemical transformation that converts ketones into alkenes via a vinyllithium intermediate.[4][5] This guide will dissect this methodology, providing a clear comparison with other common labeling techniques.
The Chemical Foundation: The Shapiro Reaction Mechanism
To appreciate the utility of this compound, one must first understand the mechanism of the Shapiro reaction.[6] Discovered by Robert H. Shapiro in 1967, this reaction transforms a tosylhydrazone (derived from a ketone or aldehyde) into an alkene.[4] The process is not merely a simple elimination; it proceeds through a sequence of well-defined, base-mediated steps that generate a highly reactive vinyllithium intermediate.[7]
The key steps are as follows:
-
Tosylhydrazone Formation: Cyclohexanone is condensed with p-toluenesulfonylhydrazide (TsNHNH₂) to form the corresponding tosylhydrazone.[7] This is a standard and typically high-yielding reaction.[8]
-
Double Deprotonation: This is the critical step requiring two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). The first equivalent deprotonates the more acidic N-H proton, forming a tosylhydrazone anion.[9] The second equivalent then abstracts a proton from the alpha-carbon (the carbon adjacent to the C=N bond), creating a dianion.[7][9]
-
Elimination and Nitrogen Extrusion: The dianion intermediate is unstable and collapses. It eliminates the tosylate group (Ts⁻) and a molecule of highly stable nitrogen gas (N₂).[5]
-
Vinyllithium Formation: The loss of nitrogen gas results in the formation of a vinyllithium species.[4] This organometallic intermediate is a powerful nucleophile and base.
-
Electrophilic Quench: The vinyllithium intermediate can be trapped with a variety of electrophiles. For isotopic labeling, this electrophile is a deuterium source, such as deuterium oxide (D₂O).[10] This step precisely installs the deuterium atom at the former site of the alpha-proton abstraction.
The regioselectivity of the Shapiro reaction is a key advantage. Deprotonation typically occurs at the less sterically hindered alpha-carbon, leading to the formation of the less substituted (kinetic) alkene product.[4][5] This predictable outcome is crucial for designing targeted labeling strategies.
A Comparative Analysis of Isotopic Labeling Methods
While the Shapiro reaction using this compound is a powerful tool, it is essential to understand its performance relative to other common methodologies. The optimal choice depends on the substrate, the desired label position, and tolerance for specific reaction conditions.
| Method | Core Reagents & Conditions | Isotope Source | Key Advantages | Key Limitations |
| Shapiro Reaction | Tosylhydrazone, 2 eq. n-BuLi or MeLi; aprotic solvent (THF, TMEDA), -78°C to RT.[5] | D₂O, CD₃OD | High Regioselectivity: Forms less substituted alkene.[4] Versatile Intermediate: Vinyllithium can be trapped with many electrophiles. | Stoichiometric Strong Base: Incompatible with sensitive functional groups (esters, etc.).[5] Requires Precursor Synthesis: The tosylhydrazone must be prepared first. |
| Modified Wolff-Kishner | Hydrazine, strong base (KOH, t-BuOK); high temperatures (180-200°C).[11] | Deuterated solvents (e.g., diethylene glycol-d₆, D₂O) | Complete Deoxygenation: Converts carbonyl directly to a CH₂/CD₂ group. | Harsh Conditions: High temperatures and strong base limit substrate scope. Over-labeling: Can lead to non-specific isotope exchange at other acidic C-H positions.[11] |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), strong acid (HCl/DCl). | DCl in D₂O | Effective for deoxygenation of acid-stable ketones. | Strongly Acidic: Incompatible with acid-labile groups. Poor Selectivity: Acid-catalyzed enolization can lead to a mixture of multiply-deuterated products.[11] |
| Catalytic C-H Activation | Transition metal catalyst (e.g., Pd, Ag, Cu), ligand.[12][13] | D₂ gas, D₂O, CD₃OD | High Atom Economy: Catalytic process. Late-Stage Functionalization: Can label complex molecules without full synthesis.[14] Milder Conditions: Often avoids stoichiometric strong bases or acids. | Selectivity Challenges: Can be difficult to control which C-H bond is activated without a directing group. Catalyst Cost/Sensitivity: Catalysts can be expensive and air-sensitive. |
Field-Proven Experimental Protocols
The following protocols provide a reliable, step-by-step workflow for the preparation of deuterated cyclohexene from cyclohexanone.
Protocol 1: Synthesis of this compound
This procedure is adapted from standard methods for tosylhydrazone formation.[8][15]
-
Reagents & Equipment:
-
Cyclohexanone (1.0 eq)
-
p-Toluenesulfonylhydrazide (1.05 eq)
-
Ethanol or Methanol
-
Concentrated HCl (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel
-
-
Procedure:
-
Dissolve cyclohexanone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in a minimal amount of hot ethanol in a round-bottom flask.
-
Add 2-3 drops of concentrated HCl to catalyze the reaction.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting ketone is consumed.
-
Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the product.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting this compound is typically of sufficient purity for the next step.
-
Protocol 2: Deuterium Labeling via the Shapiro Reaction
This protocol outlines the generation of the vinyllithium intermediate and its subsequent quenching with deuterium oxide.[4][5]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
n-Butyllithium (2.1 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF) or Tetramethylethylenediamine (TMEDA)
-
Deuterium Oxide (D₂O, >5 eq)
-
Schlenk line or glovebox for inert atmosphere, oven-dried glassware, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)
-
-
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a thermometer. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add the this compound (1.0 eq) to the flask and dissolve it in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (2.1 eq) to the stirred solution via syringe over 20-30 minutes. The solution may change color (often to yellow or orange), and butane gas will evolve.
-
Intermediate Formation: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 1-2 hours. During this time, the evolution of nitrogen gas should be observed as the dianion collapses to the vinyllithium species.
-
Deuterium Quench: Cool the reaction mixture back down to 0 °C using an ice bath. Slowly and carefully add an excess of deuterium oxide (D₂O) via syringe to quench the vinyllithium intermediate. Caution: This quench can be exothermic.
-
Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water to the flask. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude deuterated cyclohexene can be purified by column chromatography or distillation as needed.
-
Analysis: Confirm the position and extent of deuterium incorporation using NMR spectroscopy (¹H and ²H NMR) and mass spectrometry.
-
Conclusion and Outlook
This compound, via the Shapiro reaction, offers a robust and highly regioselective method for introducing isotopic labels.[4][5] Its primary strength lies in the predictable formation of a vinyllithium intermediate, which can be precisely quenched with a deuterium source.[10] This contrasts with methods like the Wolff-Kishner or Clemmensen reductions, which operate under harsh conditions and can offer less control over the final label position.[11]
While the requirement of a strong stoichiometric base limits its application with certain sensitive functional groups, its reliability and predictability make it an invaluable tool in the synthetic chemist's arsenal. As the demand for precisely labeled compounds grows, particularly in pharmaceutical development for enhancing ADME properties, mastering classic and dependable methodologies like the Shapiro reaction remains a critical skill for the modern researcher.[3][14]
References
- On the mechanism of the Shapiro reaction: understanding the regioselectivity. (2015-04-16). RSC Publishing.
- This compound | 4545-18-0. Benchchem.
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- Synthesis of isotopically labelled compounds.
- Shapiro reaction. Grokipedia.
- Shapiro and Bamford-Stevens reactions – revisited.
- SHAPIRO REACTION. coursecontent.
- Isotopic labeling. Wikipedia.
- Photochemical methods for deuterium labelling of organic molecules. RSC Publishing.
- Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Neg
- Tosylhydrazones. Denmark Group.
- Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated
- Deuterium and tritium labeling of (3-xenyl)cyclohexane by Clemmensen and Wolff-Kishner reduction. PubMed.
- Tosylhydrazone. Wikipedia.
- Flow Chemistry for Contemporary Isotope Labeling. X-Chem.
- Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. NIH.
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. American Chemical Society.
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- 12. Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Tosylhydrazone - Wikipedia [en.wikipedia.org]
A Comparative Guide to Kinetic vs. Thermodynamic Control in Tosylhydrazone Reactions: Maximizing Regioselectivity in Alkene Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise synthesis of substituted alkenes is a foundational element of molecular construction. Tosylhydrazones, as stable and accessible derivatives of ketones and aldehydes, offer a powerful platform for olefination. However, the regiochemical outcome of these reactions is critically dependent on the chosen conditions, a classic case of kinetic versus thermodynamic control. This guide provides an in-depth comparison of the two primary pathways—the Shapiro and Bamford-Stevens reactions—offering field-proven insights and experimental data to empower rational reaction design.
The Fundamental Dichotomy: Kinetic vs. Thermodynamic Pathways
In any reaction where multiple products can be formed, the distribution of these products is dictated by the reaction conditions.[1]
-
Kinetic Control prevails under irreversible conditions, typically at low temperatures with short reaction times. The major product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy.[2] This product is not necessarily the most stable.
-
Thermodynamic Control is established under reversible conditions, usually at higher temperatures with longer reaction times. This allows the initial products to equilibrate, and the final product mixture reflects the relative thermodynamic stabilities of the products, favoring the most stable isomer.[3]
In the context of tosylhydrazone reactions, these principles govern the regioselectivity of the newly formed double bond, allowing chemists to selectively synthesize either the more or less substituted alkene.
The Shapiro Reaction: A Paradigm of Kinetic Control
The Shapiro reaction is a powerful method for the synthesis of the less substituted (kinetic) alkene from a tosylhydrazone.[4][5] This is achieved by using at least two equivalents of a strong organolithium base, such as n-butyllithium or methyllithium, in an aprotic solvent.[6]
Causality Behind Experimental Choices in the Shapiro Reaction
The choice of a strong, non-nucleophilic base and low temperature is crucial for kinetic control. The reaction proceeds through a dianion intermediate, which then eliminates the tosyl group and nitrogen to form a vinyllithium species.[4] The first equivalent of the organolithium base deprotonates the more acidic N-H proton of the hydrazone. The second equivalent then acts as a strong base to remove a proton from one of the α-carbons.
The regioselectivity is determined at this second deprotonation step. The organolithium base will preferentially abstract the most accessible, least sterically hindered α-proton, leading to the formation of the less substituted vinyllithium intermediate.[4] This process is typically performed at low temperatures (e.g., -78 °C) to prevent equilibration to the more thermodynamically stable vinyllithium species. The reaction is essentially irreversible under these conditions. Subsequent quenching with a proton source (like water) yields the less substituted alkene.[6]
Mechanistic Workflow of the Shapiro Reaction
Caption: Mechanistic pathway of the Bamford-Stevens reaction in a protic solvent.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical implications of kinetic versus thermodynamic control, consider the reaction of 2-methylcyclohexanone tosylhydrazone. This substrate can yield two possible alkene products: 3-methylcyclohexene (the kinetic product) and 1-methylcyclohexene (the thermodynamic product).
| Reaction | Base | Solvent | Temperature | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Shapiro | 2.2 eq. n-BuLi | Tetrahydrofuran | -78 °C to RT | 3-Methylcyclohexene | 1-Methylcyclohexene | ~95:5 |
| Bamford-Stevens | NaOMe | Ethylene Glycol | 160 °C | 1-Methylcyclohexene | 3-Methylcyclohexene | >80:20 |
Note: The product ratios are representative and can vary based on the precise reaction conditions.
This data clearly demonstrates that by simply changing the base and reaction temperature, the regiochemical outcome of the reaction can be effectively controlled. [7]
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of the kinetic and thermodynamic alkene products from 2-methylcyclohexanone.
Protocol 1: Kinetic Control (Shapiro Reaction) - Synthesis of 3-Methylcyclohexene
Materials:
-
2-Methylthis compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Distilled Water
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 2-methylthis compound (1.0 eq).
-
Add anhydrous THF (approximately 0.1 M concentration of the tosylhydrazone) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The solution will typically turn a deep color.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of distilled water.
-
Add saturated aqueous NH4Cl and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3-methylcyclohexene.
Protocol 2: Thermodynamic Control (Bamford-Stevens Reaction) - Synthesis of 1-Methylcyclohexene
Materials:
-
2-Methylthis compound
-
Sodium methoxide (NaOMe)
-
Ethylene glycol
-
Distilled Water
-
Pentane
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylthis compound (1.0 eq) and ethylene glycol (to achieve a concentration of ~0.5 M).
-
Add sodium methoxide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 160 °C and maintain at this temperature for 2-3 hours. Vigorous evolution of nitrogen gas should be observed.
-
Cool the reaction mixture to room temperature and add distilled water.
-
Transfer the mixture to a separatory funnel and extract with pentane (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and carefully remove the pentane by distillation (as the product is volatile).
-
Further purification by fractional distillation will yield 1-methylcyclohexene.
Conclusion
The decomposition of tosylhydrazones is a versatile and highly tunable method for the synthesis of alkenes. By understanding the principles of kinetic and thermodynamic control, researchers can strategically select reaction conditions to favor the formation of either the less substituted (kinetic) or more substituted (thermodynamic) alkene. The Shapiro reaction, with its use of strong organolithium bases at low temperatures, provides a reliable route to the kinetic product. Conversely, the Bamford-Stevens reaction, employing weaker bases at elevated temperatures, affords the thermodynamic product. The ability to selectively access these different constitutional isomers from a common precursor underscores the power and elegance of applying fundamental physical organic principles to synthetic challenges.
References
-
AdiChemistry. (n.d.). BAMFORD STEVENS REACTION | EXPLANATION. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Bamford–Stevens reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 25). Shapiro reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Shapiro Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bamford–Stevens reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 15). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bamford-Stevens Reaction. Retrieved from [Link]
-
PharmaXChange.info. (2011, March 13). Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. Retrieved from [Link]
-
Salamon-Krokosz, K., et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2023(5), 117-134. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Shapiro Reaction and Bamford. Retrieved from [Link]
-
YouTube. (2021, February 1). Thermodynamic vs Kinetic Control. Retrieved from [Link]
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A Senior Application Scientist's Guide to Organolithium Bases in the Shapiro Reaction
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Shapiro reaction is an indispensable tool for the conversion of ketones and aldehydes into alkenes. This reaction, proceeding through a tosylhydrazone intermediate, offers a powerful method for carbon-carbon bond formation and the introduction of vinyl functionalities. The choice of the organolithium base is paramount, directly influencing the reaction's efficiency, regioselectivity, and substrate scope. This guide provides an in-depth comparison of commonly employed organolithium bases in the Shapiro reaction, offering insights into their relative efficacy and guidance on selecting the optimal base for a given synthetic challenge.
The Mechanism: A Two-Step Deprotonation
The Shapiro reaction is initiated by the formation of a tosylhydrazone from a ketone or aldehyde. The core of the reaction then involves a double deprotonation of the tosylhydrazone by a strong organolithium base. The first equivalent of the base abstracts the acidic N-H proton of the hydrazone, while the second equivalent removes a proton from the carbon alpha to the C=N bond, generating a dianion. This dianion subsequently collapses, eliminating the tosylate group and molecular nitrogen to form a vinyllithium species. This intermediate can then be quenched with an electrophile, most commonly a proton source like water, to yield the final alkene product.
Comparing the Workhorses: A Look at Butyllithium Isomers
The selection of the organolithium base is a critical parameter in the Shapiro reaction, with the butyllithium isomers—n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi)—being the most common choices. Their efficacy is a function of their basicity, steric hindrance, and nucleophilicity.
n-Butyllithium (n-BuLi): The Versatile Standard
n-BuLi is the most widely used base in the Shapiro reaction due to its commercial availability, relatively low cost, and balanced reactivity. It is a strong base capable of effecting the required double deprotonation in a wide range of substrates. However, its relatively high nucleophilicity can sometimes lead to undesired side reactions, particularly with sensitive functional groups.
sec-Butyllithium (s-BuLi): Increased Basicity for Challenging Substrates
s-BuLi is a stronger base than n-BuLi and is often employed when the α-proton is less acidic or sterically hindered. Its increased steric bulk compared to n-BuLi can also enhance the regioselectivity of the deprotonation step, favoring the less sterically hindered proton. However, it is also more reactive and can be less stable than n-BuLi.
tert-Butyllithium (t-BuLi): The Ultimate in Basicity, with a Steric Shield
t-BuLi is the most basic of the butyllithium isomers, making it highly effective for deprotonating even very weakly acidic protons. Its significant steric hindrance minimizes its nucleophilicity, which can be advantageous in preventing side reactions. However, this steric bulk can also hinder its ability to deprotonate sterically congested α-protons, potentially leading to lower yields or requiring higher reaction temperatures.
Performance Comparison: A Data-Driven Look
The following table summarizes the expected performance of different organolithium bases in a representative Shapiro reaction, based on established principles of their reactivity.
| Organolithium Base | Relative Basicity | Steric Hindrance | Nucleophilicity | Expected Yield (Typical Substrate) | Key Considerations |
| Methyllithium (MeLi) | Lower | Low | High | Moderate to High | Can act as a nucleophile, potential for side reactions. |
| n-Butyllithium (n-BuLi) | Moderate | Moderate | Moderate | High | Good general-purpose base, balances reactivity and handling. |
| sec-Butyllithium (s-BuLi) | High | High | Low | High to Very High | Excellent for hindered substrates or weakly acidic protons. |
| tert-Butyllithium (t-BuLi) | Very High | Very High | Very Low | Variable | Highly basic but can be sterically limited. |
| Schlosser's Base (n-BuLi/KOtBu) | Extremely High | High | Low | Very High | Superbasic, useful for very challenging deprotonations. |
Beyond the Basics: Advanced Reagent Systems
For particularly challenging substrates, more specialized organolithium reagents can offer significant advantages.
The Role of TMEDA: Enhancing Reactivity
Tetramethylethylenediamine (TMEDA) is a common additive used in conjunction with organolithium bases, particularly n-BuLi. TMEDA chelates the lithium ion, breaking down the aggregate structure of the organolithium reagent and increasing its effective basicity and reactivity. This can lead to faster reaction times, lower reaction temperatures, and improved yields, especially for less reactive substrates.
Schlosser's Base: A Superbasic Alternative
For exceptionally weak C-H acids, even t-BuLi may not be sufficiently reactive. In such cases, a "Schlosser's base," a mixture of an alkyllithium (like n-BuLi) and a potassium alkoxide (like potassium tert-butoxide), can be employed. This mixture generates a highly reactive organopotassium species in situ, which is significantly more basic than the parent organolithium reagent.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for performing a Shapiro reaction with different organolithium bases. Note: All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Shapiro Reaction with n-Butyllithium
-
Preparation of the Tosylhydrazone: In a round-bottom flask, dissolve the ketone or aldehyde in methanol. Add p-toluenesulfonylhydrazide (1.1 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. Cool the reaction to room temperature and collect the crystalline tosylhydrazone by filtration. Dry the product under vacuum.
-
Shapiro Reaction: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the tosylhydrazone. Dissolve the tosylhydrazone in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and then to room temperature, stirring for 2-3 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkene. Purify by column chromatography.
Protocol 2: Shapiro Reaction with sec-Butyllithium and TMEDA
-
Preparation of the Tosylhydrazone: Follow the procedure outlined in Protocol 1.
-
Shapiro Reaction: To a flame-dried, three-necked flask, add the tosylhydrazone and dissolve it in anhydrous THF. Add TMEDA (2.2 equivalents). Cool the solution to -78 °C.
-
Slowly add sec-butyllithium (2.2 equivalents) dropwise.
-
Maintain the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Follow the quenching and workup procedure described in Protocol 1.
Visualizing the Process
The Shapiro Reaction Mechanism
Caption: The general mechanism of the Shapiro reaction.
Workflow for Selecting an Organolithium Base
Caption: Decision workflow for selecting an appropriate organolithium base.
Conclusion
The choice of organolithium base in the Shapiro reaction is a critical decision that can significantly impact the outcome of the synthesis. While n-butyllithium remains a reliable and versatile choice for many applications, a deeper understanding of the properties of its isomers, sec-butyllithium and tert-butyllithium, as well as the use of additives like TMEDA and superbasic systems like Schlosser's base, empowers the synthetic chemist to tackle a wider range of challenging substrates with greater efficiency and selectivity. By carefully considering the steric and electronic properties of both the substrate and the base, researchers can optimize the Shapiro reaction to achieve their desired synthetic goals.
References
-
On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances, 2015. [Link]
-
Shapiro reaction. Grokipedia. [Link]
-
Shapiro reaction. Wikipedia. [Link]
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Shapiro reaction. Slideshare. [Link]
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The preparation of organolithium reagents and intermediates. Infoscience. [Link]
-
Shapiro Reaction. Organic Chemistry Portal. [Link]
-
Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. Organic Chemistry Portal. [Link]
-
Schlosser's base. Wikipedia. [Link]
-
Shapiro Olefination. YouTube. [Link]
-
SHAPIRO REACTION. coursecontent. [Link]
-
Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Reddit. [Link]
-
Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ChemRxiv. [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]
-
Organolithium compounds, properties & structures. Acros Organics. [Link]
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Shapiro Reaction. YouTube. [Link]
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Shapiro and Bamford-Stevens reactions – revisited. Arkat USA. [Link]
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Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. ResearchGate. [Link]
-
Tosylhydrazones. Denmark Group. [Link]
-
A. Organolithium Reagents. Organic Chemistry Data. [Link]
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Mixture of mechanisms in the reaction of tosylhydrazones with alkyllithium reagents. ACS Publications. [Link]
-
Organolithium Bases in flow chemistry: a review. CORA. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]
-
Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Reddit. [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Medium. [Link]
-
organolithium reagents 1. Harvard University. [Link]
-
The reaction of nitrosodicyclohexylamine with organolithiums. ResearchGate. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohexanone Tosylhydrazone
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends beyond the benchtop; it is a foundational pillar of a robust safety culture. Cyclohexanone tosylhydrazone, a valuable intermediate in synthetic organic chemistry, particularly in the Shapiro and Bamford-Stevens reactions, requires a nuanced and informed approach to its disposal. Its potential to form unstable and potentially explosive diazo intermediates under basic conditions necessitates a disposal protocol grounded in chemical principles to ensure the safety of laboratory personnel and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the proper deactivation and disposal of this compound, moving beyond mere procedural instructions to explain the critical causality behind each recommendation.
Immediate Safety Profile & Hazard Analysis
Before handling or disposing of this compound, it is imperative to understand its inherent chemical risks. The primary hazard does not stem from the compound itself in its solid, stable form, but from its high reactivity under specific conditions.
-
Formation of Diazo Intermediates: The core hazard associated with tosylhydrazones is their decomposition in the presence of a base to form diazo compounds.[1] These species are characterized by the -N₂ group and are known to be potentially explosive, sensitive to shock, heat, and light.
-
Gaseous Byproducts: The subsequent elimination reaction of the diazo intermediate liberates nitrogen gas (N₂).[1] In a sealed or poorly ventilated container, this can lead to a dangerous pressure buildup.
-
Hydrolysis Products: Under acidic conditions, tosylhydrazones can hydrolyze back to their parent carbonyl compound (cyclohexanone) and tosylhydrazine (also known as p-toluenesulfonylhydrazide).[2] Both of these daughter products have their own hazard profiles that must be managed.
The following table summarizes the key safety data for the compounds involved in the disposal process.
| Compound | CAS Number | Key Hazards |
| This compound | 4545-18-0 | Reacts with base to form potentially explosive diazo compounds. |
| Cyclohexanone | 108-94-1 | Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes serious eye damage.[3][4][5][6][7] |
| p-Toluenesulfonylhydrazide | 1576-35-8 | Heating may cause a fire; Toxic if swallowed; Risk of explosion if heated under confinement.[8] |
| Diazo Compounds (Intermediate) | N/A | Potentially explosive; Toxic. |
The Disposal Decision Workflow
The recommended disposal strategy for this compound is not direct disposal as hazardous waste. Instead, a chemical deactivation procedure should be implemented to mitigate the primary risks associated with diazo formation. The following decision workflow provides a logical path for managing this waste stream.
Caption: Decision workflow for this compound disposal.
Step-by-Step Deactivation and Disposal Protocol
This protocol is designed for laboratory-scale quantities (typically <100 g). All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Preliminary Quenching (For Reaction Mixtures Only)
If the waste is a reaction mixture from a Shapiro or Bamford-Stevens reaction, it will contain residual strong base (e.g., organolithiums, sodium hydride). This base must be neutralized before proceeding.
-
Cool the Reaction: Place the reaction flask in an ice-water bath to dissipate heat generated during quenching.
-
Slow Addition of a Proton Source: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol or tert-butanol, via a dropping funnel.
-
Cautious Addition of Water: Once the initial vigorous reaction subsides, slowly add water to quench any remaining reactive species.
-
Proceed to Part B.
Part B: Deactivation via Acid-Catalyzed Hydrolysis
The core of the deactivation process is the hydrolysis of the tosylhydrazone into its less reactive precursors. This method is applicable to both neat solid waste and quenched reaction mixtures.
Rationale: By cleaving the C=N bond, this step eliminates the possibility of forming the hazardous diazo intermediate. The resulting products, cyclohexanone and tosylhydrazine, can then be managed individually.
-
Prepare the Hydrolysis Medium: In a suitably sized flask equipped with a magnetic stirrer, prepare a 1-2 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Dissolve/Suspend the Waste: Slowly and in portions, add the this compound waste to the stirring acidic solution. For solid waste, it may be necessary to add a co-solvent like tetrahydrofuran (THF) or ethanol to aid solubility.
-
Heat the Mixture: Gently heat the mixture to 50-60°C with continued stirring. A reflux condenser may be necessary if using a volatile co-solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting tosylhydrazone spot has disappeared. This process may take several hours.
-
Cool to Room Temperature: Once the hydrolysis is complete, allow the solution to cool to room temperature.
Part C: Destruction of Potential Diazo Compound Traces
Even under acidic conditions, trace amounts of diazo compounds could theoretically persist or form. It is a prudent practice to explicitly quench for these species.
Rationale: Acetic acid protonates diazo compounds, leading to their decomposition and preventing their accumulation. This is a critical safety step recommended by authoritative sources like Organic Syntheses.
-
Add Acetic Acid: To the cooled hydrolysis mixture, slowly add glacial acetic acid, equivalent to approximately 5-10% of the total solution volume.
-
Stir: Stir the solution for at least 30 minutes at room temperature. Observe for any gas evolution (N₂), which would indicate the destruction of diazo compounds.
Part D: Oxidative Destruction of Tosylhydrazine
The hydrolysis process generates p-toluenesulfonylhydrazide (tosylhydrazine), which is classified as toxic.[8] This compound should be chemically destroyed before final disposal. Oxidation with sodium hypochlorite is an effective method.
Rationale: Sodium hypochlorite (household bleach) oxidizes the hydrazine moiety, breaking it down into less toxic and more environmentally benign compounds. However, it is crucial to use an excess of the oxidant to prevent the formation of hazardous intermediates like N-nitrosamines.[9][10]
-
Adjust pH: Slowly add a 50% sodium hydroxide (NaOH) solution to the mixture until the pH is between 10 and 12. This is necessary because hypochlorite can be destroyed under acidic conditions.
-
Add Oxidant: While stirring and monitoring the temperature (use an ice bath to keep it below 50°C), slowly add an excess of commercial sodium hypochlorite solution (e.g., 5.25% bleach). A significant excess (e.g., 2-3 molar equivalents relative to the initial amount of tosylhydrazone) is recommended.
-
Stir: Continue stirring the reaction mixture for at least 2 hours to ensure complete oxidation.
-
Test for Excess Oxidant: Use potassium iodide-starch test paper to confirm the presence of excess hypochlorite. A positive test (blue-black color) indicates that the oxidation is complete. If the test is negative, add more hypochlorite solution and continue stirring.
Part E: Final Neutralization and Disposal
-
Quench Excess Oxidant: If necessary, destroy the excess hypochlorite by adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution portion-wise until the KI-starch test is negative.
-
Neutralize: Carefully adjust the pH of the final solution to be between 6 and 8 using either dilute HCl or NaOH as needed.
-
Dispose: The final, neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
By adhering to this chemically-informed deactivation protocol, laboratory professionals can confidently and safely manage this compound waste, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
-
Brubaker, K. L. (1986). The chemistry of the hypochlorite neutralization of hydrazine fuels. (Conference Paper). OSTI.GOV. Retrieved from [Link]
-
Penta Chemicals. (2022, April 8). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]
-
LabAlley. (n.d.). Cyclohexanone, Lab Grade Safety Data Sheet. Retrieved from [Link]
- Creasy, G. S., & Myers, J. (1986, December 31). Tosylhydrazone Salt Pyrolyses: Phenyldiazomethanes. Organic Syntheses, 64, 207. DOI: 10.15227/orgsyn.064.0207.
-
Wikipedia contributors. (2023, April 22). Tosylhydrazone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 29). p-Toluenesulfonyl hydrazide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
-
Wikipedia contributors. (2023, May 15). Shapiro reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Tosylhydrazone - Wikipedia [en.wikipedia.org]
- 3. US2917545A - Preparation of n-substituted hydrazine derivatives - Google Patents [patents.google.com]
- 4. EP1401772A1 - Method for decomposing hydrazine contained in an aqueous liquid - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemistry of the hypochlorite neutralization of hydrazine fuels (Conference) | OSTI.GOV [osti.gov]
A Researcher's Guide to Cyclohexanone Tosylhydrazone: A Risk-Based Approach to Personal Protective Equipment
This guide provides essential safety protocols for the handling of Cyclohexanone Tosylhydrazone, a versatile reagent in organic synthesis. As Senior Application Scientists, we recognize that true laboratory safety transcends mere compliance; it is a foundational element of reproducible, high-quality research. This document moves beyond a simple checklist to instill a deep, causal understanding of why specific personal protective equipment (PPE) is required, empowering you to make informed safety decisions. Our objective is to ensure that your focus remains on scientific innovation, underpinned by an unwavering commitment to personal and collective safety.
Hazard Profile and Risk Assessment: Beyond the Label
Understanding the intrinsic hazards of a chemical is the first step in a robust safety assessment. This compound is not merely a benign solid; its reactivity profile and the conditions under which it is used demand careful consideration.
Primary Hazards of this compound: The Globally Harmonized System (GHS) classifies this compound with the following hazards:
-
H315: Causes skin irritation. [1] Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can cause significant discomfort and potential damage.
Process-Induced Hazards: The true risk profile of this compound emerges when considering its applications. It is a primary precursor for generating highly reactive intermediates like diazo compounds and carbenes, often through reactions like the Shapiro or Bamford-Stevens reactions.[2][3][4] These transformations introduce additional, significant hazards:
-
Use of Strong Bases: These reactions often employ pyrophoric or highly reactive bases, such as organolithium reagents (e.g., n-butyllithium), which pose a fire and explosion risk.
-
Gas Evolution: The decomposition of the tosylhydrazone intermediate liberates nitrogen gas (N₂).[2] In a closed or poorly vented system, this can lead to a dangerous pressure buildup.
-
Reactive Intermediates: The diazo compounds and carbenes generated are themselves highly energetic and can react unpredictably if not properly controlled.
Therefore, your PPE strategy must account for not only the starting material but also the entire reaction process.
Core PPE Requirements: The Non-Negotiable Baseline
For any procedure involving this compound, the following PPE constitutes the mandatory minimum. This baseline protocol is designed to protect against the primary hazards of the chemical in solid form.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes, which can come from various angles.
-
Hand Protection: At a minimum, wear nitrile gloves for incidental contact. Nitrile provides a good barrier against a range of chemicals and is suitable for handling the solid and preparing solutions.[5] For extended work or when handling reaction mixtures, it is crucial to consult glove manufacturer chemical resistance guides to ensure compatibility. Always double-glove when handling highly reactive reagents like organolithiums.
-
Body Protection: A flame-resistant (FR) lab coat, fully buttoned, is essential. This protects your skin from splashes and provides a critical barrier in the event of a fire.
-
General Attire: Wear long pants and fully enclosed, chemical-resistant shoes.[5] This ensures no skin is exposed between your lab coat and footwear.
Task-Specific PPE Escalation
Different laboratory tasks carry different levels of risk. The following table and detailed protocols outline how to escalate your PPE based on the specific procedure you are performing.
| Laboratory Task | Primary Risks | Required PPE |
| Weighing & Solid Transfer | Inhalation of fine particles, skin/eye contact | Core PPE + Respiratory Protection (N95 minimum) |
| Solution Preparation | Splashes, skin/eye contact | Core PPE + Face Shield |
| Reaction Setup & Execution | Splashes, exothermic events, gas pressure, fire | Core PPE + Face Shield + Chemical-Resistant Apron |
| Reaction Work-up/Quenching | Splashes of reactive/corrosive agents | Core PPE + Face Shield |
Experimental Protocols: Step-by-Step PPE Application
Protocol 1: Weighing and Solid Transfer The primary risk during this step is the generation of fine dust that can be inhaled or come into contact with the skin and eyes.
-
Engineering Controls: Always conduct weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure.
-
Don Core PPE: Before starting, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Add Respiratory Protection: Don an N95-rated respirator to prevent inhalation of fine particulates. Ensure it forms a proper seal around your face.
-
Handling: Use a spatula to carefully transfer the solid, minimizing any actions that could create airborne dust.
-
Clean-up: After transfer, gently wipe down the spatula and weighing vessel with a solvent-dampened cloth to remove residual powder. Dispose of the cloth in the appropriate solid waste container.
-
Doffing: Remove your respirator and gloves before exiting the fume hood.
Protocol 2: Reaction Setup and Execution This phase presents the highest risk due to the combination of the tosylhydrazone, solvents, and potentially pyrophoric reagents.
-
Don Core PPE: Begin with your fully buttoned FR lab coat, chemical splash goggles, and double-layered nitrile gloves.
-
Add Face and Body Protection: Wear a full-face shield over your goggles. This provides a secondary barrier against high-energy splashes.[5] Don a chemical-resistant apron over your lab coat for an additional layer of protection against corrosive reagents.
-
Work in Fume Hood: All reaction setup and execution must occur within a chemical fume hood with the sash positioned as low as possible.
-
Use a Blast Shield: If the reaction has the potential to be highly exothermic or build pressure, place a portable blast shield between the apparatus and yourself.
-
Reagent Addition: When adding reactive reagents like n-butyllithium, use proper syringe techniques and ensure the system is under an inert atmosphere to prevent fires.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure increase.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Donning, Doffing, and Disposal: Preventing Contamination
A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Chemical Splash Goggles
-
Face Shield (if required)
-
Gloves (the last item, to keep them clean)
Doffing Sequence (to contain contaminants):
-
Gloves: Remove gloves first using a technique that avoids touching the outside of the glove with bare skin.
-
Apron: Remove the chemical-resistant apron.
-
Face Shield & Goggles: Remove from the back of the head to avoid touching the front surface.
-
Lab Coat: Remove by rolling it inside-out.
-
Respirator: Remove last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal:
-
Contaminated Gloves and Consumables: Dispose of them in a designated, sealed hazardous waste container.
-
Grossly Contaminated Clothing: A lab coat that has been significantly contaminated should be professionally decontaminated or disposed of as hazardous waste. Do not take it home.
By integrating these principles and protocols into your daily laboratory workflow, you build a culture of safety that protects not only yourself but your entire research team.
References
-
EvitaChem. this compound Product Information. EvitaChem.
-
Benchchem. this compound Product Information. Benchchem.
-
Guidechem. this compound MSDS. Guidechem.
-
Sigma-Aldrich. Safety Data Sheet for Cyclohexanone. Sigma-Aldrich.
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
-
TCI Chemicals. Safety Data Sheet for Cyclohexanone. TCI Chemicals.
-
Wikipedia. Tosylhydrazone. Wikipedia, The Free Encyclopedia.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
